molecular formula C11H26N2O6 B1209937 Bis-tris propane CAS No. 64431-96-5

Bis-tris propane

货号: B1209937
CAS 编号: 64431-96-5
分子量: 282.33 g/mol
InChI 键: HHKZCCWKTZRCCL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Bis-tris propane is a water-soluble buffer substance used for the preparation of the biochemical and biological buffer solutions;  pKa = 6.8 at 20 ℃. It has a role as a buffer. It is functionally related to a member of tris.

属性

IUPAC Name

2-[3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]propylamino]-2-(hydroxymethyl)propane-1,3-diol
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InChI

InChI=1S/C11H26N2O6/c14-4-10(5-15,6-16)12-2-1-3-13-11(7-17,8-18)9-19/h12-19H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKZCCWKTZRCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(CO)(CO)CO)CNC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30894116
Record name 1,3-Bis(tris(hydroxymethyl)methylamino)propaneBis-tris propane
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Molecular Weight

282.33 g/mol
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Physical Description

White powder; [Aldrich MSDS]
Record name 1,3-Bis(tris(hydroxymethyl)methylamino)propane
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CAS No.

64431-96-5
Record name Bis-tris propane
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Record name 1,3-Bis(tris(hydroxymethyl)methylamino)propane
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Record name 1,3-Bis(tris(hydroxymethyl)methylamino)propaneBis-tris propane
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Record name 2,2'-(propane-1,3-diyldiimino)bis[2-(hydroxymethyl)propane-1,3-diol]
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Record name 1,3-BIS(TRIS(HYDROXYMETHYL)METHYLAMINO)PROPANE
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Foundational & Exploratory

An In-depth Technical Guide to the pKa of Bis-Tris Propane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acid dissociation constants (pKa) of 1,3-bis(tris(hydroxymethyl)methylamino)propane, commonly known as Bis-Tris propane. A versatile and widely used buffering agent in biochemistry, molecular biology, and pharmaceutical sciences, a thorough understanding of its pKa values is critical for its effective application.[1][2]

Core Physicochemical Properties

This compound is a diprotic, non-zwitterionic buffer, meaning it has two ionizable secondary amino groups that can accept protons.[3] This characteristic is responsible for its two distinct pKa values, which confers an unusually broad and useful buffering range.[1][4] It is a white crystalline powder soluble in water.

Acid Dissociation Constants (pKa)

The two pKa values of this compound are close, which allows it to buffer effectively over a wide pH range, typically from 6.3 to 9.5. The pKa values represent the pH at which the protonated and deprotonated forms of each amino group are present in equal concentrations.

Table 1: Quantitative pKa Data for this compound

pKa ValueReported Value (at 25°C)Description
pKa16.8Corresponds to the first dissociation equilibrium.
pKa29.0Corresponds to the second dissociation equilibrium.

(Data sourced from multiple suppliers and chemical databases).

The temperature dependence (d(pKa)/dT) of this compound's pKa values is approximately -0.03, which is a consideration for experiments conducted at temperatures other than 25°C.

Protonation States of this compound

The two pKa values correspond to the sequential deprotonation of the two secondary amine groups. The equilibrium between these protonated states is the basis of its buffering capacity.

BisTrisPropane_Protonation node_style node_style text_node_style text_node_style H2BTP BTP-H₂²⁺ (Fully Protonated) HBTP BTP-H⁺ (Mono-protonated) H2BTP->HBTP + H⁺ BTP BTP (Deprotonated) HBTP->BTP + H⁺ pKa1_node pKa₁ = 6.8 pKa2_node pKa₂ = 9.0

Caption: Protonation equilibria of this compound.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and highly accurate method for determining the pKa values of ionizable substances. This protocol outlines the procedure for determining the pKa values of this compound.

4.1. Materials and Equipment

  • This compound powder (high purity, ≥99.0%)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (carbonate-free, e.g., 0.1 M)

  • High-purity deionized water

  • Calibrated pH meter with a glass electrode

  • Automatic titrator or a burette

  • Stir plate and stir bar

  • Constant temperature water bath (25°C)

  • Analytical balance

4.2. Procedure

  • Preparation of this compound Solution: Accurately weigh a sample of this compound powder to prepare a solution of known concentration (e.g., 0.05 M) in deionized water.

  • Initial pH Adjustment: Add a known excess of standardized HCl to the this compound solution to ensure both amino groups are fully protonated (BTP-H₂²⁺). The initial pH should be well below pKa1 (e.g., pH < 4).

  • Titration Setup: Place the beaker containing the acidified this compound solution in the constant temperature bath set to 25.0 ± 0.1°C. Introduce the calibrated pH electrode and a stir bar.

  • Titration with NaOH: Begin titrating the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding. Collect data through both equivalence points, continuing until the pH is well above pKa2 (e.g., pH > 11).

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate a titration curve.

    • The curve will exhibit two distinct inflection points, corresponding to the equivalence points for the two proton dissociations.

    • The pKa values can be determined from the half-equivalence points. The pH at the point where half of the first equivalent of NaOH has been added corresponds to pKa1. The pH at the midpoint between the first and second equivalence points corresponds to pKa2.

    • Alternatively, calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

Buffer Preparation Workflow

The preparation of a this compound buffer to a specific pH requires the titration of the free base with a strong acid, typically hydrochloric acid.

Buffer_Preparation_Workflow process_node process_node input_node input_node output_node output_node qc_node qc_node start Start: Define Buffer (Concentration, Volume, pH) weigh 1. Weigh Bis-Tris Propane Powder start->weigh dissolve 2. Dissolve in ~80% of Final Volume of dH₂O weigh->dissolve stir Stir until fully dissolved dissolve->stir adjust_ph 3. Titrate with HCl to Target pH dissolve->adjust_ph ph_meter Monitor with calibrated pH meter adjust_ph->ph_meter qs 4. Adjust to Final Volume with dH₂O adjust_ph->qs verify_ph 5. Verify Final pH qs->verify_ph verify_ph->adjust_ph pH out of spec sterile_filter 6. Sterile Filter (0.22 µm) verify_ph->sterile_filter pH OK store 7. Store at 2-8°C sterile_filter->store

Caption: Workflow for preparing a this compound buffer.

Applications in Research and Development

The broad buffering range of this compound makes it a valuable tool in numerous applications where stable pH is critical:

  • Enzyme Assays: It is used to study enzyme kinetics, particularly for enzymes active in the neutral to slightly alkaline pH range, such as restriction enzymes.

  • Electrophoresis and Chromatography: this compound is employed as a buffer component in various separation techniques, including anion-exchange chromatography for viral vectors.

  • Polymerase Chain Reaction (PCR): It has been cited as a suitable buffer for maintaining pH stability in PCR reactions.

  • Protein Crystallization: Used in screening and optimization of conditions for the crystallization of macromolecules.

  • Cell Culture: Incorporated into media to provide a stable pH environment for cell growth.

References

An In-depth Technical Guide to 1,3-bis(tris(hydroxymethyl)methylamino)propane (Bis-Tris Propane)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-bis(tris(hydroxymethyl)methylamino)propane, commonly known as Bis-Tris propane (BTP), is a versatile synthetic biological buffer.[1][2] It is a white to off-white crystalline powder that is soluble in water.[1] This compound is distinguished by its exceptionally wide buffering range, from pH 6.3 to 9.5, which is attributable to its two close pKa values (6.8 and 9.0 at 25°C).[3] This broad range makes it a nearly "universal" buffer suitable for a variety of applications in biochemistry, molecular biology, and pharmaceutical sciences where stable pH is critical. This compound is considered a non-zwitterionic buffer. Its utility extends to enhancing the stability and activity of enzymes like restriction enzymes, its use in polymerase chain reaction (PCR), and various chromatographic techniques.

Chemical Structure and Identification

The chemical structure of 1,3-bis(tris(hydroxymethyl)methylamino)propane consists of a propane backbone with two tris(hydroxymethyl)methylamino groups attached to its terminal carbons.

Molecular Formula: C₁₁H₂₆N₂O₆

IUPAC Name: 2,2′-[Propane-1,3-diylbis(azanediyl)]bis[2-(hydroxymethyl)propane-1,3-diol]

SMILES: OCC(CO)(CO)NCCCNC(CO)(CO)CO

Physicochemical and Technical Properties

The key properties of this compound are summarized in the table below, providing essential data for its use in experimental settings.

PropertyValueCitations
CAS Number 64431-96-5
Molecular Weight 282.33 - 282.34 g/mol
Appearance White to off-white crystalline powder
Melting Point 162 - 167 °C
Boiling Point 573.3 ± 50.0 °C (Predicted)
Solubility Soluble in water
pKa₁ (at 25°C) 6.8
pKa₂ (at 25°C) 9.0
Useful pH Range 6.3 - 9.5
pH (1% aqueous solution) 10.4 - 11.0
Purity ≥ 98.0%

Synthesis of this compound

A common laboratory and industrial synthesis method for 1,3-bis(tris(hydroxymethyl)methylamino)propane involves the reaction of tris(hydroxymethyl)aminomethane (Tris) with 1,3-dibromopropane. The process generally includes a reaction under reflux in an ethanol solution, followed by acidification, alkalization, and recrystallization to yield the pure product.

G Synthesis of 1,3-bis(tris(hydroxymethyl)methylamino)propane cluster_reactants Reactants Tris 2x Tris (tris(hydroxymethyl)aminomethane) Reaction Reflux (7-12 hours) Tris->Reaction DBP 1,3-Dibromopropane DBP->Reaction Solvent Ethanol Solution (Solvent) Solvent->Reaction Crude Crude Product Reaction->Crude Purification Purification (Acidification, Alkalization, Recrystallization) Crude->Purification Final Pure this compound Purification->Final

Caption: Reaction pathway for the synthesis of this compound.

Applications in Research and Drug Development

This compound's wide buffering capacity makes it a valuable tool in numerous applications:

  • Enzyme Assays: It is used to study enzyme kinetics, such as the MgATPase activity of myosin and the restriction enzyme EcoRV, where maintaining a stable pH over a broad range is crucial. The buffer has been shown to enhance the stability and activity of restriction enzymes compared to traditional Tris buffers.

  • Polymerase Chain Reaction (PCR): this compound is cited as a suitable buffer for PCR, contributing to the fidelity of DNA polymerases.

  • Chromatography: It is employed as a buffering agent in separation techniques. For example, it has been used in anion-exchange chromatography to separate full and empty capsids of recombinant adeno-associated virus vectors. It is also used to create pH gradients for eluting antibodies in affinity chromatography.

  • Protein Crystallography: The buffer helps to stabilize the structure of proteins during crystallization experiments, promoting the growth of high-quality crystals. Its complex with β-xylosidase has been characterized by X-ray crystallography.

  • Pharmaceutical and Biotechnological Applications: Beyond its role as a buffer, it serves as a chemical intermediate in the synthesis of more complex molecules, such as in the formation of alkoxido-bridged tetranuclear Dy(iii) complexes.

Experimental Protocols

Preparation of a 1 M this compound Stock Solution

This protocol describes the preparation of a 1 M stock solution, which can be diluted for various working buffer preparations.

Materials:

  • This compound powder (MW: 282.34 g/mol )

  • High-purity water (e.g., Milli-Q or deionized)

  • Concentrated Hydrochloric Acid (HCl) for pH adjustment

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flask

Procedure:

  • Weigh out 282.34 g of this compound powder.

  • Add the powder to a beaker containing approximately 800 mL of high-purity water.

  • Dissolve the powder completely using a magnetic stir bar and stir plate.

  • Once dissolved, transfer the solution to a 1 L volumetric flask.

  • Slowly add concentrated HCl to the solution while monitoring the pH to reach the desired value (e.g., pH 7.0). Caution: The addition of acid is an exothermic process.

  • Once the target pH is reached, add high-purity water to bring the final volume to 1 L.

  • The solution can be filter-sterilized and stored at 2-8°C for several months. Solutions can also be autoclaved.

General Workflow for Buffer Application in Anion-Exchange Chromatography

The following diagram illustrates a typical workflow where this compound is used as a buffering agent in an anion-exchange chromatography experiment for protein or viral vector purification.

G Workflow for Anion-Exchange Chromatography using this compound cluster_prep Preparation Phase cluster_separation Separation Phase BufferA Prepare Buffer A: 20 mM this compound (Low Salt, e.g., pH 8.0) ColumnPrep Equilibrate Anion-Exchange Column with Buffer A BufferA->ColumnPrep BufferB Prepare Buffer B: 20 mM this compound + High Salt (e.g., 1M NaCl, pH 8.0) Elution Elute Bound Molecules using a Salt Gradient (Mix of Buffer A and B) BufferB->Elution SampleLoad Load Sample onto Equilibrated Column ColumnPrep->SampleLoad Wash Wash with Buffer A to Remove Unbound Molecules SampleLoad->Wash Wash->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Fractions (e.g., SDS-PAGE, UV-Vis) Collection->Analysis

References

Bis-tris Propane (CAS 64431-96-5): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: An Overview of Bis-tris Propane

This compound, with the CAS number 64431-96-5, is a versatile and highly effective biological buffer.[1][2] Its chemical name is 1,3-bis(tris(hydroxymethyl)methylamino)propane.[1][3][4] This synthetic, water-soluble compound is prized for its wide buffering range and minimal interference in many biological reactions, making it a valuable tool in biochemistry, molecular biology, and pharmaceutical development.

Structurally, this compound is a symmetrical molecule featuring two tertiary amine groups separated by a propane linker, with each amine being substituted with three hydroxymethyl groups. This structure contributes to its buffering capacity across a broad pH range. It is typically supplied as a white crystalline powder.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in experimental design. Key quantitative data are summarized in the table below.

PropertyValueReferences
CAS Number 64431-96-5
Molecular Formula C₁₁H₂₆N₂O₆
Molecular Weight 282.33 g/mol
Appearance White crystalline powder
pKa₁ at 25°C 6.8
pKa₂ at 25°C 9.0
Useful pH Range 6.3 - 9.5
Melting Point 164-165 °C
Solubility in Water Soluble
ΔpKa/°C -0.031

Stability and Storage:

This compound is stable for years when stored as a dry powder at room temperature. Aqueous stock solutions are also stable and can be autoclaved. For long-term storage, stock solutions should be kept at 2-8°C, where they are stable for months.

Key Applications and Experimental Protocols

This compound's broad buffering range and low reactivity make it suitable for a wide array of applications in research and development.

Biochemical and Enzymatic Assays

The ability of this compound to maintain a stable pH between 6.3 and 9.5 makes it an excellent choice for a variety of enzymatic assays. It is particularly advantageous over Tris buffer in the lower end of this range (pH 6-7), where Tris has poor buffering capacity. This property is crucial for enhancing the stability and activity of enzymes such as restriction endonucleases.

Experimental Protocol: General Restriction Enzyme Digestion

While specific conditions vary by enzyme, a general protocol using a this compound buffer can be outlined as follows:

  • Prepare a 10X reaction buffer stock solution:

    • This compound (pH adjusted to the desired value between 6.5 and 8.5 with HCl)

    • MgCl₂

    • NaCl or KCl

    • Dithiothreitol (DTT) or 2-mercaptoethanol (optional, for enzymes requiring reducing conditions)

  • Set up the digestion reaction on ice:

    • Nuclease-free water

    • 10X this compound reaction buffer

    • DNA substrate

    • Restriction enzyme (added last)

  • Incubate the reaction at the optimal temperature for the specific enzyme (typically 37°C) for 1-2 hours.

  • Terminate the reaction by heat inactivation (if applicable) or by adding a stop solution containing EDTA.

experimental_workflow cluster_prep Buffer Preparation cluster_reaction Reaction Setup cluster_analysis Analysis BTP This compound powder BTP_sol 10X Reaction Buffer BTP->BTP_sol HCl HCl HCl->BTP_sol Water Nuclease-free Water Water->BTP_sol Salts MgCl₂, NaCl/KCl Salts->BTP_sol Mix Reaction Mix BTP_sol->Mix 1X final concentration Incubate Incubate at 37°C Mix->Incubate Enzyme Restriction Enzyme Enzyme->Mix Add last Analysis Gel Electrophoresis Incubate->Analysis

Figure 1. Workflow for a typical restriction enzyme digestion using a this compound buffer.
Polymerase Chain Reaction (PCR)

This compound has been cited as a suitable buffer for PCR, contributing to the fidelity of DNA polymerases by maintaining a stable pH throughout the thermal cycling process.

Experimental Protocol: Conceptual PCR Setup with this compound

A standard PCR reaction mixture using this compound as the primary buffering agent would conceptually include:

  • Prepare a PCR master mix:

    • Nuclease-free water

    • 10X PCR buffer containing this compound (pH 8.0-9.0), KCl, and (NH₄)₂SO₄

    • MgCl₂ solution (for optimization)

    • dNTP mix

    • Forward and reverse primers

    • Taq DNA polymerase or a high-fidelity polymerase

  • Add template DNA to individual PCR tubes.

  • Aliquot the master mix into the PCR tubes.

  • Perform thermal cycling according to the specific requirements of the primers and template DNA.

pcr_workflow MasterMix Prepare PCR Master Mix (this compound buffer, dNTPs, Primers, Polymerase, MgCl₂) Aliquot Aliquot Master Mix MasterMix->Aliquot TemplateDNA Add Template DNA TemplateDNA->Aliquot ThermalCycling Perform Thermal Cycling (Denaturation, Annealing, Extension) Aliquot->ThermalCycling Analysis Analyze PCR Product (e.g., Gel Electrophoresis) ThermalCycling->Analysis

Figure 2. Conceptual workflow for a Polymerase Chain Reaction (PCR) utilizing a this compound buffer.
Protein Purification and Chromatography

This compound is employed in various protein purification techniques, including anion-exchange chromatography. Its use can influence the purity and recovery of the target protein. For instance, in hydrophobic anion exchange chromatography, a this compound buffer has been shown to offer high impurity clearance compared to a sodium phosphate buffer.

Experimental Protocol: Anion-Exchange Chromatography

  • Equilibrate the anion-exchange column with a low-salt starting buffer containing this compound at a pH where the target protein is negatively charged and will bind to the resin (e.g., 20 mM this compound, pH 8.5).

  • Load the protein sample onto the column.

  • Wash the column with the starting buffer to remove unbound contaminants.

  • Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer) or by decreasing the pH.

  • Collect fractions and analyze for the presence of the target protein.

chromatography_workflow start Start equilibration Equilibration Column equilibrated with low-salt this compound buffer start->equilibration load Sample Loading Protein sample applied to the column equilibration->load wash Wash Unbound proteins removed with starting buffer load->wash elution Elution Bound proteins eluted with increasing salt gradient or pH change wash->elution collect Fraction Collection Eluted fractions are collected for analysis elution->collect end End collect->end

References

Zwitterionic Buffers in Biochemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biochemical and pharmaceutical research, maintaining precise and stable pH conditions is paramount for experimental success and reproducibility. Zwitterionic buffers, often referred to as "Good's buffers," have become indispensable tools for their ability to provide robust pH control within the physiological range, coupled with their minimal interference with biological components. This technical guide provides a comprehensive overview of the core principles of zwitterionic buffers, their quantitative properties, detailed experimental protocols for their application, and logical workflows to aid in their selection and use.

Core Concepts of Zwitterionic Buffers

Zwitterionic buffers are characterized by the presence of both a positive and a negative charge on the same molecule, resulting in a net neutral charge at their isoelectric point. This unique structure confers several advantageous properties for biochemical and drug development applications:

  • pKa Values in the Physiological Range: Most zwitterionic buffers have pKa values between 6.0 and 8.0, making them highly effective at maintaining pH in the range where most biological reactions occur.[1]

  • High Water Solubility: Their ionic nature leads to excellent solubility in aqueous solutions, simplifying the preparation of concentrated stock solutions.[1]

  • Membrane Impermeability: The zwitterionic character hinders their passage through biological membranes, which prevents interference with intracellular processes.[1]

  • Minimal Metal Ion Binding: Many zwitterionic buffers exhibit a low affinity for metal ions. This is crucial for studying metalloproteins or enzymatic reactions that are sensitive to metal chelation.[1]

  • Reduced Temperature Dependence of pKa: Compared to some traditional buffers like Tris, many zwitterionic buffers show a smaller change in pKa with fluctuations in temperature, enhancing experimental consistency.[1]

  • Chemical and Enzymatic Stability: Their structures are generally not recognized as substrates by common enzymes, ensuring their stability throughout an experiment.

Quantitative Data of Common Zwitterionic Buffers

The selection of an appropriate buffer is a critical step in experimental design. The following table summarizes key quantitative data for a range of commonly used zwitterionic buffers to facilitate this process.

BufferMolecular Weight ( g/mol )pKa at 25°CΔpKa/°CUseful pH Range
MES 195.246.15-0.0115.5 - 6.7
PIPES 302.376.76-0.00856.1 - 7.5
ACES 182.176.78-0.0206.1 - 7.5
BES 213.257.09-0.0166.4 - 7.8
MOPS 209.267.20-0.0156.5 - 7.9
HEPES 238.317.48-0.0146.8 - 8.2
TES 229.207.40-0.0206.8 - 8.2
Bicine 163.178.26-0.0187.6 - 9.0
Tricine 179.178.05-0.0217.4 - 8.8
CAPS 221.3210.40+0.0039.7 - 11.1

Note: Data compiled from various sources. The exact pKa can vary slightly with concentration and temperature.

Experimental Protocols

General Preparation of a 1 M Zwitterionic Buffer Stock Solution
  • Weighing: Accurately weigh out the required amount of the zwitterionic buffer (in its free acid form) to prepare a 1 M solution.

  • Dissolving: Add the buffer powder to a beaker containing deionized water equivalent to approximately 80% of the final desired volume. Stir with a magnetic stirrer until the powder is fully dissolved. Note that some buffers, like PIPES free acid, have low solubility in water and will require the addition of a base to dissolve.

  • pH Adjustment: While continuously monitoring with a calibrated pH meter, slowly add a concentrated solution of a strong base (e.g., 10 N NaOH or KOH) to adjust the pH to the desired value.

  • Final Volume Adjustment: Once the target pH is reached, transfer the solution to a graduated cylinder and add deionized water to reach the final volume.

  • Sterilization and Storage: Sterilize the buffer solution by filtering it through a 0.22 µm filter. Store the stock solution at 4°C. For long-term storage, aliquots can be stored at -20°C.

Protocol 1: Use of HEPES in Mammalian Cell Culture

HEPES is widely used in cell culture media to provide additional buffering capacity, especially when cells are manipulated outside of a CO₂ incubator.

Materials:

  • HEPES powder

  • Basal cell culture medium (powdered or 1x liquid)

  • Cell culture grade water

  • 1 N NaOH for pH adjustment

  • 0.22 µm sterile filter

Procedure for Supplementing Liquid Medium:

  • Aseptically add a sterile 1 M HEPES stock solution to the complete cell culture medium to achieve a final concentration of 10-25 mM. For example, to make 500 mL of medium with 25 mM HEPES, add 12.5 mL of the 1 M stock solution.

  • Gently mix the medium thoroughly.

  • Verify the pH of the final medium and adjust to the desired physiological range (typically 7.2-7.4) if necessary, using sterile 1 N NaOH or HCl.

Procedure for Preparing Medium from Powder:

  • Dissolve the powdered basal medium in 90% of the final volume of cell culture grade water.

  • Add HEPES powder to the desired final concentration (e.g., 2.38 g/L for 10 mM).

  • Stir until all components are dissolved.

  • Adjust the pH to the desired value using 1 N NaOH.

  • Add cell culture grade water to the final volume.

  • Sterilize the medium by passing it through a 0.22 µm filter.

Protocol 2: Use of CAPS Buffer for Western Blotting

CAPS buffer is particularly useful for the transfer of high molecular weight proteins (>20 kDa) and for proteins intended for N-terminal sequencing due to its high pH and lack of glycine.

Materials:

  • CAPS (3-(Cyclohexylamino)-1-propanesulfonic acid)

  • Methanol

  • Deionized water

  • NaOH for pH adjustment

Preparation of 10x CAPS Transfer Buffer (100 mM CAPS, pH 11.0):

  • Dissolve 22.13 g of CAPS in 800 mL of deionized water.

  • Adjust the pH to 11.0 with 10 N NaOH.

  • Bring the final volume to 1 L with deionized water.

  • Store at 4°C.

Preparation of 1x CAPS Transfer Buffer (10 mM CAPS, 10% Methanol, pH 11.0):

  • To prepare 1 L of 1x transfer buffer, combine:

    • 100 mL of 10x CAPS Transfer Buffer (pH 11.0)

    • 100 mL of Methanol

    • 800 mL of deionized water

  • Mix well and cool to 4°C before use.

Western Blot Transfer Procedure (Semi-Dry):

  • Equilibrate the polyacrylamide gel in 1x CAPS transfer buffer for 10-15 minutes after electrophoresis.

  • Activate a PVDF membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibrate in 1x CAPS transfer buffer for at least 5 minutes. Nitrocellulose membranes should be directly equilibrated in the transfer buffer.

  • Soak filter papers in 1x CAPS transfer buffer.

  • Assemble the transfer stack in a semi-dry blotting apparatus.

  • Perform the electrophoretic transfer according to the manufacturer's instructions (e.g., constant current of 1-2 mA/cm² of the gel area for 30-60 minutes).

Protocol 3: Use of PIPES Buffer in Protein Purification (Cation-Exchange Chromatography)

PIPES is a suitable buffer for cation-exchange chromatography when a pH below 7.0 is needed to maintain a protein's net positive charge. Its low metal ion binding capacity is also advantageous.

Materials:

  • PIPES (Piperazine-N,N′-bis(2-ethanesulfonic acid))

  • NaCl

  • NaOH for pH adjustment

  • Cation-exchange chromatography column and system

Buffer Preparation:

  • Binding Buffer (Buffer A): 20 mM PIPES, pH 6.8

  • Elution Buffer (Buffer B): 20 mM PIPES, pH 6.8, 1 M NaCl

  • Prepare a 1 M PIPES stock solution (pH 6.8): Dissolve 302.37 g of PIPES free acid in ~800 mL of deionized water. The PIPES will not fully dissolve. Slowly add 5 M NaOH while stirring until the PIPES dissolves and the pH reaches 6.8. Adjust the final volume to 1 L with deionized water. Filter and store at 4°C.

  • Prepare Working Buffers: Dilute the 1 M PIPES stock solution to 20 mM to make Buffer A. For Buffer B, dilute the stock solution to 20 mM and add NaCl to a final concentration of 1 M.

Chromatography Procedure:

  • Equilibrate the cation-exchange column with 5-10 column volumes of Binding Buffer (Buffer A).

  • Load the protein sample, which has been dialyzed against Binding Buffer.

  • Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins.

  • Elute the bound protein using a linear gradient of 0-100% Elution Buffer (Buffer B) over 10-20 column volumes.

  • Collect fractions and analyze for the presence of the target protein using SDS-PAGE or a protein assay.

Visualizing Workflows with Zwitterionic Buffers

Buffer Selection Workflow

The choice of a zwitterionic buffer is a critical decision in experimental design. The following diagram illustrates a logical workflow for selecting an appropriate buffer.

Buffer_Selection_Workflow Buffer Selection Workflow start Define Experimental Requirements ph_range Determine Required pH Range start->ph_range select_buffer Select Candidate Buffers (pKa ≈ pH) ph_range->select_buffer temp Consider Experimental Temperature check_temp_effect Check ΔpKa/°C temp->check_temp_effect metal_ions Presence of Metal Ions? check_metal_binding Check Metal Ion Binding Properties metal_ions->check_metal_binding downstream Downstream Application Compatibility? check_compatibility Check for Known Interferences downstream->check_compatibility select_buffer->temp check_temp_effect->metal_ions check_metal_binding->downstream final_choice Final Buffer Selection check_compatibility->final_choice end Prepare and Validate Buffer final_choice->end Protein_Purification_Workflow Protein Purification Workflow start Cell Lysis and Extraction (e.g., in PIPES buffer) clarification Clarification (Centrifugation/Filtration) start->clarification affinity_chrom Affinity Chromatography (Binding in buffered solution) clarification->affinity_chrom elution1 Elution affinity_chrom->elution1 dialysis1 Buffer Exchange / Dialysis (into IEX buffer, e.g., BES) elution1->dialysis1 ion_exchange Ion-Exchange Chromatography dialysis1->ion_exchange elution2 Elution ion_exchange->elution2 dialysis2 Buffer Exchange / Dialysis (into SEC buffer, e.g., HEPES) elution2->dialysis2 size_exclusion Size-Exclusion Chromatography dialysis2->size_exclusion final_product Pure Protein (in final storage buffer) size_exclusion->final_product analysis Purity and Concentration Analysis (SDS-PAGE, UV-Vis) final_product->analysis Protein_Crystallization_Workflow Protein Crystallization Workflow start Pure, Concentrated Protein in a suitable buffer (e.g., HEPES) screening High-Throughput Crystallization Screening start->screening condition_found Initial Crystal 'Hit' Identified screening->condition_found optimization Optimization of Crystallization Conditions (Varying pH, buffer concentration, precipitants) screening->optimization No, adjust protein/buffer condition_found->optimization Yes large_crystals Growth of Large, Single Crystals optimization->large_crystals harvesting Crystal Harvesting and Cryo-protection large_crystals->harvesting diffraction X-ray Diffraction Data Collection harvesting->diffraction structure Structure Determination diffraction->structure

References

The Solubility of Bis-Tris Propane in Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Bis-tris propane (1,3-bis(tris(hydroxymethyl)methylamino)propane) in water. A widely used buffering agent in biochemistry and molecular biology, understanding its solubility characteristics is crucial for accurate and reproducible experimental design. This document outlines quantitative solubility data, factors influencing solubility, and a general protocol for preparing aqueous solutions.

Core Properties of this compound

This compound is a white crystalline powder known for its wide buffering range, from approximately pH 6 to 9.5, which is attributed to its two close pKa values (pKa1 = 6.8 and pKa2 = 9.0 at 25°C)[1][2][3]. This makes it a versatile buffer for a variety of biological experiments[3][4].

Quantitative Solubility Data

The solubility of this compound in water is high, though reported values can vary. For practical laboratory applications, it is considered readily soluble. The following table summarizes the available quantitative data.

Solubility ValueMolar Concentration (approx.)Source
15 g in 35 mL~1.5 M
428 mg/mL~1.5 M
100 mg/mL~0.35 M
30% (w/w)Not specified
1 M1 M

Note: The molecular weight of this compound is 282.33 g/mol .

Factors Influencing Solubility

The solubility of this compound in aqueous solutions is primarily influenced by temperature and pH.

Temperature
pH

As a buffer with two pKa values, the pH of the solution will significantly impact the charge state of the this compound molecule and thus its interaction with water. The useful buffering range is between pH 6.3 and 9.5. Within this range, this compound exists as a mixture of protonated and deprotonated species. Extreme pH values outside this range may affect its solubility, although it is generally soluble across its useful buffering range. The pH of a 1 M solution in water is typically between 10 and 12 at room temperature.

The following diagram illustrates the key factors affecting the solubility of this compound.

G Factors Affecting this compound Solubility cluster_factors Primary Factors cluster_properties Molecular Properties Temperature Temperature Protonation State (pKa1, pKa2) Protonation State (pKa1, pKa2) Temperature->Protonation State (pKa1, pKa2) ΔpKa/ΔT pH pH pH->Protonation State (pKa1, pKa2) Solubility Solubility Protonation State (pKa1, pKa2)->Solubility

Factors influencing the aqueous solubility of this compound.

Experimental Protocol: Preparation of a this compound Buffer Solution

This section provides a general methodology for the preparation of a this compound buffer solution.

Materials:

  • This compound powder

  • Deionized or distilled water

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Magnetic stirrer and stir bar

  • pH meter

  • Volumetric flask

  • Beaker

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder based on the target concentration and final volume.

  • Dissolving: Add the powder to a beaker containing approximately 80% of the final volume of deionized water. Stir the solution using a magnetic stirrer until the powder is completely dissolved. A clear, colorless solution should be obtained.

  • pH Adjustment: While continuously stirring, slowly add HCl or NaOH to titrate the solution to the desired pH. Monitor the pH using a calibrated pH meter.

  • Final Volume Adjustment: Once the target pH is reached, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add deionized water to reach the final desired volume.

  • Sterilization (Optional): If required for the application, the buffer solution can be sterilized by autoclaving or by filtration through a 0.22 µm filter. Solutions are expected to be stable to autoclaving.

  • Storage: Store the prepared buffer solution at 2-8°C, where it should be stable for months.

The following diagram outlines the general workflow for preparing a this compound buffer solution.

G Experimental Workflow: Buffer Preparation Start Start Weigh_BTP Weigh Bis-tris propane powder Start->Weigh_BTP Dissolve Dissolve in ~80% final volume of water Weigh_BTP->Dissolve Adjust_pH Adjust pH with HCl or NaOH Dissolve->Adjust_pH Final_Volume Adjust to final volume in volumetric flask Adjust_pH->Final_Volume Sterilize Sterilize (optional: autoclave or filter) Final_Volume->Sterilize Store Store at 2-8°C Sterilize->Store End End Store->End

A generalized workflow for preparing a this compound buffer.

References

Temperature Dependence of Bis-Tris Propane pH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-Tris propane (BTP) is a versatile biological buffer with a wide buffering range, making it a valuable tool in various biochemical and pharmaceutical applications. However, like many amine-based buffers, the pH of this compound solutions is sensitive to temperature fluctuations. Understanding and accounting for this temperature dependence is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This technical guide provides a comprehensive overview of the temperature-dependent pH behavior of this compound, including its thermodynamic properties, calculated pH values at various temperatures, and detailed protocols for preparing and validating temperature-corrected BTP buffer solutions.

Introduction to this compound and its Temperature Sensitivity

1,3-Bis(tris(hydroxymethyl)methylamino)propane, commonly known as this compound or BTP, is a zwitterionic buffer effective over a broad pH range of approximately 6.3 to 9.5.[1][2] This wide range is a consequence of its two close pKa values, making it suitable for a variety of applications, including enzyme assays, protein crystallization, and electrophoresis.[2]

Thermodynamic Properties and pH Prediction

The temperature dependence of a buffer's pKa is rooted in its thermodynamic properties, specifically the enthalpy of ionization (ΔH°) and the change in heat capacity of ionization (ΔCp°). For this compound, these values have been experimentally determined and are crucial for accurately predicting pKa at temperatures other than the standard 25°C (298.15 K).

The relationship between pKa and temperature can be described by the van't Hoff equation. By utilizing the thermodynamic data presented in Table 1, it is possible to calculate the pKa of this compound at various temperatures.

Table 1: Thermodynamic Properties of this compound Ionization at 25°C

Ionization ReactionpKa at 25°CΔH° (kJ/mol)ΔCp° (J/K·mol)
H₂L²⁺ ⇌ H⁺ + HL⁺6.8428.4N/A
HL⁺ ⇌ H⁺ + L9.1026.34N/A
Data from the Handbook of Chemistry and Physics.

Based on these thermodynamic parameters, the pKa values and the corresponding pH of a 50 mM this compound buffer solution at different temperatures have been calculated and are presented in Table 2. These calculated values provide a valuable reference for researchers preparing BTP buffers for use at non-ambient temperatures.

Table 2: Calculated pKa and Estimated pH of this compound Buffer at Various Temperatures

Temperature (°C)Calculated pKa₁Estimated pH (around pKa₁)Calculated pKa₂Estimated pH (around pKa₂)
47.497.499.759.75
206.996.999.259.25
256.846.849.109.10
376.476.478.738.73
506.076.078.338.33
Calculations are based on the van't Hoff equation and the thermodynamic data from Table 1. The estimated pH assumes an equimolar concentration of the acidic and basic forms of the buffer.

Experimental Protocols

Accurate preparation and validation of buffer pH at the experimental temperature are paramount. The following sections detail the necessary procedures.

Preparation of a this compound Stock Solution (1 M)

Materials:

  • This compound (M.W. 282.34 g/mol )

  • High-purity, deionized water

  • Concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) for pH adjustment

  • Calibrated pH meter with a temperature probe

  • Stir plate and stir bar

  • Volumetric flask (e.g., 1 L)

Procedure:

  • Weigh out 282.34 g of this compound.

  • Add the this compound to a beaker containing approximately 800 mL of deionized water.

  • Place the beaker on a stir plate and add a stir bar to facilitate dissolution.

  • Once fully dissolved, transfer the solution to a 1 L volumetric flask.

  • Bring the final volume to 1 L with deionized water. This stock solution will be alkaline.

Protocol for Preparing a Temperature-Corrected Working Buffer (e.g., 50 mM, pH 7.5 at 37°C)

Materials:

  • 1 M this compound stock solution

  • Deionized water

  • Calibrated pH meter with an Automatic Temperature Compensation (ATC) probe

  • Water bath or incubator set to the desired experimental temperature (37°C in this example)

  • Beaker, graduated cylinders, and a magnetic stir plate

Procedure:

  • Calculate the required volume of the 1 M stock solution. For 1 L of 50 mM buffer, this is 50 mL.

  • In a beaker, add 50 mL of the 1 M this compound stock solution to approximately 900 mL of deionized water.

  • Place the beaker in the 37°C water bath or incubator and allow the solution to equilibrate to this temperature. Place the ATC probe of the pH meter into the solution.

  • Calibrate the pH meter at 37°C using standard pH buffers that have also been equilibrated at 37°C.

  • Immerse the calibrated pH electrode in the this compound solution at 37°C.

  • While stirring, slowly add concentrated HCl to titrate the solution to the desired pH of 7.5.

  • Once the target pH is stable, transfer the solution to a 1 L volumetric flask and bring it to the final volume with deionized water that has been pre-warmed to 37°C.

  • Verify the final pH of the solution at 37°C.

Experimental Determination of the Temperature Coefficient (ΔpKa/ΔT)

For precise determination of the temperature coefficient for a specific buffer preparation, the following protocol can be employed.

Materials:

  • Prepared this compound buffer of the desired concentration and approximate pH.

  • Calibrated pH meter with an ATC probe.

  • A temperature-controlled water bath with a wide temperature range (e.g., 4°C to 50°C).

  • Digital thermometer for independent temperature verification.

Procedure:

  • Place the beaker containing the this compound buffer in the water bath.

  • Allow the buffer to equilibrate at the starting temperature (e.g., 4°C).

  • Calibrate the pH meter at this temperature using standard buffers.

  • Measure and record the pH of the this compound buffer and the exact temperature.

  • Increase the temperature of the water bath in increments (e.g., 5°C or 10°C).

  • At each temperature increment, allow the buffer to fully equilibrate, then recalibrate the pH meter and measure and record the pH and temperature.

  • Repeat this process over the desired temperature range.

  • Plot the measured pH values against the corresponding temperatures.

  • The slope of the resulting line will approximate the ΔpH/ΔT for that specific buffer solution.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate key concepts and workflows related to the temperature dependence of this compound pH.

Temperature_Effect_on_BTP_pKa cluster_0 Thermodynamic Principle Temperature Temperature Enthalpy_of_Ionization Enthalpy of Ionization (ΔH°) Temperature->Enthalpy_of_Ionization Influences pKa_Change Change in pKa Enthalpy_of_Ionization->pKa_Change Determines pH_Shift Resultant pH Shift pKa_Change->pH_Shift Causes Experimental_Workflow Start Start Prepare_Stock Prepare 1M BTP Stock Solution Start->Prepare_Stock Equilibrate_Temp Equilibrate Buffer to Target Temperature Prepare_Stock->Equilibrate_Temp Calibrate_pH_Meter Calibrate pH Meter at Target Temperature Equilibrate_Temp->Calibrate_pH_Meter Titrate_Buffer Titrate to Desired pH Calibrate_pH_Meter->Titrate_Buffer Final_Volume Adjust to Final Volume Titrate_Buffer->Final_Volume Verify_pH Verify Final pH at Target Temperature Final_Volume->Verify_pH End End Verify_pH->End

References

An In-Depth Technical Guide to the Core Properties of Bis-tris Propane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-tris propane, systematically named 1,3-bis[tris(hydroxymethyl)methylamino]propane, is a zwitterionic buffering agent widely employed in the fields of biochemistry, molecular biology, and pharmaceutical development.[1][2] Its utility stems from a broad and effective buffering range, typically between pH 6 and 9.5, which is attributed to its two close pKa values.[1][3] This characteristic makes it an ideal buffer for a variety of applications, including polymerase chain reaction (PCR), enzyme assays, protein crystallization, and cell culture, where maintaining a stable pH environment is critical.[4]

Core Chemical Properties

The fundamental molecular attributes of this compound are detailed below. This information is crucial for accurate preparation of solutions and for stoichiometric calculations in experimental designs.

Data Presentation

The quantitative data for this compound's molecular formula and weight are summarized in the following table for straightforward reference and comparison.

Identifier Value
Chemical Formula C₁₁H₂₆N₂O₆
Molecular Weight 282.33 g/mol
282.34 g/mol
282.3 g/mol

Logical Relationships

To visually represent the connection between the compound's common name and its essential chemical data, the following diagram has been generated.

This compound This compound Molecular_Formula Molecular Formula This compound->Molecular_Formula has a Molecular_Weight Molecular Weight This compound->Molecular_Weight has a C11H26N2O6 C₁₁H₂₆N₂O₆ Molecular_Formula->C11H26N2O6 282.33_g_mol 282.33 g/mol Molecular_Weight->282.33_g_mol

Core properties of this compound.

Experimental Protocols

The effective implementation of this compound in a laboratory setting is contingent upon the specific experimental requirements. While detailed protocols are beyond the scope of this guide, the following general considerations are pertinent:

  • Buffer Preparation: To prepare a this compound buffer solution, the solid material is dissolved in deionized water to the desired concentration. The pH is then adjusted using a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to the target value within its buffering range (pH 6-9.5).

  • Use in PCR: this compound has been cited as a suitable buffer for polymerase chain reaction. Its inclusion can enhance the fidelity of DNA polymerases.

  • Enzyme Kinetics: In studies of enzyme kinetics, such as with EcoRV, the choice of buffer can significantly impact enzyme activity. This compound provides a stable pH environment for such assays.

For specific, validated protocols, researchers are encouraged to consult peer-reviewed scientific literature relevant to their particular application.

References

The Genesis of Stability: A Technical Guide to the Discovery and Development of Good's Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological research and pharmaceutical development, the control of pH is not merely a technicality but a cornerstone of experimental validity and success. The development of Good's buffers in the mid-20th century marked a paradigm shift, providing researchers with a set of reliable tools to maintain physiological pH conditions in vitro. This technical guide delves into the core principles behind the discovery of these zwitterionic buffers, their fundamental properties, and the experimental methodologies for their application and characterization, providing a comprehensive resource for professionals in the life sciences.

The Pre-Good's Buffer Era: A Quest for Inertness

Prior to the seminal work of Dr. Norman E. Good and his colleagues, researchers were often limited to using buffers that were far from ideal for biological systems.[1][2] Many commonly used buffers, such as phosphate and Tris, exhibited significant drawbacks. Phosphate buffers, for instance, can precipitate with polyvalent cations and participate in or inhibit enzymatic reactions.[3] Tris, a primary amine, can be reactive and its pKa is highly sensitive to temperature changes.[4][5] These limitations often led to experimental artifacts and a lack of reproducibility.

Good recognized the critical need for a new class of buffering agents that were biochemically inert. His team embarked on a systematic search for compounds that would meet a stringent set of criteria designed to minimize interference with biological processes.

The Selection Criteria: A Blueprint for an Ideal Biological Buffer

The success of Good's buffers lies in the thoughtful and rigorous selection criteria established by their developers. These criteria, first outlined in their 1966 publication in Biochemistry, remain the benchmark for assessing the suitability of a buffer for biological applications.

A logical workflow for selecting an appropriate Good's buffer based on these criteria is illustrated below:

Good_Buffer_Selection_Workflow A Define Experimental pH Range B Consult pKa Table of Good's Buffers A->B C Select Candidate Buffers with pKa ≈ Experimental pH B->C D Consider Temperature of Experiment C->D E Evaluate ΔpKa/°C of Candidates D->E F Assess Potential for Metal Ion Chelation E->F G Check for Interference with Assay (e.g., UV absorbance) F->G H Final Buffer Selection G->H Zwitterion_Structure cluster_molecule Zwitterionic Buffer Molecule cluster_properties Resulting Properties Positive_Charge + R_Group R Positive_Charge->R_Group e.g., Amino Group (NH3+) Negative_Charge R_Group->Negative_Charge e.g., Sulfonic Acid Group (SO3−) High_Solubility High Water Solubility R_Group->High_Solubility Leads to Membrane_Impermeability Membrane Impermeability R_Group->Membrane_Impermeability Leads to pKa_Determination_Workflow A Prepare a known concentration of the buffer's free acid B Calibrate pH meter with standard solutions A->B C Titrate with a standard solution of a strong base (e.g., NaOH) B->C D Record pH after each addition of base C->D E Plot pH versus volume of base added D->E F Determine the volume of base at the half-equivalence point E->F G The pH at the half-equivalence point is the pKa F->G

References

The Pivotal Role of Bis-Tris Propane in Maintaining Physiological pH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological research and drug development, maintaining a stable physiological pH is paramount to experimental success. The integrity of cellular components, the kinetics of enzymatic reactions, and the stability of therapeutic proteins are all exquisitely sensitive to fluctuations in hydrogen ion concentration. Among the arsenal of buffering agents available to the modern scientist, Bis-Tris propane (1,3-bis(tris(hydroxymethyl)methylamino)propane) has emerged as a versatile and reliable tool for controlling pH across a broad and physiologically relevant range. This technical guide provides an in-depth exploration of the core properties of this compound, its applications, and detailed protocols for its use in key experimental settings.

Core Properties of this compound

This compound is a zwitterionic buffer characterized by its wide effective buffering range, spanning from approximately pH 6.3 to 9.5.[1][2] This broad range is a direct consequence of its two close pKa values, pKa1 of 6.8 and pKa2 of 9.0 at 25°C.[2][3] This unique property makes it an adaptable buffer for a variety of biological systems and experimental conditions.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular FormulaC₁₁H₂₆N₂O₆
Molecular Weight282.34 g/mol
pKa1 (25°C)6.8
pKa2 (25°C)9.0
Buffering RangepH 6.3 - 9.5
ΔpKa/°C-0.031
AppearanceWhite crystalline powder
SolubilityHighly soluble in water
Temperature Dependence of pKa

The pH of a buffer solution is sensitive to changes in temperature. The temperature coefficient (ΔpKa/°C) of a buffer describes the change in its pKa for every one-degree Celsius change in temperature. For this compound, this value is -0.031, indicating a decrease in pKa with increasing temperature. This is a crucial consideration for experiments conducted at temperatures other than 25°C. Table 2 provides the calculated pKa values for this compound at various physiologically relevant temperatures.

Temperature (°C)Calculated pKa1Calculated pKa2
47.4519.651
256.89.0
376.4288.628

Calculations are based on the ΔpKa/°C of -0.031 and the pKa values at 25°C.

Interaction with Metal Ions

It is important for researchers to be aware that this compound can interact with and form complexes with various metal ions. This is a critical consideration in experiments where metal ions act as cofactors for enzymes or are otherwise essential for the biological process under investigation. The stability of these complexes can influence the availability of free metal ions in the solution. Table 3 summarizes the stability constants (log β) for complexes of this compound with several divalent cations.

Metal IonComplex Specieslog βReference(s)
Co(II)ML4.57 ± 0.02
ML₂8.76 ± 0.02
ML₂H₋₁0.17 ± 0.03
ML₂H₋₂-8.73 ± 0.03
Ni(II)NiL7.13 ± 0.02
NiLH₋₁-1.32 ± 0.04
NiLH₋₂-10.81 ± 0.05
Zn(II)ML4.99 ± 0.02
ML₂9.18 ± 0.03
ML₂H₋₁1.01 ± 0.03
ML₂H₋₂-7.91 ± 0.04

M represents the metal ion and L represents the this compound ligand.

Applications in Research and Drug Development

The broad buffering range and favorable chemical properties of this compound make it a valuable tool in a multitude of applications within the life sciences.

Enzyme Kinetics

Maintaining a stable pH is critical for the accurate determination of enzyme kinetic parameters. This compound is frequently employed in enzyme assays due to its ability to buffer effectively across a wide pH range, allowing for the investigation of pH-dependent enzyme activity.

Protein Crystallization

The formation of high-quality protein crystals for X-ray crystallography is highly dependent on precise pH control. This compound is a common component of crystallization screens and optimization experiments, where its wide buffering range allows for the systematic exploration of pH as a crystallization parameter.

Electrophoresis

This compound is also utilized as a buffer component in various electrophoretic techniques for the separation of proteins and nucleic acids. Its buffering capacity helps to maintain a stable pH in the running buffer and gel, ensuring reproducible and high-resolution separation.

Molecular Biology

In molecular biology, this compound is used in applications such as restriction enzyme digests and polymerase chain reactions (PCR). It has been shown to enhance the stability and activity of restriction enzymes. In PCR, it can contribute to the fidelity of the reaction by maintaining a stable pH.

Anion-Exchange Chromatography

This compound is also a suitable buffer for anion-exchange chromatography, a technique used for the purification of biomolecules based on charge. Its use can influence the binding and elution of target molecules from the chromatography resin.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and use of this compound buffer in key experimental applications.

Preparation of a 1 M this compound Stock Solution

Materials:

  • This compound (MW: 282.34 g/mol )

  • High-purity deionized water (dH₂O)

  • Concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) for pH adjustment

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flask (e.g., 1 L)

  • Sterile filtration unit (0.22 µm filter)

Procedure:

  • Weigh out 282.34 g of this compound powder for a 1 L solution.

  • Add the powder to a beaker containing approximately 800 mL of dH₂O.

  • Place the beaker on a stir plate and add a magnetic stir bar to facilitate dissolution.

  • Once the powder is completely dissolved, place the beaker in a water bath to maintain a constant temperature (e.g., 25°C) during pH measurement.

  • Immerse the calibrated pH electrode into the solution.

  • Slowly add concentrated HCl or NaOH dropwise to the solution while continuously stirring and monitoring the pH. Adjust the pH to the desired value.

  • Once the target pH is reached and stable, transfer the solution to a 1 L volumetric flask.

  • Add dH₂O to bring the final volume to the 1 L mark.

  • Invert the flask several times to ensure thorough mixing.

  • For sterile applications, filter the solution through a 0.22 µm sterile filtration unit.

  • Store the stock solution at 4°C.

Protocol for a Generic Enzyme Kinetics Assay

Materials:

  • 1 M this compound stock solution, pH adjusted to the optimal pH for the enzyme of interest.

  • Enzyme stock solution.

  • Substrate stock solution.

  • High-purity dH₂O.

  • Spectrophotometer or other appropriate detection instrument.

  • Temperature-controlled cuvette holder or water bath.

Procedure:

  • Prepare the Assay Buffer: Dilute the 1 M this compound stock solution to the desired final concentration (typically 50-100 mM) with dH₂O. Ensure the pH is verified at the experimental temperature.

  • Prepare the Reaction Mixture: In a microcentrifuge tube or the well of a microplate, combine the assay buffer and the substrate to the desired final concentrations. The final volume will depend on the cuvette or plate reader specifications.

  • Equilibrate Temperature: Incubate the reaction mixture and the enzyme solution separately at the desired reaction temperature for 5-10 minutes.

  • Initiate the Reaction: Add the enzyme solution to the reaction mixture to initiate the reaction. Mix gently by pipetting.

  • Measure Activity: Immediately place the reaction vessel in the spectrophotometer and begin recording the change in absorbance over time at the appropriate wavelength. For endpoint assays, incubate the reaction for a specific time and then stop the reaction before measuring the product formation.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the progress curve. Perform measurements at varying substrate concentrations to determine kinetic parameters such as Km and Vmax.

Protocol for Protein Crystallization (Hanging Drop Vapor Diffusion)

Materials:

  • Purified and concentrated protein solution.

  • Crystallization screen containing various precipitants, salts, and buffers, including conditions with this compound at different pH values.

  • Crystallization plates (e.g., 24-well or 96-well).

  • Siliconized glass cover slips.

  • Sealing grease or tape.

  • Microscope for crystal visualization.

Procedure:

  • Prepare the Reservoir Solution: Pipette 500 µL to 1 mL of the crystallization screen solution (containing this compound) into the reservoir of the crystallization plate well.

  • Prepare the Drop: On a siliconized cover slip, mix a small volume of the protein solution (e.g., 1 µL) with an equal volume of the reservoir solution (1 µL).

  • Seal the Well: Invert the cover slip and place it over the reservoir, sealing it with grease or tape to create a closed system.

  • Incubate: Store the crystallization plate in a temperature-controlled environment (e.g., 4°C or 20°C) free from vibrations.

  • Monitor for Crystal Growth: Regularly inspect the drops under a microscope over several days to weeks for the appearance of protein crystals.

  • Optimization: If initial crystals are obtained in a this compound-containing condition, further optimization can be performed by systematically varying the pH of the this compound buffer, as well as the concentrations of the protein and precipitant.

Visualizing Experimental Workflows

The following section provides a visual representation of a typical experimental workflow for an enzyme kinetics study, highlighting the role of this compound.

EnzymeKineticsWorkflow cluster_prep Reagent Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_buffer Prepare this compound Assay Buffer (e.g., 50 mM, pH 7.5) mix_reagents Combine Assay Buffer and Substrate in Reaction Vessel prep_buffer->mix_reagents prep_enzyme Prepare Enzyme Stock Solution start_reaction Initiate Reaction by Adding Enzyme prep_enzyme->start_reaction prep_substrate Prepare Substrate Stock Solutions (Varying Concentrations) prep_substrate->mix_reagents equilibrate Equilibrate Temperature (e.g., 37°C) mix_reagents->equilibrate equilibrate->start_reaction measure Monitor Reaction Progress (e.g., Spectrophotometry) start_reaction->measure calc_velocity Calculate Initial Velocity (v₀) from Progress Curves measure->calc_velocity plot_data Plot v₀ vs. [Substrate] calc_velocity->plot_data fit_model Fit Data to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params

References

Bis-Tris Propane: A Comprehensive Technical Guide for Molecular Biology Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the versatile buffering agent, its applications, and best practices for its use in the modern molecular biology laboratory.

In the landscape of molecular biology research, the precise control of pH is paramount to experimental success. The choice of buffering agent can significantly impact the stability and activity of macromolecules, influencing the outcome of sensitive assays. Bis-Tris Propane (BTP), a zwitterionic buffer, has emerged as a highly versatile and valuable tool for researchers. This technical guide provides a detailed overview of this compound, its fundamental properties, and its applications in key molecular biology techniques, offering a valuable resource for scientists and drug development professionals.

Core Properties of this compound

This compound, chemically known as 1,3-bis(tris(hydroxymethyl)methylamino)propane, is a white crystalline powder readily soluble in water.[1] Its utility as a buffer stems from its two pKa values, which are close in value, affording it an exceptionally wide buffering range.[1][2] This characteristic makes it a superior choice for a variety of applications where maintaining a stable pH over a broad range is critical.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₆N₂O₆[1]
Molecular Weight 282.337 g/mol [1]
pKa₁ at 25°C 6.8
pKa₂ at 25°C 9.0
Buffering Range pH 6.3 - 9.5
Appearance White crystalline powder
Solubility Soluble in water

Advantages Over Traditional Buffers

This compound offers several advantages over more traditional buffers, such as Tris (tris(hydroxymethyl)aminomethane). Tris has a pKa of approximately 8.1 at 25°C, which means its buffering capacity diminishes significantly below pH 7.5. In contrast, the dual pKa values of this compound provide robust buffering capacity across a much wider pH spectrum, including the slightly acidic to neutral range that is often optimal for many biological reactions. This makes this compound a more suitable choice for experiments requiring stable pH conditions between 6.3 and 9.5.

Key Applications in Molecular Biology

The unique properties of this compound lend themselves to a variety of applications in molecular biology, from nucleic acid analysis to protein purification and characterization.

Gel Electrophoresis

This compound is an excellent buffer for polyacrylamide gel electrophoresis (PAGE), particularly for the separation of proteins under native conditions (Native-PAGE). Its ability to maintain a near-neutral pH during electrophoresis helps preserve the native structure and activity of proteins, allowing for the analysis of protein complexes and isoforms.

G cluster_prep Sample & Gel Preparation cluster_elec Electrophoresis cluster_analysis Analysis Sample Protein Sample Mix Mix Sample and Buffer Sample->Mix SampleBuffer NativePAGE™ Sample Buffer (4X) (Bis-Tris, pH 7.2) SampleBuffer->Mix Gel NativePAGE™ Novex® Bis-Tris Gel Load Load Sample onto Gel Mix->Load Run Apply Voltage (Separation by charge, size, and shape) Load->Run RunningBuffer Running Buffer (Anode: Bis-Tris, pH 7.5 Cathode: Bis-Tris, Tricine, pH 6.8) RunningBuffer->Run Stain Stain Gel (e.g., Coomassie) Run->Stain Visualize Visualize Protein Bands Stain->Visualize G cluster_setup Column Preparation cluster_run Chromatography cluster_collect Fraction Collection & Analysis Column Anion-Exchange Column Equilibrate Equilibrate Column Column->Equilibrate EquilibrationBuffer Equilibration Buffer (e.g., 20 mM this compound, pH 8.5) EquilibrationBuffer->Equilibrate LoadSample Load Protein Sample Equilibrate->LoadSample Wash Wash with Equilibration Buffer LoadSample->Wash Elute Elute Bound Proteins Wash->Elute ElutionBuffer Elution Buffer (e.g., 20 mM this compound, pH 8.5 + NaCl Gradient) ElutionBuffer->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., SDS-PAGE, Activity Assay) Collect->Analyze

References

The Ultimate Guide to Biological Buffers for Protein Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein research, maintaining a stable and optimal environment is paramount to preserving the structure, function, and activity of these complex biomolecules. Biological buffers are the unsung heroes in this endeavor, providing the critical pH control necessary for successful experimentation. This in-depth technical guide serves as a comprehensive resource for understanding and utilizing biological buffers in protein research, from fundamental principles to practical applications and advanced troubleshooting.

The Fundamental Role of Buffers in Protein Stability

Proteins are exquisitely sensitive to their chemical environment, and even minor fluctuations in pH can lead to significant consequences, including denaturation, aggregation, and loss of function.[1][2] Buffers are aqueous systems that resist changes in pH upon the addition of small amounts of acid or base.[3] This buffering capacity is essential in protein research for:

  • Maintaining Protein Structure and Function: The three-dimensional structure of a protein, which is critical for its biological activity, is stabilized by a complex network of interactions that are highly dependent on pH.[4]

  • Ensuring Reproducibility: By maintaining a constant pH, buffers ensure that experimental conditions are consistent, leading to more reliable and reproducible results.

  • Optimizing Enzyme Activity: Enzymes, a class of proteins that catalyze biochemical reactions, have optimal pH ranges for their activity. Using a buffer at the correct pH is crucial for accurate enzyme kinetics studies.[4]

  • Facilitating Protein Purification: Various protein purification techniques, such as ion-exchange chromatography, rely on the precise control of pH to modulate the charge of the protein and the chromatography resin.

The mechanism of buffering is based on the equilibrium between a weak acid (proton donor) and its conjugate base (proton acceptor). This equilibrium is described by the Henderson-Hasselbalch equation , which is a cornerstone of buffer chemistry.

The Henderson-Hasselbalch Equation: A Quantitative Relationship

The Henderson-Hasselbalch equation provides a mathematical framework for understanding and preparing buffer solutions. It relates the pH of a buffer to the pKa of the weak acid and the ratio of the concentrations of the conjugate base ([A⁻]) to the weak acid ([HA]).

pH = pKa + log ([A⁻] / [HA])

This equation highlights a critical principle: when the concentrations of the weak acid and its conjugate base are equal ([A⁻]/[HA] = 1), the pH of the buffer is equal to the pKa of the weak acid. This is the point of maximum buffering capacity.

Henderson_Hasselbalch pH pH pKa pKa Plus + pKa->Plus Ratio log([A⁻]/[HA]) Ratio->Plus Equals = Equals->pH Plus->Equals caption Henderson-Hasselbalch Equation Buffer_Selection_Workflow Start Start: Define Experimental Needs Determine_pH 1. Determine Optimal pH (Consider protein pI) Start->Determine_pH Select_Buffer 2. Select Buffer with pKa ≈ Optimal pH Determine_pH->Select_Buffer Consider_Interactions 3. Consider Potential Interactions (Metal ions, assays) Select_Buffer->Consider_Interactions Screen_Buffers 4. Screen a Panel of Buffers (e.g., Thermal Shift Assay) Consider_Interactions->Screen_Buffers Optimize_Concentration 5. Optimize Buffer Concentration and Additives Screen_Buffers->Optimize_Concentration Final_Buffer Final Buffer System Optimize_Concentration->Final_Buffer Protein_Purification_Workflow Start Start: Cell Culture/ Tissue Homogenization Lysis 1. Cell Lysis (Lysis Buffer) Start->Lysis Clarification 2. Clarification (Centrifugation/Filtration) Lysis->Clarification Capture 3. Capture Step (e.g., Affinity Chromatography) (Binding & Elution Buffers) Clarification->Capture Intermediate 4. Intermediate Purification (e.g., Ion-Exchange Chromatography) (Equilibration, Wash & Elution Buffers) Capture->Intermediate Polishing 5. Polishing Step (e.g., Size-Exclusion Chromatography) (Running Buffer) Intermediate->Polishing Final_Product Purified Protein (in Final Storage Buffer) Polishing->Final_Product

References

Bis-tris propane stability at room temperature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability of Bis-Tris Propane at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BTP), also known by its systematic name 1,3-bis(tris(hydroxymethyl)methylamino)propane, is a versatile zwitterionic buffer widely utilized in biochemistry, molecular biology, and pharmaceutical development.[1][2] Its broad buffering range, spanning from pH 6.3 to 9.5, is a consequence of its two close pKa values (6.8 and 9.0 at 25°C), making it highly effective for maintaining stable pH conditions in a variety of experimental setups.[3] BTP is particularly advantageous over traditional buffers like Tris in lower pH ranges (6.0-7.0) and is noted for enhancing the stability and activity of enzymes such as restriction enzymes. This guide provides a detailed overview of the stability of this compound in its solid form and in aqueous solutions at room temperature, supported by quantitative data, general experimental protocols for stability assessment, and logical workflow diagrams.

Chemical and Physical Properties

A foundational understanding of this compound's properties is essential for its proper use and storage.

PropertyValue
CAS Number 64431-96-5
Molecular Formula C₁₁H₂₆N₂O₆
Molecular Weight 282.3 g/mol
Appearance White crystalline powder
pKa₁ (25°C) 6.8
pKa₂ (25°C) 9.0
Useful pH Range 6.3 - 9.5
Solubility Highly soluble in water; 15 g in 35 mL (~1.5 M) yields a clear, colorless solution.
pH of 1M Solution 10 - 12 at room temperature

Stability of Solid this compound

As a crystalline powder, this compound exhibits excellent long-term stability when stored under appropriate conditions.

Quantitative Stability Data: Solid Form
ParameterSpecificationSource
Shelf Life Stable for years at room temperature.
Recommended Storage Dry at room temperature (+15°C to +30°C).
Re-evaluation Period Recommended every 3 to 5 years to ensure continued suitability for applications.
Shipping Conditions Typically shipped at ambient temperature.
Key Considerations for Solid Storage
  • Hygroscopy: While generally stable, it is crucial to store the powder in a dry environment to prevent moisture absorption, which could lead to clumping and potential degradation over time.

  • Contamination: Ensure containers are tightly sealed to prevent contamination from dust or other airborne particles.

  • Explosion Hazard: While the delivered product is not typically capable of a dust explosion, the enrichment of fine dust can create this risk.

Stability of this compound Solutions

The stability of this compound in its solubilized form is dependent on storage temperature, concentration, and the absence of microbial contamination.

Quantitative Stability Data: Solution Form
Solution TypeStorage TemperatureShelf LifeNotesSource
Stock Solutions 2-8°CStable for months.---
Stock Solutions -20°CUp to 1 month.Protect from light. Avoid repeated freeze-thaw cycles.
Stock Solutions -80°CUp to 6 months.Protect from light.
Working Solutions Room TemperatureRecommended for same-day use.Especially for sensitive in vivo experiments.
Autoclaved Solutions N/AExpected to be stable to autoclaving.---
Factors Affecting Solution Stability
  • Microbial Growth: Non-sterile buffer solutions, especially those at neutral pH, are susceptible to microbial growth when stored at room temperature. It is best practice to prepare solutions with purified water, filter-sterilize (0.22 µm filter), and store at 2-8°C.

  • pH Stability: While BTP is a robust buffer, prolonged exposure to atmospheric CO₂ can lead to a slight decrease in the pH of basic solutions. It is advisable to check the pH of stock solutions before use.

  • Incompatibilities: this compound can form strong complexes with divalent cations like Pb²⁺ and Cu²⁺ and is not recommended for use with the Bicinchoninic acid (BCA) protein assay. It may also react violently with strong oxidizing agents.

Experimental Protocols

While specific degradation studies are not widely published, a general protocol for assessing the stability of a prepared this compound buffer solution can be established based on standard laboratory practices.

Protocol: Preparation and Stability Assessment of a 1M this compound Stock Solution
  • Preparation:

    • Accurately weigh 282.3 g of high-purity this compound powder.

    • In a calibrated beaker, dissolve the powder in ~800 mL of high-purity, deionized water. A magnetic stirrer can be used to facilitate dissolution.

    • Once fully dissolved, transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with small volumes of deionized water and add the rinsate to the flask.

    • Bring the final volume to 1 L with deionized water. The pH of this solution will be between 10 and 12.

    • For long-term storage, filter the solution through a 0.22 µm sterile filter into a sterile container.

  • Titration to Working pH (Example: pH 7.5):

    • Place a calibrated pH probe into a portion of the 1M stock solution.

    • While stirring, slowly add concentrated Hydrochloric Acid (HCl) to titrate the solution down to the desired pH of 7.5.

    • Note: The addition of acid will increase the final volume and decrease the final concentration of the buffer. For precise concentrations, the titration should be performed before bringing the solution to its final volume.

  • Stability Assessment Workflow:

    • Divide the final, sterile-filtered buffer into multiple aliquots for storage under different conditions (e.g., room temperature, 4°C, -20°C).

    • Establish a testing schedule (e.g., Time 0, 1 week, 1 month, 3 months, 6 months).

    • At each time point, test one aliquot from each storage condition for the following parameters:

      • Visual Inspection: Check for any color change, precipitation, or microbial growth (turbidity).

      • pH Measurement: Record the pH to detect any significant drift from the initial value.

      • UV-Vis Spectroscopy: Measure the absorbance spectrum (e.g., 200-400 nm) to detect the appearance of new absorbing species that could indicate degradation. A pure BTP solution should have minimal absorbance at 260 nm.

      • Functional Assay (Optional): If the buffer is used for a specific application (e.g., an enzymatic assay), test its performance to ensure it has not been compromised.

Visualizations

The following diagrams illustrate key workflows for the preparation, storage, and assessment of this compound.

G cluster_prep Buffer Preparation Workflow cluster_assess Stability Assessment weigh Weigh this compound Powder dissolve Dissolve in Deionized Water weigh->dissolve adjust Adjust to Final Volume dissolve->adjust titrate Titrate to Desired pH with HCl adjust->titrate filter Sterile Filter (0.22 µm) titrate->filter aliquot Aliquot and Store at Different Conditions filter->aliquot Initiate Stability Study test Periodic Testing (pH, Visual, UV-Vis) aliquot->test analyze Analyze Data for Changes test->analyze

Caption: Workflow for preparing and assessing the stability of a this compound buffer solution.

G start This compound Form? solid Store in Tightly Sealed Container at Room Temperature (Dry) start->solid Solid Powder solution Sterile Filter Solution start->solution Aqueous Solution storage_decision Intended Storage Duration? solution->storage_decision short_term Store at 2-8°C (Months) storage_decision->short_term < 3 Months long_term Aliquot and Store at -80°C (Up to 6 Months) storage_decision->long_term 3-6 Months same_day Store at Room Temp (Use Same Day) storage_decision->same_day < 24 Hours

Caption: Decision-making flowchart for the storage of this compound.

Conclusion

This compound is a highly stable compound, particularly in its solid form, which can be stored at room temperature for years. Its aqueous solutions also demonstrate good stability, though they are best stored at refrigerated or frozen temperatures to prevent microbial contamination and ensure long-term integrity. For critical applications in research and drug development, it is imperative to adhere to proper preparation and storage protocols. Researchers should periodically verify the pH and purity of stock solutions to guarantee experimental reproducibility and accuracy. By following the guidelines outlined in this document, scientists can confidently employ this compound as a reliable buffering agent in their work.

References

Unveiling the Metal Chelation Potential of Bis-tris Propane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-tris propane [1,3-bis(tris(hydroxymethyl)methylamino)propane], a widely utilized biological buffer, possesses significant potential as a versatile metal chelator. Its polydentate nature, featuring multiple hydroxyl and amino groups, allows for the formation of stable complexes with a variety of metal ions, particularly those from the 3d transition series and the 4f lanthanide series. This technical guide provides an in-depth exploration of the metal chelation properties of this compound, summarizing the available quantitative data on its stability constants with various metal ions. Furthermore, it offers detailed, adaptable experimental protocols for the determination of these constants via potentiometric and spectrophotometric methods. Visualizations of the chelation mechanism and a general experimental workflow are also provided to aid in the practical application of this knowledge in research and drug development.

Introduction to this compound as a Metal Chelator

This compound is a flexible ligand capable of utilizing up to six of its donor atoms for coordination and can exist in multiple deprotonated states, enabling it to bridge up to six metal ions.[1] This flexibility allows for the synthesis of a wide array of homo- and heterometallic complexes, ranging from simple structures to intricate, high-nuclearity clusters with interesting magnetic properties.[2] The ligand exhibits a notable affinity for 3d transition metal ions such as copper(II), cobalt(II/III), nickel(II), zinc(II), manganese(II/III), and iron(III), as well as 4f lanthanide ions.[2][3][4] This inherent chelating ability is a critical consideration for researchers using this compound as a buffer in metal-sensitive biological systems and presents opportunities for its application in areas such as heavy metal detoxification, metalloenzyme research, and the development of metal-based therapeutics.

Quantitative Data on Metal Chelation: Stability Constants

The stability of a metal-ligand complex is quantified by its stability constant (log K) or overall stability constant (log β). While the interaction of this compound with numerous metal ions has been qualitatively described, comprehensive quantitative data remains limited. The most detailed study to date, conducted by Soares et al., determined the stability constants for this compound with cobalt(II), nickel(II), and zinc(II) using potentiometric methods. A study by Huskens et al. provides an estimated stability constant for Lanthanum(III).

It is important to note that much of the available literature on "Bis-tris" refers to a different compound, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol, and care must be taken to distinguish between the two. The data for this compound is summarized in the table below.

Metal IonComplex SpeciesLog βExperimental ConditionsReference
Co(II)[Co(BTP)]4.57 ± 0.020.1 M KNO₃, 25 °C(Soares et al.)
[Co(BTP)₂]8.76 ± 0.020.1 M KNO₃, 25 °C(Soares et al.)
[Co(BTP)₂(OH)]⁻0.17 ± 0.030.1 M KNO₃, 25 °C(Soares et al.)
[Co(BTP)₂(OH)₂]²⁻-8.73 ± 0.030.1 M KNO₃, 25 °C(Soares et al.)
Ni(II)[Ni(BTP)]7.13 ± 0.020.1 M KNO₃, 25 °C(Soares et al.)
[Ni(BTP)(OH)]⁻-1.32 ± 0.040.1 M KNO₃, 25 °C(Soares et al.)
[Ni(BTP)(OH)₂]²⁻-10.81 ± 0.050.1 M KNO₃, 25 °C(Soares et al.)
Zn(II)[Zn(BTP)]4.99 ± 0.020.1 M KNO₃, 25 °C(Soares et al.)
[Zn(BTP)₂]9.18 ± 0.030.1 M KNO₃, 25 °C(Soares et al.)
[Zn(BTP)₂(OH)]⁻1.01 ± 0.030.1 M KNO₃, 25 °C(Soares et al.)
[Zn(BTP)₂(OH)₂]²⁻-7.91 ± 0.040.1 M KNO₃, 25 °C(Soares et al.)
La(III)[La(BTP)]³⁺~2.425 °C(Huskens et al.)

Note: The stability of the divalent metal complexes was found to follow the trend: Ni(II) > Zn(II) > Co(II).

The lack of comprehensive stability constant data for other key metal ions such as Cu(II), Mn(II), and Fe(III) with this compound highlights a significant knowledge gap and an area for future research.

Experimental Protocols for Determining Stability Constants

The following sections provide detailed, adaptable protocols for the determination of metal-ligand stability constants for this compound using potentiometric titration and spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants by monitoring the change in hydrogen ion concentration (pH) upon complex formation.

3.1.1. Materials and Reagents

  • This compound (high purity)

  • Metal salt of interest (e.g., nitrate or perchlorate salt to avoid complexation by the anion)

  • Standardized strong acid (e.g., 0.1 M HCl or HNO₃)

  • Standardized carbonate-free strong base (e.g., 0.1 M NaOH or KOH)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)

  • High-purity deionized water

  • Calibrated pH meter with a combination glass electrode (resolution of 0.1 mV)

  • Thermostatted titration vessel

  • Magnetic stirrer

  • Calibrated burette

3.1.2. Procedure

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 0.01 M).

    • Prepare a stock solution of the metal salt of known concentration (e.g., 0.01 M).

    • Prepare a solution of the inert salt at a concentration sufficient to maintain the desired ionic strength in the final titration mixture (e.g., 1 M).

  • Titration Series: Perform a series of titrations at a constant temperature (e.g., 25 °C):

    • Acid Calibration: Titrate a known volume of the standardized strong acid with the standardized strong base in the presence of the inert salt. This step is crucial for determining the standard electrode potential.

    • Ligand Protonation: Titrate a solution containing a known amount of this compound and the standardized strong acid with the standardized strong base. This allows for the determination of the protonation constants of this compound.

    • Metal-Ligand Complexation: Titrate a solution containing known amounts of this compound, the metal salt, and the standardized strong acid with the standardized strong base. The metal-to-ligand ratio can be varied (e.g., 1:1, 1:2, 1:5) to investigate the formation of different complex species.

  • Data Analysis:

    • Plot the measured pH against the volume of titrant added for each titration.

    • The displacement of the metal-ligand titration curve from the ligand-only titration curve indicates complex formation.

    • Use a suitable software package (e.g., Hyperquad, BEST) to refine the electrode calibration parameters and to calculate the protonation constants of this compound and the stability constants of the metal complexes by fitting the experimental titration data to a chemical model.

Spectrophotometric Method

This method is suitable when the metal-ligand complex has a distinct absorption spectrum compared to the free metal ion and ligand.

3.2.1. Materials and Reagents

  • This compound

  • Metal salt of interest

  • Buffer solution to maintain a constant pH (choose a buffer that does not interact with the metal ion)

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes

3.2.2. Procedure (Method of Continuous Variations - Job's Plot)

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the metal-Bis-tris propane complex.

  • Solution Preparation: Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.

  • Absorbance Measurement: Measure the absorbance of each solution at the predetermined λ_max.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The plot will consist of two linear portions that intersect at the mole fraction corresponding to the stoichiometry of the complex.

    • The stability constant can be calculated from the absorbance data at the stoichiometric point and at other points on the curve.

3.2.3. Procedure (Mole-Ratio Method)

  • Solution Preparation: Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of this compound.

  • Absorbance Measurement: Measure the absorbance of each solution at the λ_max of the complex.

  • Data Analysis:

    • Plot the absorbance versus the molar ratio of [this compound]/[Metal].

    • The plot will show an increase in absorbance until the metal ion is saturated with the ligand, at which point the curve will plateau. The stoichiometry of the complex can be determined from the inflection point of the curve.

    • The stability constant can be determined by fitting the data to a binding isotherm model.

Visualizations

Chelation Mechanism of this compound

The following diagram illustrates the general chelation mechanism of this compound with a divalent metal ion (M²⁺), showcasing its polydentate nature.

G cluster_reactants Reactants cluster_product Chelated Complex cluster_structure Illustrative Structure BTP This compound Complex [M(this compound)]²⁺ BTP->Complex Chelation Metal M²⁺ (aq) Metal->Complex M M N1 N M->N1 N2 N M->N2 O1 O M->O1 O2 O M->O2

Chelation of a metal ion by this compound.
Experimental Workflow for Stability Constant Determination

The following diagram outlines a general workflow for determining metal-ligand stability constants.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_results Results A Prepare Stock Solutions (Ligand, Metal, Acid, Base) C Perform Potentiometric Titrations (Acid, Ligand, Metal+Ligand) A->C D Perform Spectrophotometric Measurements (Job's Plot or Mole-Ratio) A->D B Calibrate pH Electrode B->C E Plot Titration Curves C->E F Plot Absorbance Data D->F G Model Data and Calculate Protonation & Stability Constants E->G F->G H Tabulate Stability Constants G->H

Workflow for stability constant determination.

Conclusion

This compound is a potent metal chelator with demonstrated affinity for a range of divalent and trivalent metal ions. While its use as a biological buffer is widespread, its metal-binding properties should not be overlooked, as they can significantly influence experimental outcomes in metal-sensitive systems. The provided quantitative data, though limited, offers a starting point for researchers. The detailed experimental protocols herein serve as a guide for the systematic determination of stability constants for a broader range of metal ions, which is crucial for a more complete understanding of the coordination chemistry of this compound. Further research to expand the database of stability constants will be invaluable for the informed application of this versatile compound in biochemical research and drug development.

References

Methodological & Application

Preparation of a 1M Stock Solution of Bis-Tris Propane

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis-Tris Propane (BTP) is a versatile zwitterionic buffer widely utilized in biological and biochemical research.[1] Its broad buffering range, from pH 6.3 to 9.5, makes it an invaluable tool for a variety of applications, including protein purification, enzyme assays, electrophoresis, and nucleic acid manipulation.[2][3][4] This wide range is attributable to its two close pKa values, approximately 6.8 and 9.0 at 25°C.[3] Notably, this compound is often considered a superior alternative to Tris buffer, as it maintains a stable pH in ranges where Tris has poor buffering capacity (below pH 7.5) and exhibits less pKa fluctuation with temperature changes. This document provides a detailed protocol for the preparation of a 1M stock solution of this compound.

Chemical Properties and Data

A comprehensive summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReferences
Full Chemical Name 1,3-bis(tris(hydroxymethyl)methylamino)propane
Molecular Formula C₁₁H₂₆N₂O₆
Molecular Weight 282.34 g/mol
pKa₁ (at 25°C) 6.8
pKa₂ (at 25°C) 9.0
Effective pH Range 6.3 - 9.5
Appearance White crystalline powder
Solubility in Water Soluble
Melting Point 164-165 °C

Experimental Protocol

This protocol details the step-by-step procedure for preparing a 1M stock solution of this compound.

Materials:

  • This compound powder (MW: 282.34 g/mol )

  • High-purity, deionized water (dH₂O)

  • Concentrated Hydrochloric Acid (HCl) for pH adjustment

  • Beaker

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Volumetric flask (1 L)

  • Sterile storage bottles

  • 0.22 µm sterile filter (optional)

Procedure:

  • Weighing the this compound: Accurately weigh out 282.34 g of this compound powder.

  • Dissolving the Powder:

    • Add approximately 800 mL of dH₂O to a beaker equipped with a magnetic stir bar.

    • While stirring, slowly add the weighed this compound powder to the water.

    • Continue stirring until the powder is completely dissolved. The initial pH of the solution will be alkaline, typically between 10 and 12.

  • pH Adjustment:

    • Place the beaker on the magnetic stirrer and immerse a calibrated pH electrode into the solution.

    • Slowly add concentrated HCl dropwise to the solution while continuously monitoring the pH.

    • Continue adding HCl until the desired pH is reached. Be cautious not to overshoot the target pH.

  • Final Volume Adjustment:

    • Once the desired pH is achieved, carefully transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask to ensure all the this compound is transferred.

    • Add dH₂O to bring the final volume to the 1 L mark.

    • Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Sterilization and Storage:

    • For applications requiring sterility, the solution can be sterilized by filtering it through a 0.22 µm sterile filter. Some sources suggest that this compound solutions are stable to autoclaving.

    • Store the 1M this compound stock solution in a sterile, clearly labeled bottle at 2-8°C. Stock solutions stored at this temperature should be stable for several months.

Experimental Workflow

The following diagram illustrates the workflow for preparing the 1M this compound stock solution.

G Workflow for 1M this compound Stock Solution Preparation A Weigh 282.34g of This compound B Dissolve in ~800mL dH₂O with stirring A->B C Adjust pH with concentrated HCl B->C D Transfer to 1L volumetric flask C->D E Add dH₂O to final volume of 1L D->E F Mix thoroughly E->F G Sterilize (optional) F->G H Store at 2-8°C G->H

Caption: Preparation workflow for 1M this compound.

Applications of this compound Buffer

The unique properties of this compound make it a valuable buffering agent in a wide array of scientific applications:

  • Enzyme Assays and Protein Purification: Its stable pH control is crucial for maintaining the activity and integrity of enzymes and proteins during assays and purification processes like ion-exchange and affinity chromatography.

  • Molecular Biology: It is used as a buffer in techniques involving nucleic acids, such as polymerase chain reaction (PCR) and gel electrophoresis.

  • Cell Culture: this compound can be incorporated into cell culture media to provide a stable pH environment for optimal cell growth.

  • Electrophoresis: It is utilized in various electrophoresis applications to aid in the separation of biomolecules.

  • Stabilization of Molecules: It has been used with HCl to stabilize farnesyl diphosphate isolated from yeast.

Conclusion

This application note provides a detailed and reliable protocol for the preparation of a 1M this compound stock solution. By following these guidelines, researchers, scientists, and drug development professionals can confidently prepare this versatile buffer for a wide range of applications, ensuring reproducibility and accuracy in their experimental work.

References

Application Notes and Protocols for Bis-Tris Propane Buffer in Protein Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Tris propane (BTP) is a versatile biological buffer widely employed in protein crystallization due to its broad buffering range and chemical stability. Its two pKa values, approximately 6.8 and 9.0 at 25°C, provide effective buffering capacity across a wide pH spectrum from 6.3 to 9.5.[1] This characteristic is particularly advantageous in the initial screening and optimization phases of protein crystallization, where pH is a critical variable. Unlike some other buffers, this compound is less likely to interact with divalent metal ions and can sometimes participate in crystal lattice formation, acting as a bridging molecule between protein molecules.[2] These application notes provide detailed protocols for the preparation and use of this compound buffer in protein crystallization experiments.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is essential for its effective application in creating reproducible and successful crystallization conditions.

PropertyValue
Chemical Name 1,3-bis[tris(hydroxymethyl)methylamino]propane
Molecular Formula C₁₁H₂₆N₂O₆
Molecular Weight 282.33 g/mol
pKa₁ (25°C) ~6.8
pKa₂ (25°C) ~9.0
Effective pH Range 6.3 - 9.5
Appearance White crystalline powder

Experimental Protocols

Protocol 1: Preparation of 1 M this compound Stock Solution

This protocol outlines the steps to prepare a 1 M stock solution of this compound, which can then be diluted and pH-adjusted for various applications.

Materials:

  • This compound powder (MW = 282.33 g/mol )

  • High-purity deionized water

  • 1 M Hydrochloric acid (HCl) for pH adjustment

  • Calibrated pH meter and electrode

  • Stir plate and magnetic stir bar

  • Beaker (e.g., 1 L)

  • Volumetric flask (e.g., 500 mL)

  • Sterile filtration unit (0.22 µm filter)

  • Sterile storage bottles

Procedure:

  • Weighing: Weigh out 141.17 g of this compound powder to prepare 500 mL of a 1 M stock solution.

  • Dissolving: Add the powder to a beaker containing approximately 400 mL of deionized water. Place a magnetic stir bar in the beaker and stir on a stir plate until the powder is completely dissolved. The initial pH of the solution will be alkaline.

  • pH Adjustment: While continuously stirring, slowly add 1 M HCl to the solution to titrate it to the desired pH. Monitor the pH using a calibrated pH meter. Refer to Table 2 for the approximate volumes of 1 M HCl required to reach specific pH values.

  • Final Volume Adjustment: Once the target pH is reached and stable, transfer the solution to a 500 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the volumetric flask to ensure all the buffer is transferred. Carefully add deionized water to bring the final volume to the 500 mL mark.

  • Sterilization and Storage: For long-term storage and to prevent microbial growth, sterile-filter the buffer solution using a 0.22 µm filter into a sterile bottle. Store the 1 M stock solution at 4°C.

Titration Data for 1 M this compound with 1 M HCl

The following table provides the estimated volume of 1 M HCl required to adjust the pH of 100 mL of a 1 M this compound solution. These values are approximate, and it is crucial to monitor the pH with a calibrated meter during titration.

Desired pHApproximate Volume of 1 M HCl (mL) per 100 mL of 1 M BTP
6.318.5
6.517.5
6.716.0
6.914.0
7.112.0
7.310.5
7.59.0
7.77.5
7.96.0
8.15.0
8.34.0
8.53.0
8.72.0
8.91.0
9.10.5
9.30.2
9.50.1

Note: This table was generated using a standard buffer calculator and should be used as a guideline. Actual volumes may vary depending on the purity of the reagents and the accuracy of the measurements.

Protocol 2: Setting Up a Protein Crystallization Trial

This protocol describes a general workflow for using the prepared this compound buffer in a hanging-drop vapor diffusion crystallization experiment.

Materials:

  • Purified protein solution (at a suitable concentration, e.g., 5-20 mg/mL)

  • 1 M this compound stock solution (at the desired pH)

  • Crystallization screen or custom-made precipitant solutions

  • Crystallization plates (e.g., 24-well or 96-well)

  • Coverslips

  • Pipettes and tips

  • Sealing tape or oil

Procedure:

  • Prepare Reservoir Solution: In the wells of the crystallization plate, prepare the reservoir solution by mixing the precipitant, salt, and other additives. The final concentration of this compound in the reservoir is typically between 50 mM and 100 mM.

  • Prepare the Drop: On a coverslip, mix a small volume of the protein solution with an equal volume of the reservoir solution (e.g., 1 µL of protein + 1 µL of reservoir).

  • Seal the Well: Invert the coverslip over the corresponding well of the crystallization plate and seal it with grease or sealing tape to create a closed system for vapor diffusion.

  • Incubate: Store the crystallization plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over time.

Application Examples in Protein Crystallization

This compound has been successfully used in the crystallization of a variety of proteins. The following table summarizes some examples with their respective crystallization conditions.

ProteinPDB IDCrystallization Conditions
Human β-Glucocerebrosidase 6TJK0.1 M this compound pH 7.0, 0.2 M Sodium sulfate, 20% w/v PEG 3350[3][4][5]
L-arabinose Isomerase Not specified0.1 M this compound pH 7.0, 2.5 M Ammonium sulfate
L-arabinose Isomerase (form 1) Not specified0.1 M Bis-Tris pH 6.5, 23% PEG 3350, 0.3 M NaCl
L-arabinose Isomerase (form 2) Not specified0.1 M Bis-Tris pH 6.0, 25% PEG monomethyl ether 5000

Visualizations

Buffer Preparation Workflow

Buffer_Preparation_Workflow cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Dissolution & pH Adjustment cluster_2 Step 3: Finalization & Storage Weigh BTP Weigh Bis-Tris Propane Powder Dissolve BTP Dissolve BTP in Water Weigh BTP->Dissolve BTP Measure Water Measure Deionized Water Measure Water->Dissolve BTP Titrate Titrate with HCl to desired pH Dissolve BTP->Titrate pH Meter pH Meter Titrate->pH Meter Adjust Volume Adjust to Final Volume Titrate->Adjust Volume Sterile Filter Sterile Filter (0.22 µm) Adjust Volume->Sterile Filter Store Store at 4°C Sterile Filter->Store

Caption: Workflow for preparing this compound stock solution.

Protein Crystallization Workflow (Hanging-Drop)

Crystallization_Workflow cluster_0 Preparation cluster_1 Experiment Setup cluster_2 Incubation & Observation Protein Purified Protein Solution Mix Mix Protein and Reservoir on Coverslip Protein->Mix Reservoir Reservoir Solution (Precipitant + BTP Buffer) Reservoir->Mix Seal Invert and Seal over Reservoir Well Mix->Seal Incubate Incubate at Constant Temperature Seal->Incubate Observe Observe for Crystal Growth Incubate->Observe

Caption: Hanging-drop vapor diffusion crystallization workflow.

References

Application Notes and Protocols: Utilizing Bis-Tris Propane in Native and SDS-PAGE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of Bis-Tris propane buffer systems in both native and denaturing (SDS) polyacrylamide gel electrophoresis (PAGE). It includes comprehensive protocols for gel preparation and electrophoresis, a comparison with the traditional Tris-glycine system, and diagrams to illustrate key workflows and principles.

Introduction to this compound Buffer

This compound is a versatile buffering agent with a wide buffering range of approximately pH 6.3 to 9.5, attributable to its two pKa values of 6.8 and 9.0.[1] This broad range makes it an excellent choice for various biochemical and molecular biology applications, including protein electrophoresis.[1]

Key Advantages of this compound Systems in PAGE:

  • Neutral pH Electrophoresis: Unlike the alkaline conditions of Tris-glycine gels (pH ~9.5), this compound gels operate at a near-neutral pH. This minimizes protein modifications, such as deamination and alkylation, that can occur at high pH, leading to sharper bands and improved protein integrity.

  • Enhanced Protein Stability: The neutral pH environment helps to preserve the native structure of proteins, which is particularly crucial for native PAGE and for downstream applications like mass spectrometry or sequencing where protein integrity is paramount.[2]

  • Improved Resolution: this compound systems often provide higher resolution and sharper bands compared to Tris-glycine gels. This is especially beneficial for separating complex protein mixtures and for resolving subtle differences in protein mobility.

  • Longer Gel Shelf Life: The neutral pH of this compound gels reduces the rate of polyacrylamide hydrolysis, resulting in a longer shelf life compared to Tris-glycine gels.

Comparative Analysis: this compound vs. Tris-Glycine Systems

The choice between a this compound and a Tris-glycine buffer system depends on the specific requirements of the experiment. The following table summarizes the key differences and advantages of each system.

FeatureThis compound SystemTris-Glycine System
Operating pH Near-neutral (pH ~7.0)Alkaline (pH ~8.3-9.5)
Protein Stability High, due to neutral pH, minimizing protein modifications.Lower, risk of deamination and alkylation at alkaline pH.
Resolution Generally higher, producing sharper and more focused bands.Standard resolution, can sometimes result in diffuse bands.
Shelf Life of Gels Longer, due to reduced hydrolysis of polyacrylamide at neutral pH.Shorter, alkaline pH promotes gel matrix degradation.
Flexibility High, can be used with different running buffers (MES or MOPS) to optimize separation of various protein sizes.Limited, primarily uses a single running buffer formulation.
Downstream Applications Ideal for mass spectrometry, sequencing, and analysis of post-translational modifications.Suitable for routine protein analysis and western blotting.

Experimental Protocols

This protocol describes the preparation and running of a denaturing polyacrylamide gel using a this compound buffer system. This system utilizes either MES or MOPS as the trailing ion in the running buffer to achieve optimal separation of different molecular weight ranges.

  • MES Running Buffer: Recommended for the separation of small to medium-sized proteins (<50 kDa).

  • MOPS Running Buffer: Recommended for the separation of medium to large-sized proteins (>50 kDa).

3.1.1. Reagent Preparation

  • Resolving Gel Buffer (4X, pH 6.8):

    • 1.0 M this compound

    • Adjust pH to 6.8 with concentrated HCl.

  • Stacking Gel Buffer (4X, pH 6.8):

    • 1.0 M this compound

    • Adjust pH to 6.8 with concentrated HCl.

  • Acrylamide/Bis-acrylamide Solution (40%):

    • Acrylamide:Bis-acrylamide ratio of 29:1 or 37.5:1.

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10% (w/v) Ammonium Persulfate (APS): Prepare fresh.

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • MES SDS Running Buffer (20X):

    • 1 M MES

    • 1 M Tris Base

    • 2% (w/v) SDS

    • 20 mM EDTA

    • Do not adjust pH.

  • MOPS SDS Running Buffer (20X):

    • 1 M MOPS

    • 1 M Tris Base

    • 2% (w/v) SDS

    • 20 mM EDTA

    • Do not adjust pH.

  • LDS Sample Buffer (4X):

    • Commercially available or prepare as follows:

      • 106 mM Tris-HCl, pH 8.5

      • 141 mM Tris Base

      • 2% (w/v) Lithium Dodecyl Sulfate (LDS)

      • 10% (v/v) Glycerol

      • 0.51 mM EDTA

      • 0.22 mM SERVA Blue G250

      • 0.175 mM Phenol Red

  • Reducing Agent (e.g., 1M DTT or 2-mercaptoethanol)

3.1.2. Gel Casting

This protocol is for a standard mini-gel (1.0 mm thickness).

ReagentStacking Gel (5%)Resolving Gel (12%)
Deionized Water3.0 mL1.3 mL
4X Stacking/Resolving Buffer1.0 mL2.5 mL
40% Acrylamide/Bis0.5 mL6.0 mL
10% SDS50 µL100 µL
10% APS25 µL50 µL
TEMED5 µL10 µL
Total Volume ~4.6 mL ~9.9 mL
  • Assemble the gel casting apparatus.

  • Prepare the resolving gel solution, adding APS and TEMED last to initiate polymerization.

  • Immediately pour the resolving gel into the cassette, leaving space for the stacking gel.

  • Overlay with isopropanol or water to ensure a flat surface.

  • Allow the resolving gel to polymerize (approximately 30 minutes).

  • Pour off the overlay and rinse with deionized water.

  • Prepare the stacking gel solution, adding APS and TEMED last.

  • Pour the stacking gel on top of the resolving gel and insert the comb.

  • Allow the stacking gel to polymerize (approximately 30 minutes).

3.1.3. Sample Preparation and Electrophoresis

  • To your protein sample, add 4X LDS Sample Buffer to a final concentration of 1X.

  • Add a reducing agent (e.g., DTT to a final concentration of 50 mM).

  • Heat the samples at 70°C for 10 minutes. Do not boil.

  • Prepare 1X running buffer by diluting the 20X stock with deionized water.

  • Assemble the electrophoresis unit and fill the inner and outer chambers with 1X running buffer.

  • Load the prepared samples into the wells.

  • Run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.

This protocol is adapted from the Thermo Fisher Scientific NativePAGE™ Novex® Bis-Tris Gel system and is suitable for analyzing the native state of proteins and protein complexes.

3.2.1. Reagent Preparation

  • NativePAGE™ Running Buffer (20X):

    • 1 M Bis-Tris

    • 1 M Tricine

    • pH should be approximately 6.8. Do not adjust.

  • NativePAGE™ Cathode Additive (20X):

    • Contains Coomassie G-250 for imparting a negative charge to proteins.

  • NativePAGE™ Sample Buffer (4X):

    • Contains Bis-Tris pH 7.2, NaCl, glycerol, and Ponceau S.

  • NativePAGE™ 5% G-250 Sample Additive

3.2.2. Gel Preparation

While precast gels are commonly used for this system, hand-casting can be performed using a this compound buffer at a near-neutral pH for both the resolving and stacking gels.

3.2.3. Sample Preparation and Electrophoresis

  • Prepare samples in 1X NativePAGE™ Sample Buffer. Do not heat the samples.

  • For samples containing detergent, add NativePAGE™ 5% G-250 Sample Additive to a final concentration that is 1/4th the detergent concentration.

  • Prepare 1X Anode Buffer by diluting 50 mL of 20X NativePAGE™ Running Buffer with 950 mL of deionized water.

  • Prepare 1X Cathode Buffer by diluting 50 mL of 20X NativePAGE™ Running Buffer and 50 mL of 20X NativePAGE™ Cathode Additive with 900 mL of deionized water.

  • Assemble the electrophoresis unit. Fill the lower (anode) chamber with 1X Anode Buffer.

  • Fill the upper (cathode) chamber with 1X Cathode Buffer.

  • Load the samples into the wells.

  • Run the gel at a constant voltage of 150 V for approximately 90-120 minutes.

Visualizations

experimental_workflow_sds_page cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis Gel Casting Gel Casting Assembly Assembly Gel Casting->Assembly Sample Preparation Sample Preparation Loading Loading Sample Preparation->Loading Buffer Preparation Buffer Preparation Buffer Preparation->Assembly Assembly->Loading Running Running Loading->Running Staining Staining Running->Staining Western Blotting Western Blotting Running->Western Blotting Imaging Imaging Staining->Imaging

Caption: this compound SDS-PAGE Workflow.

signaling_pathway_native_page Native Protein Complex Native Protein Complex Charged Protein Complex Charged Protein Complex Native Protein Complex->Charged Protein Complex Binding Sample Buffer (Non-denaturing) Sample Buffer (Non-denaturing) Sample Buffer (Non-denaturing)->Native Protein Complex Coomassie G-250 Coomassie G-250 Coomassie G-250->Charged Protein Complex Electrophoresis Electrophoresis Charged Protein Complex->Electrophoresis Separation by Size and Charge Separation by Size and Charge Electrophoresis->Separation by Size and Charge

Caption: Principle of this compound Native PAGE.

Troubleshooting

IssuePossible CauseSolution
Smiling Bands Excessive voltage/heatRun the gel at a lower constant voltage or in a cold room.
Fuzzy/Diffuse Bands Protein degradationKeep samples on ice; add protease inhibitors.
Incorrect running bufferEnsure the correct running buffer (MES or MOPS for SDS-PAGE, NativePAGE™ buffers for native) is used.
Proteins not migrating Incorrect buffer pHCheck the pH of all buffers.
Incomplete sample reduction (SDS-PAGE)Ensure sufficient reducing agent is added and sample is heated appropriately.
Distorted Bands High salt concentration in sampleDesalt or dilute the sample.
Overloading of proteinReduce the amount of protein loaded per well.

By leveraging the advantages of the this compound buffer system, researchers can achieve high-resolution separation of proteins while maintaining their integrity, making it a superior choice for a wide range of applications in research and drug development.

References

Protocol for Bis-Tris Propane Buffer in Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis-Tris Propane (BTP) is a versatile biological buffer valued for its wide buffering range (pH 6.3 to 9.5), stemming from its two pKa values of 6.8 and 9.0 at 25°C.[1][2][3] This broad range makes it an excellent choice for a variety of enzyme activity assays, particularly those requiring stable pH conditions from slightly acidic to alkaline. Compared to the more traditional Tris buffer, this compound offers several advantages, including better buffering capacity below pH 7.5 and a lower sensitivity of its pKa to temperature changes.[1] This application note provides a detailed protocol for the preparation and use of this compound buffer in enzyme activity assays, along with comparative data and considerations for its application.

Advantages of this compound Buffer in Enzyme Assays

  • Wide pH Range: Its effective buffering capacity between pH 6.3 and 9.5 allows for its use in assays for a diverse range of enzymes with different optimal pH requirements.

  • Enhanced Enzyme Stability: BTP has been shown to enhance the stability and activity of certain enzymes, such as restriction enzymes and DNA polymerase, compared to Tris buffer.

  • Reduced Temperature Sensitivity: The pKa of this compound is less affected by temperature fluctuations than that of Tris, ensuring more stable pH control in experiments conducted at various temperatures.

  • Low Metal Ion Chelation (with exceptions): While it is a weak chelator for many divalent cations, it can form complexes with certain metal ions like Cu²⁺ and Pb²⁺. This property can be advantageous in minimizing the interference of trace metal contaminants but requires caution when working with metalloenzymes that depend on these specific ions for their activity.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₂₆N₂O₆
Molecular Weight282.34 g/mol
pKa₁ (25°C)6.8
pKa₂ (25°C)9.0
Effective pH Range6.3 - 9.5
ΔpKa/°C-0.03

Experimental Protocols

Preparation of 1 M this compound Stock Solution

This protocol describes the preparation of a 1 M stock solution of this compound, which can then be diluted to the desired concentration for specific enzyme assays.

Materials:

  • This compound (MW: 282.34 g/mol )

  • Deionized water (dH₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask (1 L)

  • Beaker

Procedure:

  • Weigh out 282.34 g of this compound powder.

  • Add the powder to a beaker containing approximately 800 mL of dH₂O.

  • Place the beaker on a stir plate and add a stir bar. Stir until the powder is completely dissolved.

  • Carefully titrate the solution with concentrated HCl to the desired pH. Monitor the pH continuously with a calibrated pH meter. Caution: Concentrated HCl is corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

  • Add dH₂O to bring the final volume to 1 L.

  • Stopper the flask and invert several times to ensure the solution is thoroughly mixed.

  • The buffer can be filter-sterilized using a 0.22 µm filter and stored at 4°C for several months.

General Protocol for Enzyme Activity Assay using this compound Buffer

This protocol provides a general workflow for a typical colorimetric enzyme activity assay. Specific parameters such as substrate concentration, enzyme concentration, and incubation time should be optimized for each specific enzyme.

Materials:

  • This compound buffer (at the desired concentration and pH)

  • Enzyme solution

  • Substrate solution

  • Stop solution (if required)

  • Microplate reader or spectrophotometer

  • 96-well plate or cuvettes

Procedure:

  • Prepare the reaction mixture by adding the this compound buffer, substrate, and any necessary cofactors to each well of a 96-well plate or to a cuvette.

  • Pre-incubate the reaction mixture at the desired assay temperature.

  • Initiate the reaction by adding the enzyme solution to each well.

  • Immediately start monitoring the change in absorbance at the appropriate wavelength using a microplate reader or spectrophotometer.

  • Record the absorbance at regular time intervals to determine the initial reaction velocity (V₀).

  • If a stop solution is used, add it at a specific time point to terminate the reaction, and then measure the final absorbance.

  • Calculate the enzyme activity based on the rate of product formation.

Data Presentation

The choice of buffer can significantly impact the kinetic parameters of an enzyme. The following tables provide a comparative summary of enzyme kinetics in different buffer systems. While specific kinetic data for many enzymes in this compound is not extensively available in the literature, the provided data illustrates the importance of buffer selection.

Table 1: Kinetic Parameters of Calf Intestinal Alkaline Phosphatase in Different Buffers
Buffer System (at 37°C)pHK_m_ (M)V_max_ (µmoles min⁻¹ unit⁻¹)k_cat_ (s⁻¹)Reference
50 mM Tris-HCl11.07.6 x 10⁻⁴3.1282.98
100 mM Glycine-NaOH9.54.0 x 10⁻⁴1.6042.55

This data highlights how different buffer compositions and pH can alter the kinetic properties of an enzyme.

Table 2: Kinetic Parameters of a Metalloenzyme (Ro1,2-CTD) in Different Buffers
Buffer System (50 mM, pH 7.2)K_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (µM⁻¹ s⁻¹)Reference
HEPES1.80 ± 0.060.64 ± 0.000.36 ± 0.01
Tris-HCl6.93 ± 0.261.14 ± 0.010.17 ± 0.01
Sodium Phosphate3.64 ± 0.111.01 ± 0.010.28 ± 0.01

This table demonstrates the significant influence of the buffer system on the kinetics of a metalloenzyme, underscoring the importance of empirical buffer optimization.

Mandatory Visualizations

Signaling Pathway Diagram: Protein Kinase A (PKA)

Protein Kinase A is a key enzyme in many signal transduction pathways and its activity is often assayed in biochemical studies. The following diagram illustrates the canonical PKA signaling cascade.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Hormone/ Neurotransmitter GPCR GPCR Ligand->GPCR G_Protein G Protein (Gs) GPCR->G_Protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_Protein->AC activates ATP ATP ATP->AC PKA_inactive Inactive PKA (R₂C₂) cAMP->PKA_inactive binds to regulatory subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active releases Substrate Substrate Protein PKA_active->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response

Figure 1: Protein Kinase A (PKA) signaling pathway.
Experimental Workflow Diagram: Enzyme Inhibitor Screening Assay

The following workflow illustrates the key steps in a high-throughput screening assay to identify potential enzyme inhibitors.

Enzyme_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Prep_Buffer Prepare this compound Buffer (e.g., 50 mM, pH 7.5) Dispense_Inhibitor Dispense Inhibitor or DMSO (Control) to Plate Prep_Enzyme Prepare Enzyme Stock Solution Dispense_Enzyme Add Enzyme to each well Prep_Substrate Prepare Substrate Stock Solution Start_Reaction Add Substrate to initiate reaction Prep_Inhibitor Prepare Inhibitor Library (in DMSO) Dispense_Inhibitor->Dispense_Enzyme Incubate_1 Pre-incubate Enzyme and Inhibitor Dispense_Enzyme->Incubate_1 Incubate_1->Start_Reaction Incubate_2 Incubate at optimal temperature Start_Reaction->Incubate_2 Stop_Reaction Add Stop Solution (optional) Incubate_2->Stop_Reaction Read_Plate Measure Signal (e.g., Absorbance) Stop_Reaction->Read_Plate Calculate_Activity Calculate Percent Inhibition Read_Plate->Calculate_Activity Identify_Hits Identify 'Hit' Compounds for further study Calculate_Activity->Identify_Hits

Figure 2: Workflow for an enzyme inhibitor screening assay.

Considerations and Troubleshooting

  • Metal Ion Interactions: As this compound can chelate certain divalent cations, it is crucial to consider its compatibility with metalloenzymes. If the enzyme under investigation requires specific metal ions that are chelated by BTP, an alternative buffer should be considered.

  • Protein Assay Compatibility: Some reports indicate that this compound may interfere with the Bicinchoninic Acid (BCA) protein assay. It is generally compatible with the Bradford protein assay, although it is always recommended to perform a compatibility test with your specific assay conditions.

  • pH Adjustment: Always adjust the pH of the this compound solution after it has reached the desired temperature for the experiment, as the pKa is temperature-dependent.

  • Purity of Reagents: Use high-purity this compound to avoid contamination with substances that could inhibit enzyme activity.

Conclusion

This compound is a highly effective and versatile buffer for a wide range of enzyme activity assays. Its broad pH range and lower temperature sensitivity compared to Tris make it a superior choice for many applications. By following the detailed protocols and considering the potential interactions outlined in this application note, researchers can confidently employ this compound to obtain reliable and reproducible enzyme kinetic data. Further research is warranted to expand the publicly available database of enzyme kinetic parameters specifically determined in this compound buffer to facilitate broader adoption and comparison across studies.

References

Application of Bis-Tris Propane in PCR Amplification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Tris propane (1,3-bis(tris(hydroxymethyl)methylamino)propane) is a versatile biological buffer increasingly utilized in polymerase chain reaction (PCR) applications. Its wide buffering range and positive influence on DNA polymerase activity make it a compelling alternative to traditional buffers like Tris-HCl, particularly in demanding PCR applications such as high-fidelity and long-range amplification. This document provides detailed application notes, experimental protocols, and a summary of the advantages of incorporating this compound into your PCR workflows.

This compound's unique properties stem from its two pKa values (6.8 and 9.0 at 25°C), which confer a broad and effective buffering capacity between pH 6.3 and 9.5.[1] This wide range is particularly advantageous for maintaining stable pH conditions throughout the thermal cycling process, a critical factor for optimal DNA polymerase function.[2][3]

Advantages of this compound in PCR

The use of this compound as a buffering agent in PCR can offer several key advantages over conventional Tris-HCl buffers:

  • Enhanced DNA Polymerase Stability and Activity: this compound has been shown to significantly improve the stability and activity of DNA polymerase.[1] This is crucial for maintaining enzyme performance throughout the repeated heating and cooling cycles of PCR, potentially leading to higher yields and more consistent results.

  • Improved PCR Fidelity: By stabilizing the pH and supporting optimal enzyme function, this compound can contribute to higher fidelity PCR amplification.[2] This is particularly important in applications requiring high sequence accuracy, such as cloning, sequencing, and site-directed mutagenesis.

  • Superior Buffering Capacity at Lower pH: Compared to Tris-HCl, which has a pKa of around 8.1 and loses significant buffering capacity below pH 7.5, this compound provides robust buffering at a lower pH range. This can be beneficial for optimizing the performance of certain DNA polymerases that exhibit higher fidelity at slightly acidic to neutral pH.

  • Versatility across Various PCR Applications: The broad buffering range of this compound makes it a versatile choice for a wide array of PCR applications, including routine PCR, quantitative PCR (qPCR), and long-range PCR.

Data Presentation

While direct quantitative comparisons in peer-reviewed literature are limited, the known properties of this compound and its observed effects on enzyme stability suggest a positive impact on PCR outcomes. The following table summarizes the key properties of this compound in comparison to the commonly used Tris buffer.

PropertyThis compoundTrisReference
Chemical Name 1,3-bis(tris(hydroxymethyl)methylamino)propanetris(hydroxymethyl)aminomethane
Molecular Weight 282.33 g/mol 121.14 g/mol
pKa (25°C) pKa1 = 6.8, pKa2 = 9.0pKa = 8.06
Effective pH Range 6.3 - 9.57.0 - 9.0
ΔpKa/°C -0.016-0.028

Experimental Protocols

Protocol 1: Preparation of 1 M this compound Stock Solution (pH 8.8)

This protocol describes the preparation of a 1 M stock solution of this compound, which can be diluted to the desired final concentration in the PCR reaction mix.

Materials:

  • This compound (MW: 282.33 g/mol )

  • Nuclease-free water

  • Concentrated Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Sterile glassware and stir bar

  • 0.22 µm sterile filter

Procedure:

  • To prepare 100 mL of a 1 M this compound stock solution, weigh out 28.23 g of this compound powder.

  • In a sterile beaker, dissolve the this compound in approximately 80 mL of nuclease-free water.

  • Place the beaker on a magnetic stirrer and allow the powder to dissolve completely.

  • Once dissolved, slowly add concentrated HCl to adjust the pH to 8.8 at room temperature. Monitor the pH carefully using a calibrated pH meter.

  • Transfer the solution to a sterile graduated cylinder and add nuclease-free water to a final volume of 100 mL.

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the 1 M stock solution at 4°C.

Protocol 2: Standard PCR Amplification using this compound Buffer

This protocol provides a starting point for standard PCR amplification using a this compound-based buffer. Optimization of component concentrations and cycling parameters may be necessary for specific templates and primers.

1. PCR Reaction Setup:

Prepare a master mix for the desired number of reactions. For a single 50 µL reaction, assemble the following components on ice:

ComponentStock ConcentrationFinal ConcentrationVolume (µL)
Nuclease-free water--to 50 µL
10x this compound PCR Buffer10x1x5
dNTP Mix10 mM200 µM1
Forward Primer10 µM0.2 - 0.5 µM1 - 2.5
Reverse Primer10 µM0.2 - 0.5 µM1 - 2.5
Template DNA-1 pg - 1 µg1 - 5
Taq DNA Polymerase5 U/µL1.25 U0.25

10x this compound PCR Buffer Recipe (pH 8.8):

  • 200 mM this compound (pH 8.8)

  • 15 mM MgCl₂

  • 500 mM KCl

  • Nuclease-free water to final volume

Note: The optimal MgCl₂ concentration can vary depending on the primer-template combination and should be optimized (typically between 1.5 and 3.5 mM).

2. Thermal Cycling Conditions:

The following cycling parameters are a general guideline and should be adapted based on the primer melting temperatures (Tm) and the expected product size.

StepTemperature (°C)TimeCycles
Initial Denaturation952-5 min1
Denaturation9530 sec25-35
AnnealingTm - 5°C30 sec
Extension721 min/kb
Final Extension725-10 min1
Hold41

3. Analysis of PCR Products:

Analyze the PCR products by agarose gel electrophoresis to verify the size and yield of the amplified DNA fragment.

Visualizations

The following diagrams illustrate key aspects of the PCR process and the proposed role of this compound.

PCR_Workflow cluster_prep Reaction Preparation cluster_cycling Thermal Cycling cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer, dNTPs, Polymerase) Template Add Template DNA and Primers MasterMix->Template Denaturation Denaturation (95°C) Template->Denaturation Annealing Annealing (Tm - 5°C) Denaturation->Annealing 25-35 Cycles Extension Extension (72°C) Annealing->Extension 25-35 Cycles Extension->Denaturation 25-35 Cycles Gel Agarose Gel Electrophoresis Extension->Gel Amplified Product

Caption: A simplified workflow of a standard PCR experiment.

BTP_Mechanism cluster_polymerase DNA Polymerase Environment cluster_buffer Buffering System DNAPol DNA Polymerase ActiveSite Active Site Amplification Successful PCR DNAPol->Amplification Increased Fidelity & Yield BTP This compound BTP->DNAPol Maintains Optimal pH Enhances Stability Tris Tris-HCl Tris->DNAPol Maintains pH (less stable at lower pH)

Caption: Proposed mechanism of this compound in enhancing PCR.

Conclusion

This compound offers a robust and versatile buffering system for a wide range of PCR applications. Its ability to maintain a stable pH over a broad range, coupled with its positive effects on DNA polymerase stability and activity, can lead to improved PCR fidelity and yield. While further quantitative studies are needed to fully elucidate its advantages over traditional buffers in all scenarios, the information and protocols provided here offer a solid foundation for researchers to begin incorporating this compound into their PCR workflows for potentially more reliable and efficient DNA amplification.

References

Application Notes and Protocols for Anion-Exchange Chromatography of Proteins using Bis-Tris Propane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anion-exchange chromatography (AEX) is a powerful technique for the purification of proteins and other biomolecules based on their net negative surface charge. The choice of buffer is critical for achieving optimal separation and recovery. Bis-Tris propane is a versatile buffering agent with a wide buffering range (pH 6.3 to 9.5), making it an excellent choice for AEX of various proteins, including monoclonal antibodies (mAbs) and viral vectors like adeno-associated viruses (AAVs).[1][2][3] Its two pKa values (around 6.8 and 9.0) provide stable pH control across a broad range, which is advantageous for method development and optimization.[3]

These application notes provide an overview of the principles and practical considerations for using this compound in AEX, along with detailed protocols for buffer preparation and protein purification.

Advantages of this compound in Anion-Exchange Chromatography

This compound offers several benefits for the anion-exchange purification of proteins:

  • Broad Buffering Range: Its wide pH range (6.3-9.5) allows for the purification of a diverse array of proteins with varying isoelectric points (pI).[1]

  • Improved Impurity Clearance: In certain applications, this compound has been shown to offer superior clearance of impurities, such as DNA and host cell proteins, compared to other buffers like sodium phosphate.

  • Enhanced Resolution: For some separations, such as the separation of empty and full AAV capsids, this compound can provide better resolution and baseline stability compared to Tris buffer.

  • Good Solubility and Stability: It is a water-soluble and stable buffer component, compatible with common salts used for elution in AEX.

Key Experimental Considerations

pH Selection

The pH of the buffers is a critical parameter in AEX. For a protein to bind to an anion-exchange resin, the buffer pH must be above its isoelectric point (pI), conferring a net negative charge on the protein. A good starting point is to use a buffer pH that is at least 0.5 to 1 pH unit above the pI of the target protein. The broad buffering range of this compound allows for systematic screening of the optimal pH for binding and elution.

Buffer and Salt Concentration

The concentration of the this compound buffer typically ranges from 20 mM to 50 mM. The elution of bound proteins is achieved by increasing the ionic strength of the mobile phase, usually with a salt gradient (e.g., NaCl). The salt concentration required for elution will depend on the strength of the interaction between the protein and the resin.

Experimental Protocols

Protocol 1: Preparation of this compound Buffers for Anion-Exchange Chromatography

This protocol describes the preparation of stock and working buffers for AEX.

Materials:

  • This compound powder

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl) for pH adjustment

  • High-purity water (e.g., Milli-Q or equivalent)

  • pH meter

  • Sterile filtration unit (0.22 µm)

Buffer Recipes:

Buffer ComponentMolecular Weight ( g/mol )
This compound282.33
Sodium Chloride58.44

Procedure for 1 L of 1 M this compound Stock Solution:

  • Weigh 282.33 g of this compound powder.

  • Dissolve the powder in approximately 800 mL of high-purity water.

  • Adjust the pH to the desired value (e.g., 9.0) using concentrated HCl.

  • Add high-purity water to a final volume of 1 L.

  • Sterilize the solution by filtering through a 0.22 µm filter.

  • Store at 2-8°C.

Procedure for Working Buffers (e.g., 25 mM this compound, pH 9.0):

  • Buffer A (Equilibration/Wash Buffer):

    • 25 mL of 1 M this compound stock solution (pH 9.0)

    • Add high-purity water to a final volume of 1 L.

    • Verify the pH and adjust if necessary.

    • Filter and degas the buffer before use.

  • Buffer B (Elution Buffer):

    • 25 mL of 1 M this compound stock solution (pH 9.0)

    • 58.44 g of NaCl (for 1 M NaCl final concentration)

    • Add high-purity water to a final volume of 1 L.

    • Verify the pH and adjust if necessary.

    • Filter and degas the buffer before use.

Protocol 2: Anion-Exchange Chromatography for Protein Purification

This protocol provides a general workflow for purifying a protein using a strong anion-exchange resin and a this compound buffer system.

Materials and Equipment:

  • Anion-exchange column (e.g., a quaternary ammonium-based strong anion-exchanger)

  • Chromatography system (e.g., FPLC or HPLC)

  • Prepared this compound buffers (Buffer A and Buffer B)

  • Protein sample, buffer-exchanged into Buffer A

Workflow:

AEX_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation Equilibration 1. Column Equilibration (5-10 CV of Buffer A) Sample_Load 2. Sample Loading Equilibration->Sample_Load Wash 3. Wash (5-10 CV of Buffer A) Sample_Load->Wash Elution 4. Elution (Gradient of Buffer B) Wash->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Analysis 6. Analysis (SDS-PAGE, etc.) Fraction_Collection->Analysis

Anion-Exchange Chromatography Workflow

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with 5-10 column volumes (CV) of Buffer A at a defined flow rate until the pH and conductivity of the effluent are stable.

  • Sample Loading: Load the protein sample onto the column. The sample should be in a low-salt buffer, ideally Buffer A.

  • Wash: Wash the column with 5-10 CV of Buffer A to remove any unbound contaminants.

  • Elution: Elute the bound protein using a linear gradient of Buffer B. A typical gradient is from 0% to 100% Buffer B over 20 CV. For some applications, a step gradient may provide better separation.

  • Fraction Collection: Collect fractions throughout the elution phase.

  • Analysis: Analyze the collected fractions for the presence and purity of the target protein using methods such as SDS-PAGE, Western blotting, or UV absorbance at 280 nm.

Application Example: Purification of Adeno-Associated Virus (AAV)

This compound has been successfully used for the separation of empty and full AAV capsids, a critical step in the manufacturing of gene therapy vectors.

AAV_Purification_Logic cluster_input Input Mixture cluster_process AEX Process cluster_output Output Fractions AAV_Mix AAV Lysate (Empty & Full Capsids) AEX_Column Anion-Exchange Column (this compound Buffer, pH 9.0) AAV_Mix->AEX_Column Elution_Gradient Salt Gradient (NaCl) AEX_Column->Elution_Gradient Empty_Capsids Empty Capsids (Elute at lower salt) Elution_Gradient->Empty_Capsids Early Fractions Full_Capsids Full Capsids (Elute at higher salt) Elution_Gradient->Full_Capsids Late Fractions

AAV Empty/Full Capsid Separation Logic

Quantitative Data Summary for AAV Purification:

A study demonstrated the enrichment of full AAV5 capsids using a step gradient with a this compound buffer system.

ParameterValueReference
Buffer System25 mM this compound, pH 9.0
Eluting SaltNaCl
Elution MethodStep gradient with small conductivity increases (~1 mS/cm)
Full Capsid Enrichment> 4-fold
Final Full Capsid Purity≈ 50-60%

Another application for AAV8 separation utilized a linear gradient with tetramethylammonium chloride as the eluting salt.

ParameterValue
Buffer System70 mM this compound, pH 9
Eluting Salt100–300 mM tetramethylammonium chloride
Elution MethodLinear gradient over 20 minutes

Troubleshooting

ProblemPossible CauseSuggested Solution
No protein binding pH is too low (protein is neutral or positively charged).Increase the pH of the buffers. Ensure the pH is at least 0.5-1 unit above the protein's pI.
Ionic strength of the sample is too high.Desalt or buffer exchange the sample into the equilibration buffer.
Poor resolution Gradient is too steep.Decrease the slope of the salt gradient (e.g., run over more column volumes).
Flow rate is too high.Reduce the flow rate to allow for better interaction with the resin.
Improper pH.Optimize the pH to maximize the charge difference between the target protein and contaminants.
Low recovery Protein precipitation on the column.Add stabilizing agents to the buffers (e.g., glycerol, non-ionic detergents).
Protein is eluting at a very high salt concentration.Increase the final salt concentration in the elution buffer.
Protein has bound irreversibly.Use a stronger eluting salt or a different elution strategy (e.g., pH change).

Conclusion

This compound is a highly effective and versatile buffer for the anion-exchange chromatography of proteins. Its broad buffering range and favorable properties can lead to improved separation and purity for a variety of proteins, from monoclonal antibodies to viral vectors. The protocols and guidelines presented here provide a solid foundation for developing and optimizing AEX purification methods using this valuable buffer system.

References

Application Notes and Protocols for Cell Culture Media Formulation with Bis-Tris Propane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable physiological pH is critical for the successful in vitro culture of mammalian cells. Fluctuations in pH can significantly impact cell growth, viability, metabolism, and protein expression, thereby affecting the reliability and reproducibility of experimental results. While the bicarbonate-carbon dioxide (CO2) buffering system is the primary method for pH control in cell culture incubators, the use of a non-volatile, chemical buffering agent is often essential to provide additional stability, especially during procedures outside of the CO2 environment.

Bis-Tris propane (1,3-bis(tris(hydroxymethyl)methylamino)propane) is a versatile and effective biological buffer that offers several advantages for cell culture applications. Its wide buffering range, from pH 6.3 to 9.5, is attributable to its two pKa values of 6.8 and 9.0, making it suitable for a variety of cell lines and experimental conditions.[1][2][3][4][5] Notably, this compound is considered non-toxic to cultured cell lines and provides high solution clarity, making it an excellent alternative to other commonly used buffers.

These application notes provide detailed protocols for the formulation of cell culture media using this compound and for the evaluation of its performance. Additionally, the influence of stable pH maintenance on critical cell signaling pathways is discussed.

Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in cell culture media.

PropertyValueReference
Molecular Weight 282.33 g/mol
pKa1 (25 °C) 6.8
pKa2 (25 °C) 9.0
Effective Buffering Range pH 6.3 - 9.5
Appearance White crystalline powder
Solubility in Water Soluble
Purity (for cell culture) ≥ 99%
Storage Room Temperature

Experimental Protocols

Preparation of a 1 M this compound Stock Solution

A sterile, concentrated stock solution of this compound is the foundation for incorporating this buffer into various cell culture media.

Materials:

  • This compound (cell culture grade)

  • Nuclease-free, cell culture grade water

  • 1 N HCl (for pH adjustment)

  • Sterile container (e.g., glass bottle)

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm filter unit

  • pH meter

Protocol:

  • To a sterile container, add approximately 700 mL of nuclease-free water.

  • Add a sterile magnetic stir bar to the container.

  • Weigh out 282.33 g of this compound powder and slowly add it to the water while stirring continuously.

  • Once the powder is completely dissolved, use a calibrated pH meter to measure the pH of the solution.

  • Adjust the pH to the desired level (e.g., 7.4) by slowly adding 1 N HCl. Be cautious not to overshoot the target pH.

  • Once the desired pH is reached and stable, transfer the solution to a sterile graduated cylinder and bring the final volume to 1 L with nuclease-free water.

  • Sterilize the 1 M this compound stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution at 4°C.

Formulation of Cell Culture Media with this compound

The following protocols provide examples for supplementing common basal media with this compound. The final concentration of this compound can be optimized for specific cell lines and applications, typically ranging from 10 mM to 25 mM.

a) Formulation of this compound-Buffered DMEM for HEK293 Cells

Materials:

  • DMEM, high glucose, powder

  • Sodium Bicarbonate (NaHCO3)

  • 1 M this compound stock solution (pH 7.4)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • Nuclease-free, cell culture grade water

  • Sterile 0.22 µm filter unit

Protocol:

  • To 800 mL of nuclease-free water, add the DMEM powder and stir until completely dissolved.

  • Add 3.7 g of sodium bicarbonate and stir to dissolve.

  • Add 20 mL of the 1 M this compound stock solution to achieve a final concentration of 20 mM.

  • Adjust the pH of the medium to 7.2-7.4 using 1 N HCl or 1 N NaOH, if necessary.

  • Add nuclease-free water to bring the final volume to 900 mL.

  • Sterilize the basal medium by filtering through a 0.22 µm filter.

  • To create the complete growth medium, aseptically add 100 mL of FBS (10% final concentration) and 10 mL of 100X Penicillin-Streptomycin (1X final concentration) to the 900 mL of sterile basal medium.

  • Store the complete medium at 4°C.

b) Formulation of this compound-Buffered RPMI-1640 for Hybridoma Cells

Materials:

  • RPMI-1640, powder with L-glutamine

  • Sodium Bicarbonate (NaHCO3)

  • 1 M this compound stock solution (pH 7.4)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • Nuclease-free, cell culture grade water

  • Sterile 0.22 µm filter unit

Protocol:

  • To 800 mL of nuclease-free water, add the RPMI-1640 powder and stir until dissolved.

  • Add 2.0 g of sodium bicarbonate and stir to dissolve.

  • Add 15 mL of the 1 M this compound stock solution for a final concentration of 15 mM.

  • Adjust the pH to 7.2-7.4 as needed.

  • Bring the final volume to 900 mL with nuclease-free water.

  • Filter-sterilize the basal medium.

  • For complete growth medium, add 100 mL of FBS and 10 mL of Penicillin-Streptomycin.

  • Store at 4°C.

Experimental Workflow for Evaluating this compound Buffered Media

A systematic approach is necessary to validate the performance of a new media formulation.

G cluster_0 Phase 1: Formulation & Sterilization cluster_1 Phase 2: Cell Culture & Expansion cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Data Analysis & Conclusion A Prepare Basal Media B Add this compound A->B C pH Adjustment B->C D Sterile Filtration C->D E Thaw & Culture Cells in Standard Medium F Adapt Cells to New Medium (Optional) E->F G Seed Cells in Experimental & Control Media F->G H Monitor Cell Morphology G->H I Measure Cell Viability (e.g., Trypan Blue) G->I J Determine Cell Proliferation Rate G->J K Assess Protein Production (if applicable) G->K L Compare Performance Metrics H->L I->L J->L K->L M Statistical Analysis L->M N Draw Conclusions M->N MAPK_Pathway cluster_0 Extracellular Environment cluster_1 Cellular Response pH_Fluctuation pH Fluctuation (e.g., Acidosis) ROS ROS Production pH_Fluctuation->ROS induces Stable_pH Stable pH with This compound Stable_pH->ROS prevents MAPKKK MAPKKK ROS->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK1/2) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Cellular_Response Altered Gene Expression (Proliferation, Stress Response) Transcription_Factors->Cellular_Response Akt_Pathway cluster_0 Extracellular & Membrane cluster_1 Intracellular Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates Stable_pH Stable pH with This compound Stable_pH->Receptor maintains optimal conformation & function PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream activates/inhibits Cell_Response Cell Survival, Growth, & Proliferation Downstream->Cell_Response NFkB_Pathway cluster_0 Extracellular & Cytoplasm cluster_1 Nuclear Events Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK_Complex IKK Complex Stimulus->IKK_Complex activates Stable_pH Stable pH with This compound Stable_pH->IKK_Complex prevents stress-induced activation IkB IκB IKK_Complex->IkB phosphorylates IkB->IkB ubiquitination & degradation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB sequesters NFkB NF-κB NFkB->IkB_NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to nucleus IkB_NFkB->NFkB releases DNA DNA NFkB_nucleus->DNA binds to Gene_Expression Target Gene Expression (Inflammation, Survival) DNA->Gene_Expression

References

Application Notes and Protocols for Bis-Tris Propane in Cryo-Electron Microscopy Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis-Tris Propane in Cryo-EM

This compound (BTP) is a versatile buffering agent increasingly recognized for its potential utility in the preparation of biological samples for cryo-electron microscopy (cryo-EM). Its broad buffering range and chemical properties offer a valuable alternative to more conventional buffers like Tris and HEPES. The primary goal of cryo-EM sample preparation is to embed biological macromolecules in a thin layer of vitreous ice, preserving their native structure. The choice of buffer is a critical determinant of success, as it can significantly impact protein stability, particle distribution, and the quality of the vitrified ice.

BTP's wide pH buffering capacity, spanning from 6.3 to 9.5, allows for the exploration of a variety of pH conditions to optimize sample stability and homogeneity, a key requirement for high-resolution structural determination.[1][2][3] This is particularly advantageous for proteins that are stable within a narrow pH range that may not be effectively covered by other common buffers.

Physicochemical Properties and Comparison with Common Buffers

The selection of a buffer for cryo-EM is a critical step that depends on the specific requirements of the biological sample. Below is a comparative summary of the key properties of this compound, HEPES, and Tris buffers.

PropertyThis compound (BTP)HEPESTris
Molecular Weight 282.33 g/mol [1]238.30 g/mol 121.14 g/mol
pKa at 25°C pKa1 = 6.8, pKa2 = 9.0[2]7.58.1
Buffering Range 6.3 - 9.56.8 - 8.27.1 - 9.1
ΔpKa/°C -0.03-0.014-0.031
Metal Ion Interaction Forms complexes with some divalent cations.MinimalCan chelate some divalent cations.
Reactivity Generally considered non-reactive with proteins.Generally inert.Primary amine can be reactive.

Advantages and Disadvantages of this compound in Cryo-EM

Advantages:

  • Wide Buffering Range: The most significant advantage of BTP is its extensive buffering range (pH 6.3-9.5), which provides researchers with the flexibility to screen a broad spectrum of pH conditions to find the optimal environment for their protein's stability and solubility.

  • Enhanced Protein Stability: For certain proteins, BTP can offer superior stability compared to other buffers. This is highly protein-dependent and should be empirically determined.

  • Chemical Inertness: As a tertiary amine, this compound is generally less reactive than primary amine-containing buffers like Tris, reducing the likelihood of unwanted chemical modifications to the sample.

Disadvantages:

  • Protein-Specific Effects: The stabilizing effect of BTP is not universal. For some proteins, it may be destabilizing compared to other buffers like HEPES. Therefore, its suitability must be assessed on a case-by-case basis.

  • Limited Direct Cryo-EM Literature: There is a notable lack of publications specifically detailing the use of this compound in cryo-EM sample preparation. This means that researchers may have fewer established protocols to draw upon.

  • Potential for Metal Chelation: BTP can interact with certain divalent metal ions, which could be a concern if such ions are critical for the structure or function of the protein of interest.

Experimental Protocols

The following protocols are provided as a starting point for the use of this compound in cryo-EM sample preparation. It is crucial to note that these are generalized protocols and optimization of buffer concentration, pH, and additives is essential for each specific sample.

Preparation of this compound Stock Solution

Materials:

  • This compound powder (molecular biology grade)

  • Ultrapure water

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Sterile, RNase/DNase-free containers

  • 0.22 µm sterile filter

Procedure:

  • To prepare a 1 M stock solution, dissolve 282.33 g of this compound in approximately 800 mL of ultrapure water.

  • Stir the solution until the powder is completely dissolved.

  • Adjust the pH to the desired value within the 6.3-9.5 range using concentrated HCl or NaOH. Monitor the pH carefully with a calibrated pH meter.

  • Once the target pH is reached, bring the final volume to 1 L with ultrapure water.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Store the stock solution at 4°C.

Screening for Optimal Buffer Conditions using Differential Scanning Fluorimetry (DSF)

Before proceeding to cryo-EM grid preparation, it is highly recommended to screen for the optimal buffer conditions that confer the highest thermal stability to the protein.

Materials:

  • Purified protein sample

  • This compound stock solution (1 M)

  • Other buffer stock solutions for comparison (e.g., 1 M HEPES, 1 M Tris)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well PCR plates

  • Real-time PCR instrument capable of performing a thermal melt

Procedure:

  • Prepare a series of dilutions of the this compound stock solution to screen a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0) at a final concentration of 50 mM. Prepare similar dilutions for the comparative buffers.

  • In a 96-well plate, for each condition, mix your protein (final concentration typically 2-10 µM) with the respective buffer and SYPRO Orange dye (final concentration typically 5x).

  • Set up the real-time PCR instrument to acquire fluorescence data over a temperature gradient (e.g., 25°C to 95°C with a ramp rate of 1°C/minute).

  • Analyze the resulting melt curves to determine the melting temperature (Tm) for the protein in each buffer condition. A higher Tm indicates greater protein stability.

Cryo-EM Grid Preparation Protocol

Materials:

  • Purified and buffer-exchanged protein in optimal this compound buffer

  • Cryo-EM grids (e.g., Quantifoil, C-flat)

  • Glow discharger

  • Vitrification robot (e.g., Vitrobot, Leica EM GP)

  • Liquid ethane

  • Liquid nitrogen

  • Grid storage boxes

Procedure:

  • Grid Preparation: Glow discharge the cryo-EM grids to render the carbon surface hydrophilic. The time and current will depend on the specific instrument.

  • Vitrification Robot Setup: Set up the vitrification robot according to the manufacturer's instructions. Equilibrate the chamber to the desired temperature (typically 4-22°C) and humidity (typically 95-100%).

  • Sample Application: Apply 3-4 µL of the protein sample in the this compound buffer to the glow-discharged grid.

  • Blotting: Blot the grid to remove excess liquid, leaving a thin film. The blot time (typically 2-6 seconds) and blot force are critical parameters that need to be optimized to achieve an appropriate ice thickness.

  • Plunging: Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This rapid freezing vitrifies the thin film of the sample.

  • Grid Storage: Carefully transfer the vitrified grid to a pre-cooled grid box submerged in liquid nitrogen for storage.

Visualizations

Cryo_EM_Workflow cluster_prep Sample Preparation cluster_grid Grid Preparation & Vitrification cluster_imaging Data Collection & Processing Protein_Purification 1. Protein Purification (>99% purity) Buffer_Screening 2. Buffer Optimization (DSF) - this compound Screening - pH & Additive Screening Protein_Purification->Buffer_Screening Concentration 3. Sample Concentration (0.1-5 mg/mL) Buffer_Screening->Concentration Glow_Discharge 4. Glow Discharge Grid Concentration->Glow_Discharge Sample_Application 5. Apply Sample to Grid Glow_Discharge->Sample_Application Blotting 6. Blot to Create Thin Film Sample_Application->Blotting Plunge_Freezing 7. Plunge-Freeze in Ethane Blotting->Plunge_Freezing Microscopy 8. Cryo-Electron Microscopy Plunge_Freezing->Microscopy Data_Processing 9. Image Processing & 3D Reconstruction

Caption: General workflow for cryo-EM sample preparation.

Buffer_Selection_Workflow cluster_buffer_choice Buffer Selection cluster_decision Decision Start Start: New Protein Sample Known_pH Known Optimal pH Range? Start->Known_pH Literature_Search Literature Search for Similar Proteins Known_pH->Literature_Search No Select_Buffers Select Buffers Covering pH Range (e.g., HEPES, Tris, BTP) Known_pH->Select_Buffers Yes pH_Screen Broad pH Screen (e.g., 4-10) Literature_Search->pH_Screen pH_Screen->Select_Buffers DSF_Screen Perform DSF Screen for Thermal Stability (Tm) Select_Buffers->DSF_Screen Analyze_Tm Analyze Tm Values DSF_Screen->Analyze_Tm Optimal_Buffer Optimal Buffer Identified? Analyze_Tm->Optimal_Buffer Proceed_CryoEM Proceed to Cryo-EM Grid Preparation Optimal_Buffer->Proceed_CryoEM Yes Iterate Iterate with Additives (e.g., salts, detergents) Optimal_Buffer->Iterate No Iterate->DSF_Screen

Caption: Decision workflow for selecting a suitable buffer.

References

Application Notes and Protocols for Stabilizing Restriction Enzymes with Bis-Tris Propane Buffer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Restriction enzymes are indispensable tools in molecular biology and drug development, facilitating precise DNA cleavage for cloning, genotyping, and other applications. The stability of these enzymes is paramount for ensuring reproducible and reliable experimental outcomes. Enzyme activity and longevity are significantly influenced by the buffering system in which they are stored and used. While Tris-HCl is a commonly used buffer, its effectiveness diminishes at pH values below 7.5, and its pKa is sensitive to temperature fluctuations.

Bis-Tris Propane (1,3-bis(tris(hydroxymethyl)methylamino)propane) is a zwitterionic buffer with a wide and effective buffering range from pH 6.3 to 9.5.[1][2] This broad range is attributable to its two close pKa values (pKa1 = 6.8 and pKa2 = 9.0 at 25°C).[1][3] Consequently, this compound offers enhanced pH stability, particularly in the slightly acidic to neutral range (pH 6-7), making it an excellent candidate for enhancing the stability and activity of restriction enzymes compared to traditional Tris buffers.[3] These application notes provide detailed protocols and data to support the use of this compound for stabilizing restriction enzymes.

Key Advantages of this compound Buffer

  • Broad Buffering Range: Effectively maintains pH from 6.3 to 9.5, accommodating the optimal pH for a wide variety of restriction enzymes.

  • Enhanced Stability at Lower pH: Provides superior buffering capacity in the pH 6-7 range, where Tris buffers are less effective. This is critical for enzymes that exhibit optimal activity or stability at a slightly acidic pH.

  • Reduced Temperature Dependence: The pKa of this compound shows less variation with temperature changes compared to Tris, ensuring more stable pH control during temperature shifts in experimental procedures.

Data Presentation

The following tables summarize illustrative data comparing the stability of common restriction enzymes in this compound buffer versus a standard Tris-HCl buffer. This data demonstrates the enhanced stability afforded by this compound, particularly over extended incubation periods.

Table 1: Half-Life of Restriction Enzymes at 4°C in Different Storage Buffers

EnzymeThis compound (pH 7.0)Tris-HCl (pH 7.5)
EcoRI > 12 months~10 months
HindIII > 12 months~11 months
BamHI > 12 months~10 months
NotI ~11 months~8 months

This table presents illustrative data based on qualitative statements from literature suggesting enhanced stability in this compound.

Table 2: Residual Activity of Restriction Enzymes after Incubation at Room Temperature (25°C)

EnzymeBuffer System% Activity after 24h% Activity after 72h% Activity after 1 week
EcoRI 10 mM this compound, pH 7.0100%95%85%
10 mM Tris-HCl, pH 7.590%75%50%
HindIII 10 mM this compound, pH 7.0100%98%90%
10 mM Tris-HCl, pH 7.592%80%60%

This table presents illustrative data to demonstrate the stabilizing effect of this compound at room temperature.

Experimental Protocols

Protocol 1: Preparation of 1 M this compound Stock Solution

Materials:

  • This compound powder (MW: 282.33 g/mol )

  • Nuclease-free water

  • Concentrated Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Sterile glassware and storage bottles

Procedure:

  • Dissolve 282.33 g of this compound in 800 mL of nuclease-free water.

  • Stir the solution until the powder is completely dissolved.

  • Adjust the pH to the desired value (e.g., 7.0) using concentrated HCl. Add the acid dropwise while continuously monitoring the pH.

  • Once the desired pH is reached, add nuclease-free water to a final volume of 1 L.

  • Sterilize the solution by autoclaving or by filtration through a 0.22 µm filter.

  • Store the 1 M stock solution at 4°C.

Protocol 2: Long-Term Stability Assessment of Restriction Enzymes

This protocol is designed to evaluate the long-term stability of a restriction enzyme in a this compound-based storage buffer compared to a standard Tris-HCl buffer.

Materials:

  • Restriction enzyme of interest (e.g., EcoRI)

  • 1 M this compound stock solution, pH 7.0

  • 1 M Tris-HCl stock solution, pH 7.5

  • Glycerol, sterile

  • Nuclease-free water

  • Substrate DNA with known restriction sites for the enzyme (e.g., lambda DNA)

  • 10x Reaction buffer appropriate for the enzyme

  • Agarose gel electrophoresis system

  • DNA loading dye

  • Microcentrifuge tubes

Procedure:

  • Prepare Storage Buffers:

    • This compound Storage Buffer (1x): 10 mM this compound (pH 7.0), 100 mM KCl, 1 mM DTT, 0.1 mM EDTA, 50% (v/v) Glycerol.

    • Tris-HCl Storage Buffer (1x): 10 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT, 0.1 mM EDTA, 50% (v/v) Glycerol.

  • Enzyme Dilution: Dilute the stock restriction enzyme to a final concentration of 10 units/µL in each of the prepared storage buffers.

  • Incubation: Aliquot the diluted enzymes into separate tubes for each time point and store them at 4°C and -20°C.

  • Activity Assay: At designated time points (e.g., 0, 1, 3, 6, 9, and 12 months), perform a standard restriction digest to assess the enzyme's activity.

    • Set up the following 20 µL reaction:

      • 1 µg substrate DNA

      • 2 µL 10x Reaction Buffer

      • 1 µL of the stored enzyme (10 units)

      • Nuclease-free water to 20 µL

    • Incubate the reaction at the optimal temperature for the enzyme for 1 hour.

  • Analysis: Analyze the digestion products by agarose gel electrophoresis. A complete digest with sharp bands indicates full enzyme activity. Partial or no digestion indicates a loss of activity.

  • Data Quantification: For a more quantitative analysis, the band intensities of the digested fragments can be measured using gel documentation software. The percentage of residual activity can be calculated relative to the activity at time zero.

Protocol 3: Accelerated Stability Study at Room Temperature

This protocol provides a method for rapidly assessing the stabilizing effect of this compound under stress conditions (room temperature).

Materials:

  • Same as Protocol 2.

Procedure:

  • Prepare the this compound and Tris-HCl storage buffers and dilute the enzyme as described in Protocol 2.

  • Incubation: Store aliquots of the diluted enzymes at room temperature (25°C).

  • Activity Assay: Perform restriction digests at shorter time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis and Data Quantification: Analyze the results as described in Protocol 2 to determine the rate of activity loss at room temperature.

Visualizations

logical_relationship cluster_BTP This compound Properties cluster_RE Restriction Enzyme Requirements cluster_Outcome Outcome BTP This compound pKa1 pKa1 ~ 6.8 pKa2 pKa2 ~ 9.0 TempStable Low ΔpKa/ΔT BTP->TempStable WideRange Wide Buffering Range (pH 6.3 - 9.5) pKa1->WideRange pKa2->WideRange EnhancedStability Enhanced Enzyme Stability WideRange->EnhancedStability Maintains Optimal pH TempStable->EnhancedStability Consistent pH Across Temperature Changes RE Restriction Enzyme OptimalpH Optimal pH for Activity (often pH 7.0 - 8.5) Stability Long-term Stability

Caption: Logical advantages of this compound for enzyme stability.

experimental_workflow start Start prep_buffers Prepare Storage Buffers (this compound vs. Tris-HCl) start->prep_buffers dilute_enzyme Dilute Restriction Enzyme in Each Buffer prep_buffers->dilute_enzyme incubate Incubate at Different Temperatures and Time Points dilute_enzyme->incubate activity_assay Perform Restriction Digest Activity Assay incubate->activity_assay gel Analyze by Agarose Gel Electrophoresis activity_assay->gel quantify Quantify Residual Activity gel->quantify end End quantify->end

Caption: Workflow for assessing restriction enzyme stability.

Conclusion

The use of this compound as a buffering agent for restriction enzymes offers significant advantages in terms of pH control and enzyme stability, particularly for long-term storage and reactions requiring consistent pH under varying temperatures. The provided protocols offer a framework for researchers to validate the benefits of this compound for their specific applications, leading to more robust and reproducible results in molecular biology workflows.

References

Application Notes and Protocols for the Use of Bis-Tris Propane in Studying Protein-Ligand Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis-Tris Propane (BTP) as a buffering agent in protein-ligand binding studies. Detailed protocols for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are included, alongside data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Introduction to this compound

This compound is a versatile zwitterionic buffer with a wide buffering range of pH 6.3 to 9.5.[1] This broad range makes it an excellent choice for a variety of biochemical and molecular biology applications, particularly in the study of protein-ligand interactions where pH control is critical. Its chemical structure, featuring two tertiary amine groups, provides two pKa values (pKa1 ≈ 6.8 and pKa2 ≈ 9.0), allowing for stable pH maintenance across a broad spectrum. This stability is crucial for ensuring the structural integrity and activity of proteins during binding assays.

Key Properties of this compound:

  • Wide Buffering Range: Effectively maintains pH from 6.3 to 9.5, accommodating a diverse range of proteins and ligands.[1]

  • Protein Stability: Known to enhance the stability of proteins, which is advantageous for in-vitro binding studies.

  • Low Metal Ion Binding: Exhibits minimal interaction with most divalent metal ions, reducing potential interference in binding assays.

  • Good Solubility: Highly soluble in water, facilitating the preparation of concentrated stock solutions.

Applications in Protein-Ligand Binding Studies

The choice of buffer is a critical experimental parameter in protein-ligand binding studies as it can significantly influence the thermodynamic parameters of the interaction. This compound is a suitable buffer for various biophysical techniques used to characterize these interactions, including Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS). The choice of buffer is paramount in ITC as the heat of ionization of the buffer can contribute to the overall measured heat change. While no specific research article with a complete quantitative data table for a protein-ligand interaction in this compound was identified in the search, the principles of its use are well-established. A researcher on a public forum indicated its successful use in ITC for studying the binding of an ion to a membrane protein.[2] The wide buffering range of BTP allows for systematic studies of the pH dependence of binding, which can provide insights into the protonation events coupled to ligand binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor binding events in real-time, providing kinetic data on the association (ka) and dissociation (kd) rates of the interaction, from which the binding affinity (Kd) can be calculated. The running buffer in SPR needs to maintain the stability and activity of both the immobilized ligand and the analyte in solution. The properties of this compound make it a suitable component of the running buffer for SPR experiments, ensuring a stable pH environment throughout the analysis.

Data Presentation

Clear and concise presentation of quantitative data is essential for the interpretation and comparison of results. The following table provides a template for summarizing thermodynamic data obtained from ITC experiments.

LigandProteinBuffer ConditionsKd (μM)ΔH (kcal/mol)-TΔS (kcal/mol)n (Stoichiometry)
Ligand XProtein Y50 mM BTP, 150 mM NaCl, pH 7.5DataDataDataData
Ligand ZProtein Y50 mM BTP, 150 mM NaCl, pH 7.5DataDataDataData

Experimental Protocols

Protocol 1: Preparation of this compound Buffer (1 M Stock Solution, pH 7.5)

Materials:

  • This compound (MW: 282.33 g/mol )

  • Deionized water (ddH₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh out 282.33 g of this compound.

  • Dissolve the this compound in approximately 800 mL of deionized water in a beaker with a magnetic stir bar.

  • Once fully dissolved, carefully add concentrated HCl dropwise while monitoring the pH to adjust it to 7.5.

  • Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with deionized water.

  • Sterilize the buffer by filtering it through a 0.22 µm filter.

  • Store the buffer at 4°C.

Protocol 2: Isothermal Titration Calorimetry (ITC) Experiment

Objective: To determine the thermodynamic parameters of a protein-ligand interaction using ITC with this compound buffer.

Materials:

  • Purified protein and ligand

  • Isothermal Titration Calorimeter

  • This compound buffer (e.g., 50 mM BTP, 150 mM NaCl, pH 7.5)

  • Syringe and sample cell for the ITC instrument

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and ligand solutions extensively against the same batch of this compound buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy).

    • Degas both solutions immediately before the ITC experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 300 rpm).

    • Set the injection parameters (e.g., injection volume, spacing between injections, and total number of injections).

  • Loading the ITC:

    • Load the protein solution into the sample cell.

    • Load the ligand solution into the injection syringe.

  • Running the Experiment:

    • Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.

    • Initiate the titration of the ligand into the protein solution. The instrument will measure the heat change after each injection.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n).

    • Calculate the entropy change (ΔS) from the Gibbs free energy equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Visualizations

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Dialysis Dialyze Protein & Ligand in BTP Buffer Concentration Determine Concentrations Dialysis->Concentration Degas Degas Solutions Concentration->Degas Load Load Protein (Cell) & Ligand (Syringe) Degas->Load Titration Perform Titration Load->Titration Integration Integrate Raw Data Titration->Integration Fitting Fit to Binding Model Integration->Fitting Thermodynamics Determine Kd, ΔH, ΔS Fitting->Thermodynamics

Caption: Workflow for a typical Isothermal Titration Calorimetry experiment.

Logical Relationship of Buffer Properties and Experimental Outcome

Buffer_Properties cluster_buffer Buffer Properties (this compound) cluster_outcome Experimental Outcome WideRange Wide pH Range (6.3 - 9.5) ReliableData Reliable & Reproducible Binding Data WideRange->ReliableData Stability Enhances Protein Stability Integrity Maintained Protein Structure & Activity Stability->Integrity LowMetal Low Metal Ion Binding ReducedInterference Minimized Assay Interference LowMetal->ReducedInterference Integrity->ReliableData ReducedInterference->ReliableData

Caption: Influence of this compound properties on experimental outcomes.

References

Bis-Tris Propane Buffer: A Versatile Tool for High-Purity Nucleic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The purification of high-quality nucleic acids is a cornerstone of molecular biology, underpinning a vast array of downstream applications from PCR and sequencing to gene therapy vector development. The choice of buffering system during purification is critical, as it directly impacts the stability, integrity, and purity of the isolated DNA and RNA. Bis-Tris propane (1,3-bis(tris(hydroxymethyl)methylamino)propane), a zwitterionic buffer, has emerged as a highly effective alternative to traditional buffers like Tris-HCl. Its wide buffering range, from pH 6.3 to 9.5, offers exceptional versatility and performance in a variety of nucleic acid purification techniques.[1][2] This document provides detailed application notes and protocols for the use of this compound in nucleic acid purification.

Key Advantages of this compound in Nucleic Acid Purification

This compound offers several distinct advantages over more conventional buffers such as Tris-HCl:

  • Broad Buffering Range: With two pKa values at approximately 6.8 and 9.0, this compound provides effective buffering capacity across a wide pH range (6.3-9.5).[1][2] This makes it a versatile choice for various steps in a purification workflow, from initial cell lysis to final elution.

  • Enhanced Stability of Nucleic Acids and Enzymes: The near-neutral to slightly acidic pH range where this compound excels is often optimal for maintaining the integrity of DNA and RNA, minimizing depurination and hydrolysis. Furthermore, it has been shown to enhance the stability and activity of enzymes commonly used in nucleic acid manipulations, such as restriction enzymes.[2]

  • Improved Performance in Chromatography: In anion-exchange chromatography, a common technique for purifying nucleic acids, this compound has been used as a buffering agent for the separation of biomolecules like viral vectors.

  • Suitability for Electrophoresis: this compound can be used to prepare both the gel matrix and the running buffer for agarose gel electrophoresis of DNA and RNA, helping to maintain stable pH during the separation process.

Data Presentation: Performance Metrics

While direct comparative studies quantifying the performance of this compound against other buffers in nucleic acid purification are not extensively published, the following tables outline the expected performance characteristics based on its chemical properties and use in related applications. These tables serve as a guide for researchers to assess the quality of nucleic acids purified using protocols incorporating this compound.

Table 1: Expected DNA Purity and Yield with this compound Buffer

ParameterExpected Value/RangeNotes
A260/A280 Ratio 1.8 - 2.0A ratio of ~1.8 is generally accepted as "pure" for DNA. Ratios significantly lower may indicate protein contamination.
A260/A230 Ratio 2.0 - 2.2This ratio is a secondary measure of purity. Lower ratios may indicate contamination with salts or organic solvents.
DNA Yield Dependent on sample type and extraction methodThe high buffering capacity of this compound helps to maintain optimal pH for lysis and binding, contributing to efficient recovery.

Table 2: Expected RNA Purity, Yield, and Integrity with this compound Buffer

ParameterExpected Value/RangeNotes
A260/A280 Ratio ~2.0A ratio of ~2.0 is generally accepted as "pure" for RNA.
A260/A230 Ratio 2.0 - 2.2Lower ratios can indicate contamination from reagents used during extraction.
RNA Integrity Number (RIN) ≥ 7RIN values range from 1 (completely degraded) to 10 (fully intact). A RIN of ≥7 is generally considered suitable for most downstream applications.
RNA Yield Dependent on sample type and extraction methodThe stable pH environment provided by this compound helps to minimize RNA degradation by RNases, potentially leading to higher yields of intact RNA.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and use of this compound buffer in key nucleic acid purification applications.

Protocol 1: Preparation of a 1 M this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound that can be diluted for various applications.

Materials:

  • This compound (MW: 282.34 g/mol )

  • Nuclease-free water

  • Concentrated Hydrochloric Acid (HCl)

  • pH meter

  • Sterile container

  • Autoclave

Procedure:

  • To prepare 1 L of a 1 M this compound solution, weigh out 282.34 g of this compound powder.

  • Add the powder to a sterile container with approximately 800 mL of nuclease-free water.

  • Stir the solution until the powder is completely dissolved.

  • Slowly add concentrated HCl to titrate the solution to the desired pH. Monitor the pH continuously using a calibrated pH meter.

  • Once the desired pH is reached, add nuclease-free water to bring the final volume to 1 L.

  • For sterile applications, the solution can be autoclaved. Store the stock solution at 4°C for several months.

Protocol 2: Genomic DNA Extraction using a this compound Lysis Buffer

This protocol provides a general framework for the extraction of genomic DNA from cultured cells using a lysis buffer containing this compound.

Materials:

  • Cell pellet (from cultured mammalian cells)

  • Lysis Buffer:

    • 50 mM this compound, pH 7.0

    • 100 mM NaCl

    • 10 mM EDTA

    • 1% SDS

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

  • Resuspend the cell pellet in 1 mL of Lysis Buffer per 1-5 million cells.

  • Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30 minutes.

  • Add Proteinase K to a final concentration of 200 µg/mL and incubate at 56°C for 1-3 hours, or until the lysate is clear.

  • Perform a phenol:chloroform:isoamyl alcohol extraction by adding an equal volume of the organic mixture, vortexing for 15 seconds, and centrifuging at 12,000 x g for 10 minutes.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Repeat the extraction with an equal volume of chloroform:isoamyl alcohol.

  • Transfer the aqueous phase to a new tube and add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour to precipitate the DNA.

  • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the DNA.

  • Carefully discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.

Protocol 3: Agarose Gel Electrophoresis of DNA using a this compound Buffer System

This protocol outlines the preparation and use of a this compound-based buffer system for the electrophoretic separation of DNA fragments.

Materials:

  • Agarose

  • 10X this compound Running Buffer:

    • 1 M this compound, pH 6.5

    • 100 mM Sodium Acetate

    • 10 mM EDTA

  • DNA samples

  • 6X DNA Loading Dye

  • DNA ladder

  • Ethidium bromide or other DNA stain

  • Electrophoresis chamber and power supply

  • UV transilluminator

Procedure:

  • Prepare 1X Running Buffer: Dilute the 10X this compound Running Buffer 1:10 with nuclease-free water.

  • Cast the Agarose Gel:

    • For a 1% agarose gel, weigh 1 g of agarose and add it to 100 mL of 1X this compound Running Buffer in a flask.

    • Microwave until the agarose is completely dissolved.

    • Let the solution cool to about 60°C.

    • Add ethidium bromide to a final concentration of 0.5 µg/mL (or follow the manufacturer's instructions for other stains).

    • Pour the gel into a casting tray with the appropriate comb and allow it to solidify.

  • Set up the Electrophoresis:

    • Place the solidified gel in the electrophoresis chamber and cover it with 1X this compound Running Buffer.

    • Prepare DNA samples by mixing them with 6X DNA Loading Dye.

    • Load the samples and a DNA ladder into the wells of the gel.

  • Run the Gel:

    • Connect the electrophoresis chamber to the power supply and run the gel at a constant voltage (e.g., 80-120 V) until the dye front has migrated an appropriate distance.

  • Visualize the DNA:

    • Carefully remove the gel from the chamber and visualize the DNA bands using a UV transilluminator.

Visualizations

The following diagrams illustrate the general workflows for nucleic acid purification and analysis where this compound can be effectively utilized.

Nucleic_Acid_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Purification cluster_2 Final Steps Start Biological Sample Lysis Cell Lysis (this compound Lysis Buffer) Start->Lysis Purification Removal of Proteins, Lipids, and other Contaminants Lysis->Purification Precipitation Nucleic Acid Precipitation Purification->Precipitation Wash Wash Steps Precipitation->Wash Elution Elution in Nuclease-free Water or TE Buffer Wash->Elution QC Quality Control (A260/280, A260/230, Gel Electrophoresis) Elution->QC

Caption: General workflow for nucleic acid extraction.

Agarose_Gel_Electrophoresis_Workflow cluster_0 Preparation cluster_1 Electrophoresis cluster_2 Analysis Prepare_Buffer Prepare 1X Bis-Tris Propane Running Buffer Cast_Gel Cast Agarose Gel with This compound Buffer Prepare_Buffer->Cast_Gel Load_Samples Load DNA Samples and Ladder Cast_Gel->Load_Samples Run_Gel Apply Electric Field Load_Samples->Run_Gel Visualize Visualize DNA Bands under UV Light Run_Gel->Visualize

Caption: Workflow for agarose gel electrophoresis.

Conclusion

This compound is a highly versatile and effective buffering agent for a wide range of nucleic acid purification applications. Its broad pH range, coupled with its ability to enhance the stability of both nucleic acids and enzymes, makes it a valuable tool for researchers seeking to obtain high-purity, intact DNA and RNA. The protocols provided in this document offer a starting point for the integration of this compound into standard laboratory workflows, with the potential to improve the quality and consistency of nucleic acid purification results.

References

Application Notes and Protocols: Formulating a Bis-Tris Propane Buffer for a Specific pH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis-Tris Propane (BTP), or 1,3-bis(tris(hydroxymethyl)methylamino)propane, is a versatile and widely used biological buffer in biochemistry, molecular biology, and pharmaceutical research.[1][2] Its popularity stems from its broad buffering range, typically between pH 6.3 and 9.5, which is attributable to its two close pKa values.[3][4] This characteristic makes it suitable for a variety of applications where stable pH control is critical, including enzyme assays, protein purification, electrophoresis, and cell culture.[2] Unlike Tris buffer, this compound provides effective buffering capacity below pH 7.5 and exhibits less pKa fluctuation with temperature changes, making it a superior choice for many experimental conditions.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₁H₂₆N₂O₆
Molecular Weight282.34 g/mol
pKa₁ (at 25°C)6.8
pKa₂ (at 25°C)9.0
Buffering pH Range6.3 - 9.5
AppearanceWhite crystalline powder
SolubilitySoluble in water

Principle of Buffering and the Henderson-Hasselbalch Equation

The wide buffering range of this compound is a result of its two pKa values, 6.8 and 9.0. This allows it to effectively resist pH changes across a broad physiological range. The Henderson-Hasselbalch equation is a fundamental formula used to calculate the pH of a buffer solution and to determine the required amounts of the acidic and basic forms of the buffer.

The Henderson-Hasselbalch equation is expressed as:

pH = pKa + log₁₀ ([A⁻]/[HA])

Where:

  • pH is the desired pH of the buffer.

  • pKa is the acid dissociation constant of the buffer.

  • [A⁻] is the molar concentration of the conjugate base.

  • [HA] is the molar concentration of the weak acid.

For a diprotic buffer like this compound, the buffering capacity is maximal around its two pKa values. To achieve a specific pH, the ratio of the different protonated forms of this compound is adjusted, typically by adding a strong acid like hydrochloric acid (HCl) to a solution of the free base form of this compound.

Applications in Research and Drug Development

This compound is a valuable tool in various scientific disciplines due to its broad buffering range and compatibility with many biological systems.

  • Enzyme Assays and Restriction Enzyme Stability: It is used to maintain optimal pH for enzymatic reactions and has been shown to enhance the stability and activity of restriction enzymes compared to Tris buffers, especially at pH values below 7.5.

  • Protein Purification and Crystallization: Its ability to maintain stable pH is crucial in protein purification techniques like ion-exchange chromatography and for promoting protein crystal growth.

  • Electrophoresis: this compound is utilized in gel electrophoresis of proteins and nucleic acids to maintain the pH of the gel and running buffer, ensuring proper migration and separation.

  • Polymerase Chain Reaction (PCR): It has been cited as a suitable buffer for PCR, contributing to the fidelity of DNA polymerases.

  • Cell Culture: It can be incorporated into cell culture media to provide a stable pH environment for cell growth.

  • Pharmaceutical Formulations: The buffer's ability to control pH is essential for the stability and efficacy of active ingredients in pharmaceutical products.

Experimental Protocol: Preparation of a 1 M this compound Stock Solution

This protocol describes the preparation of a 1 M this compound stock solution that can be subsequently diluted and pH-adjusted for various applications.

Materials and Equipment
  • This compound powder (MW: 282.34 g/mol )

  • Deionized water (dH₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Magnetic stirrer and stir bar

  • pH meter

  • Volumetric flask (1 L)

  • Beaker

  • Graduated cylinders

  • Sterile filter unit (0.22 µm)

  • Sterile storage bottles

Workflow for Buffer Preparation

G cluster_0 Preparation cluster_1 Titration cluster_2 Finalization & Storage A Weigh this compound B Dissolve in dH₂O (~80% of final volume) A->B D Slowly add HCl while stirring B->D C Calibrate pH meter E Monitor pH continuously C->E D->E F Stop when desired pH is reached E->F G Transfer to volumetric flask F->G H Adjust to final volume with dH₂O G->H I Sterile filter (0.22 µm) H->I J Store at 2-8°C I->J

Caption: Workflow for preparing a this compound buffer solution.

Step-by-Step Procedure
  • Weighing the this compound: For a 1 L solution of 1 M this compound, weigh out 282.34 g of this compound powder.

  • Dissolving the Powder: Add the powder to a beaker containing approximately 800 mL of deionized water. Place a magnetic stir bar in the beaker and stir until the powder is completely dissolved.

  • pH Adjustment (Titration):

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Place the calibrated pH electrode into the stirring this compound solution.

    • Slowly add concentrated HCl to the solution while continuously monitoring the pH. Add the acid dropwise as you approach the target pH.

  • Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Carefully add deionized water to bring the final volume to the 1 L mark.

  • Sterilization and Storage:

    • For applications requiring sterility, filter the buffer solution through a 0.22 µm sterile filter unit.

    • Store the prepared buffer in a sterile, clearly labeled bottle at 2-8°C.

Data Presentation: Approximate HCl Volumes for 1 M this compound

The following table provides an estimated amount of concentrated HCl needed to adjust the pH of a 1 M this compound solution. These values are approximate and the final pH should always be confirmed with a calibrated pH meter.

Target pHApproximate Volume of conc. HCl per 1 L of 1 M this compound
6.5~50 mL
7.0~45 mL
7.5~40 mL
8.0~30 mL
8.5~20 mL
9.0~10 mL

Note: The initial pH of a 1 M this compound solution (free base) will be alkaline.

Visualization of this compound Protonation States

The buffering capacity of this compound is derived from the equilibrium between its different protonated states.

G cluster_pH pH Scale cluster_species Dominant Species p6 pH < 6.8 p7 pH ≈ 6.8 (pKa1) S1 BTP-H₂²⁺ p6->S1 p8 6.8 < pH < 9.0 S2 BTP-H₂²⁺ / BTP-H⁺ p7->S2 p9 pH ≈ 9.0 (pKa2) S3 BTP-H⁺ p8->S3 p10 pH > 9.0 S4 BTP-H⁺ / BTP p9->S4 S5 BTP p10->S5

Caption: Protonation states of this compound across its buffering range.

Conclusion

This compound is a highly effective and versatile biological buffer with a broad pH range suitable for a multitude of applications in research and drug development. Its two pKa values provide reliable pH control between 6.3 and 9.5, making it an excellent choice for experiments involving enzymes, proteins, and nucleic acids. Following the detailed protocol provided in these application notes will enable researchers to accurately and reproducibly formulate this compound buffers tailored to their specific experimental needs.

References

Application Notes and Protocols for Bis-Tris Propane in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis-Tris Propane in Pharmaceutical Formulations

This compound (1,3-bis(tris(hydroxymethyl)methylamino)propane), a zwitterionic buffer, is a valuable excipient in pharmaceutical formulations, particularly for biopharmaceuticals such as proteins and monoclonal antibodies.[1][2] Its primary function is to maintain a stable pH, which is critical for the stability and efficacy of the active pharmaceutical ingredient (API).[2] A key advantage of this compound is its wide buffering range, typically from pH 6.3 to 9.5, which is attributed to its two close pKa values (pKa1 ≈ 6.8 and pKa2 ≈ 9.0).[3][4] This broad range allows for its use in various formulations where precise pH control is essential.

Compared to other buffers like Tris, which has a poor buffering capacity below pH 7.5, this compound offers enhanced stability in the neutral to slightly acidic pH range. It is known for its low toxicity and minimal interference with biological systems, making it a suitable choice for sensitive drug products.

Physicochemical Properties and Specifications

Proper characterization of this compound is essential for its application in pharmaceutical development. The following table summarizes its key physicochemical properties.

PropertyValueReference
Chemical Name 1,3-Bis[tris(hydroxymethyl)methylamino]propane
CAS Number 64431-96-5
Molecular Formula C₁₁H₂₆N₂O₆
Molecular Weight 282.33 g/mol
Appearance White crystalline powder
pKa₁ (25 °C) 6.8
pKa₂ (25 °C) 9.0
Effective pH Range 6.3 - 9.5
Solubility in Water Highly soluble (428 mg/ml)
Melting Point 164-165 °C

Applications in Pharmaceutical Formulations

This compound is particularly beneficial in the formulation of protein-based therapeutics where maintaining a specific pH is crucial to prevent degradation pathways such as aggregation and oxidation.

Key Applications Include:

  • Biologic Formulations: Its wide buffering range makes it suitable for monoclonal antibodies (mAbs) and other therapeutic proteins that require a stable pH environment to maintain their native conformation and biological activity.

  • Parenteral Formulations: Due to its low toxicity, this compound is a candidate for injectable drug products, including intravenous formulations.

  • Ophthalmic Solutions: Its biocompatibility makes it a potential buffer for ophthalmic preparations to ensure patient comfort and product stability.

While specific commercial examples are not always publicly disclosed in detail, the properties of this compound make it a strong candidate for use in modern biopharmaceutical products.

Experimental Protocols

Preparation of a 0.2 M this compound Stock Solution (pH 7.5)

This protocol describes the preparation of a stock solution that can be further diluted for use in various pharmaceutical formulations.

Materials:

  • This compound (MW: 282.33 g/mol )

  • Deionized water (dH₂O), USP grade

  • Hydrochloric acid (HCl), 1 N solution

  • pH meter

  • Sterile container

  • 0.22 µm sterile filter

Procedure:

  • Weighing: Accurately weigh 56.47 g of this compound powder.

  • Dissolving: Add the powder to a sterile container with approximately 800 mL of dH₂O. Stir until fully dissolved.

  • pH Adjustment: Slowly add 1 N HCl to the solution while continuously monitoring the pH. Titrate until a pH of 7.5 is achieved.

  • Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask and add dH₂O to reach the final volume of 1 L.

  • Sterilization: Sterilize the buffer solution by passing it through a 0.22 µm filter into a sterile container.

  • Storage: Store the sterilized buffer solution at 2-8 °C.

Protocol for Buffer Screening in a Monoclonal Antibody Pre-formulation Study

This protocol outlines a systematic approach to evaluate the suitability of this compound in comparison to other buffers for a new monoclonal antibody (mAb).

Objective: To identify the optimal buffer system that minimizes protein aggregation and degradation under accelerated stress conditions.

Materials:

  • Monoclonal antibody (mAb) stock solution

  • Buffer stock solutions (e.g., 0.2 M this compound, 0.2 M citrate, 0.2 M histidine)

  • Excipients (e.g., NaCl, Polysorbate 80)

  • Dialysis or tangential flow filtration (TFF) system

  • Size-exclusion chromatography (SEC-HPLC) system

  • Differential Scanning Calorimetry (DSC) instrument

  • 96-well plates and plate reader

Workflow for Buffer Selection in Pre-formulation:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Excipient Compatibility cluster_2 Phase 3: Final Formulation Selection A Define Target pH Range for mAb Stability B Prepare mAb in Different Buffers (this compound, Citrate, Histidine) at Target pH A->B C Perform Short-Term Stress Tests (e.g., 40°C for 1 week) B->C D Analyze for Aggregation (SEC-HPLC) and Unfolding (DSC) C->D E Select Best Performing Buffers from Phase 1 D->E F Add Excipients (e.g., NaCl, Polysorbate 80) to Formulations E->F G Repeat Accelerated Stability Studies F->G H Analyze for Aggregation, Oxidation, and Particle Formation G->H I Evaluate Long-Term Stability of Lead Formulations H->I J Select Final Formulation with Optimal Stability Profile I->J

Caption: Workflow for Buffer Selection in Biologic Pre-formulation.

Procedure:

  • Buffer Exchange: Prepare the mAb in each of the candidate buffers (e.g., 20 mM this compound pH 7.0, 20 mM citrate pH 6.5, 20 mM histidine pH 6.0) using dialysis or TFF.

  • Accelerated Stability Study: Subject the samples to accelerated stress conditions, such as storage at 40°C for 1, 2, and 4 weeks. A control group should be stored at 2-8°C.

  • Analytical Testing:

    • Size-Exclusion Chromatography (SEC-HPLC): Analyze samples at each time point to quantify the formation of soluble aggregates.

    • Visual Inspection: Observe for any signs of precipitation or opalescence.

    • Differential Scanning Calorimetry (DSC): Determine the thermal stability (melting temperature, Tm) of the mAb in each buffer.

  • Data Analysis: Compare the rate of aggregate formation and the change in Tm for the mAb in each buffer system. The buffer that provides the lowest aggregation rate and maintains the highest thermal stability is considered the most promising candidate.

Protocol for Accelerated Stability Testing of a Liquid Formulation

This protocol is designed to assess the stability of a drug product formulated with this compound buffer.

Objective: To evaluate the physical and chemical stability of a liquid pharmaceutical formulation under accelerated conditions.

Materials:

  • Final drug product formulation in its intended container-closure system.

  • Stability chambers set to ICH recommended conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • Analytical instrumentation for stability-indicating assays.

Experimental Workflow for Accelerated Stability Study:

G A Prepare Drug Product with this compound Buffer B Place Samples in Stability Chambers (e.g., 40°C/75%RH) A->B C Pull Samples at Pre-defined Time Points (0, 1, 3, 6 months) B->C D Perform Stability-Indicating Assays C->D E Analyze Data and Determine Degradation Rates D->E F Extrapolate to Estimate Shelf-life E->F

Caption: Workflow for an Accelerated Stability Study.

Procedure:

  • Sample Preparation: Prepare at least three batches of the final drug product formulation.

  • Storage: Place the samples in a stability chamber at 40°C/75% RH.

  • Time Points: Pull samples for analysis at initial (time zero), 1, 3, and 6 months.

  • Testing: At each time point, perform a battery of tests, which may include:

    • Appearance (color, clarity)

    • pH

    • Assay of the active ingredient

    • Purity and degradation products (e.g., by HPLC)

    • For biologics: SEC-HPLC for aggregation, and potency assay.

  • Data Evaluation: Analyze the data to identify any trends in degradation or changes in physical properties over time.

Quantitative Data and Performance

The selection of a buffer is a data-driven process. The following tables provide a framework for presenting and comparing data from buffer screening studies.

Table 1: Comparison of mAb Aggregation in Different Buffers under Thermal Stress (40°C)

Buffer System (20 mM)Initial % Monomer (SEC)% Monomer after 4 Weeks% Change in Monomer
This compound, pH 7.099.598.0-1.5
Citrate, pH 6.599.695.2-4.4
Histidine, pH 6.099.497.5-1.9
Note: Data is illustrative and will vary depending on the specific mAb.

Table 2: Thermal Stability of mAb in Different Buffers by DSC

Buffer System (20 mM)Onset of Unfolding (Tm onset)
This compound, pH 7.072.1 °C
Citrate, pH 6.569.8 °C
Histidine, pH 6.071.5 °C
Note: Data is illustrative and will vary depending on the specific mAb.

Excipient Compatibility

This compound is generally compatible with common pharmaceutical excipients. However, compatibility should always be confirmed for a specific formulation.

Table 3: Compatibility of this compound with Common Excipients

ExcipientCompatibilityNotes
Tonicity Modifiers
Sodium Chloride (NaCl)CompatibleCommonly used to adjust tonicity.
Surfactants
Polysorbate 80CompatibleOften used to prevent surface-induced aggregation.
Chelating Agents
EDTAGenerally CompatibleMay be used to prevent metal-catalyzed oxidation.
Note: Specific interactions should be evaluated on a case-by-case basis.

Conclusion

This compound is a versatile and effective buffering agent for pharmaceutical formulations, offering a wide pH range and low toxicity. Its application is particularly advantageous for stabilizing sensitive biologic drug products. The protocols and data presentation formats provided in these application notes offer a framework for the systematic evaluation and implementation of this compound in drug development. As with any excipient, thorough formulation and stability studies are essential to ensure the quality, safety, and efficacy of the final pharmaceutical product.

References

Troubleshooting & Optimization

Technical Support Center: Bis-Tris Propane Buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately adjusting the pH of a Bis-Tris propane buffer for their experiments.

Frequently Asked Questions (FAQs)

1. What is the effective pH range of a this compound buffer?

This compound is a versatile biological buffer effective over a broad pH range, typically between 6.3 and 9.5.[1][2] This wide range is attributable to its two close pKa values.[1]

2. What are the pKa values of this compound?

This compound has two pKa values, which makes it an excellent buffer over a wide range. These values are approximately 6.8 and 9.0 at 25°C.

3. What acid or base should I use to adjust the pH of my this compound buffer?

To lower the pH of a this compound buffer, hydrochloric acid (HCl) is commonly used. If you need to increase the pH, a strong base like sodium hydroxide (NaOH) can be utilized.

4. Does temperature affect the pH of a this compound buffer?

Yes, temperature can influence the pH of the buffer. As the temperature increases, the pH of the solution may slightly decrease. For experiments where temperature is a critical parameter, it is advisable to perform the final pH adjustment at the temperature at which the experiment will be conducted.

5. Are there any known interferences with this compound buffers?

This compound can form complexes with some metal ions, such as Pb²⁺ and Cu²⁺. This interaction might interfere with certain experimental systems, so it is important to consider the compatibility of the buffer with other components in your assay. It is not recommended for use with the bicinchoninic acid (BCA) protein assay.

Troubleshooting Guide

Problem Possible Cause Solution
Difficulty dissolving this compound powder Insufficient water volume or inadequate mixing.Start by dissolving the powder in about 70-80% of the final desired volume of deionized water. Use a magnetic stirrer to aid dissolution.
"Overshooting" the target pH Adding the acid or base too quickly.Add the titrant (acid or base) dropwise, especially as you approach the target pH. This allows for more precise control. If you do overshoot, you will need to titrate back with the corresponding base or acid, which will alter the ionic strength of your buffer.
Inconsistent pH readings pH meter not calibrated properly or temperature fluctuations.Ensure your pH meter is calibrated correctly using fresh, standard buffers that bracket your target pH. Allow the buffer solution to equilibrate to a constant temperature before and during pH measurement.
Precipitation in the buffer The concentration of the buffer or other components is too high, or there is an interaction with other reagents.Ensure all components are fully dissolved before adding the next. Consider preparing a more dilute buffer if solubility is an issue.
Buffer does not hold pH in the experiment The experimental conditions are outside the effective buffering range of this compound, or the buffer concentration is too low.Confirm that your target pH is within the 6.3 to 9.5 range. Increasing the molarity of the buffer can enhance its buffering capacity.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 282.34 g/mol
pKa1 (at 25°C) ~6.8
pKa2 (at 25°C) ~9.0
Effective pH Range 6.3 - 9.5
Typical Stock Solution Concentration 0.5 M - 1.0 M

Experimental Protocol: Preparation and pH Adjustment of a 1 M this compound Stock Solution (pH 7.5)

Materials:

  • This compound powder

  • High-purity deionized water (dH₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Graduated cylinder

  • Volumetric flask (1 L)

Procedure:

  • Weighing the this compound: Accurately weigh out 282.34 grams of this compound powder for a 1 M solution.

  • Initial Dissolution: Add approximately 800 mL of dH₂O to a beaker with a magnetic stir bar. Place the beaker on a magnetic stirrer and slowly add the this compound powder while stirring to facilitate dissolution.

  • pH Measurement and Adjustment:

    • Once the powder is completely dissolved, place the calibrated pH electrode into the solution.

    • Begin adding concentrated HCl drop by drop while continuously monitoring the pH.

    • Continue adding HCl until the desired pH of 7.5 is reached. Be cautious as you approach the target pH to avoid overshooting.

  • Final Volume Adjustment: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add dH₂O to bring the final volume to the 1 L mark.

  • Sterilization and Storage: The buffer solution can be filter-sterilized or autoclaved. Store the prepared buffer at room temperature or 4°C for longer shelf life.

Workflow for pH Adjustment of this compound Buffer

G cluster_prep Preparation cluster_adjust pH Adjustment cluster_final Final Steps A Weigh this compound Powder B Add ~80% of final volume of dH2O A->B C Dissolve powder with stirring B->C D Calibrate pH meter C->D E Place electrode in solution D->E F Add HCl dropwise E->F G Monitor pH F->G H pH at target? G->H H->F No I Adjust to final volume with dH2O H->I Yes J Sterilize (filter or autoclave) I->J K Store appropriately J->K

Caption: Workflow for preparing and adjusting the pH of a this compound buffer.

References

Technical Support Center: Homemade Bis-Tris Propane Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for homemade Bis-Tris propane buffers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the preparation and use of this versatile buffer.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in homemade this compound buffers?

A1: Contamination in homemade buffers can be broadly categorized as either chemical or biological.

  • Chemical Contaminants: These often originate from the raw materials and equipment used in buffer preparation. Key sources include impurities in the this compound powder, heavy metals from reagents or leaching from glassware, and organic molecules (leachates) from plastic storage containers. The water quality is also a critical factor; always use high-purity, nuclease-free water.

  • Biological Contaminants: These are typically introduced from the environment during preparation. Common biological contaminants include airborne bacteria and fungi, as well as enzymes like RNases and DNases which can be introduced through handling. Bacterial contamination can also lead to the presence of endotoxins, which are potent activators of immune responses.

Q2: How can contaminants in my this compound buffer affect my experiments?

A2: Buffer contaminants can have significant and often subtle effects on experimental results. Heavy metals can inhibit metalloenzymes or interfere with reactions involving metal cofactors. Leachates from plastics have been shown to inhibit enzymes and interfere with spectroscopic readings. Biological contaminants can degrade sensitive samples; for instance, RNases will degrade RNA, and proteases will degrade proteins. Endotoxins can elicit inflammatory responses in cell-based assays, leading to non-reproducible or misleading results.

Q3: What are the best practices for preparing and storing homemade this compound buffers to minimize contamination?

A3: To minimize contamination, it is crucial to follow stringent laboratory practices. Use high-purity (e.g., ACS grade or higher) this compound and other reagents. Prepare the buffer in a clean environment, using sterile, nuclease-free water and autoclaved glassware. Filter sterilize the final buffer solution through a 0.22 µm filter. Store the buffer in sterile, chemical-resistant containers at 4°C to slow down potential microbial growth. For long-term storage, consider preparing concentrated stock solutions.

Q4: My experimental results are inconsistent. Could my homemade this compound buffer be the cause?

A4: Yes, buffer variability is a common cause of inconsistent experimental results. Contaminants, incorrect pH, or incorrect ionic strength can all contribute to this problem. If you suspect your buffer is the issue, it is advisable to prepare a fresh batch using high-purity reagents and sterile techniques. It is also good practice to validate your homemade buffer against a commercially available, certified buffer in a non-critical experiment.

Troubleshooting Guides

Issue 1: Unexpected pH Shift in the Buffer

Possible Causes:

  • Microbial Growth: Bacteria or fungi growing in the buffer can alter its pH.

  • CO2 Absorption: Absorption of atmospheric carbon dioxide can lower the pH of the buffer.

  • Incorrect Preparation: Errors in weighing reagents or adjusting the pH can lead to an incorrect starting pH.

Solutions:

  • Prepare Fresh Buffer: Discard the old buffer and prepare a new batch using sterile techniques.

  • Proper Storage: Store the buffer in a tightly sealed container to minimize CO2 absorption.

  • pH Meter Calibration: Ensure your pH meter is properly calibrated before use.

Issue 2: Unexpected Results in Enzyme Assays

Possible Causes:

  • Heavy Metal Contamination: Heavy metals can act as enzyme inhibitors.

  • Leachates from Plasticware: Organic molecules from plastic containers can interfere with enzyme activity.[1]

  • Incorrect pH or Ionic Strength: Suboptimal pH or ionic strength can reduce enzyme activity.

Solutions:

  • Use High-Purity Reagents: Utilize reagents with low heavy metal content.

  • Use High-Quality Plasticware or Glassware: If possible, use glass containers for buffer storage. If using plastic, ensure it is made of a material with low leachability, such as polypropylene.

  • Verify Buffer Parameters: Check the pH and ionic strength of your buffer to ensure they are within the optimal range for your enzyme.

Issue 3: Degradation of Nucleic Acid or Protein Samples

Possible Causes:

  • Nuclease or Protease Contamination: These enzymes can be introduced through microbial contamination or improper handling.

Solutions:

  • Use Nuclease-Free and Protease-Free Reagents and Equipment: Prepare your buffer with nuclease-free water and use certified nuclease-free tips and tubes.

  • Sterile Filtration: Filter sterilize your buffer through a 0.22 µm filter to remove microbial contaminants.

  • Add Inhibitors: If necessary, add RNase or protease inhibitors to your buffer, ensuring they do not interfere with your downstream applications.

Data Presentation

Table 1: Common Chemical Contaminants in Homemade Buffers
Contaminant CategorySpecific ExamplesTypical SourcesPotential Experimental Impact
Heavy Metals Lead (Pb), Cadmium (Cd), Mercury (Hg), Arsenic (As)Low-purity reagents, glassware, waterInhibition of metalloenzymes, altered protein function, catalytic interference
Plastic Leachates Phthalates (e.g., DEHP), Bisphenol A (BPA), Slip agents (e.g., oleamide), Antioxidants (e.g., Irganox 1010)Polypropylene (PP), Polyethylene (PE), Polycarbonate (PC) labwareEnzyme inhibition, interference with spectroscopic assays, endocrine disruption in cell-based assays
Reagent Impurities Byproducts from synthesis, other buffer saltsLow-purity this compound powderAltered buffer capacity, unexpected side reactions
Ionic Impurities Excess Cl- or Na+Incorrect pH adjustment with HCl or NaOHAltered ionic strength affecting protein solubility and electrophoretic mobility
Table 2: Typical Concentrations of Leachables from Polypropylene Labware
Leachable Compound ClassExample CompoundsReported Concentration Range (in water)Reference
Antistatic AgentsN,N-Bis(2-hydroxyethyl)dodecanamine1,400 - 23,000 µg/L[2]
Nucleating Agents/ClarifiersSorbitol-based clarifiers1,400 - 23,000 µg/L[2]
Volatile Organic CompoundsVariousup to 75.6 µg/L[2]
Non-Volatile Organic CompoundsVariousup to 31,050 µg/L[2]
Table 3: Permitted Daily Exposure (PDE) for Elemental Impurities (ICH Q3D)
ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Cadmium (Cd)1523
Lead (Pb)1555
Arsenic (As)115152
Mercury (Hg)13031
Nickel (Ni)2A200205
Copper (Cu)2B300030030
Vanadium (V)2B1011

Note: These values are for pharmaceutical products and serve as a reference for acceptable limits of heavy metal contamination.

Experimental Protocols

Protocol 1: High-Purity this compound Buffer (1 M Stock Solution)

Materials:

  • This compound (MW: 282.33 g/mol ), high-purity grade

  • Nuclease-free, ultrapure water

  • Concentrated Hydrochloric Acid (HCl), analytical grade

  • Sterile 1 L glass beaker and magnetic stirrer

  • Calibrated pH meter

  • Sterile 1 L volumetric flask

  • Sterile 0.22 µm filter unit

  • Sterile glass storage bottle

Procedure:

  • Add 282.33 g of this compound to the 1 L beaker.

  • Add approximately 800 mL of nuclease-free water and a magnetic stir bar.

  • Stir the solution until the this compound is completely dissolved.

  • Slowly add concentrated HCl to adjust the pH to the desired value (e.g., 7.0). Monitor the pH continuously with a calibrated pH meter.

  • Once the desired pH is reached, transfer the solution to the 1 L volumetric flask.

  • Rinse the beaker with a small amount of nuclease-free water and add it to the volumetric flask.

  • Bring the final volume to 1 L with nuclease-free water.

  • Filter sterilize the buffer solution using a 0.22 µm filter unit into a sterile glass storage bottle.

  • Label the bottle with the buffer name, concentration, pH, preparation date, and your initials.

  • Store the buffer at 4°C.

Protocol 2: Quality Control - Testing for Microbial Contamination

Materials:

  • Homemade this compound buffer

  • Sterile nutrient agar plates

  • Sterile inoculation loop or spreader

  • Incubator at 37°C

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), pipette 100 µL of the homemade buffer onto the surface of a nutrient agar plate.

  • Using a sterile spreader, evenly distribute the buffer across the agar surface.

  • As a negative control, perform the same procedure with sterile, nuclease-free water.

  • As a positive control, lightly touch a non-sterile surface with a sterile inoculation loop and streak it onto a separate nutrient agar plate.

  • Incubate all plates at 37°C for 24-48 hours.

  • After incubation, examine the plates for colony growth. The presence of colonies on the plate with your buffer indicates microbial contamination.

Mandatory Visualizations

ContaminationSources cluster_Sources Sources of Contamination cluster_Contaminants Types of Contaminants Buffer Homemade Bis-Tris Propane Buffer Reagents Raw Materials (this compound Powder, Water, HCl) Chemical Chemical Contaminants (Heavy Metals, Leachates, Impurities) Reagents->Chemical Environment Laboratory Environment (Air, Surfaces) Biological Biological Contaminants (Bacteria, Fungi, Endotoxins, Nucleases) Environment->Biological Equipment Equipment (Glassware, Plasticware, pH probe) Equipment->Chemical Personnel Personnel (Handling, Technique) Personnel->Biological Chemical->Buffer Biological->Buffer

Caption: Sources and types of common contaminants in homemade buffers.

TroubleshootingWorkflow Start Unexpected Experimental Results CheckBuffer Is the homemade buffer a potential cause? Start->CheckBuffer CheckOther Investigate other experimental variables (reagents, protocol, equipment). CheckBuffer->CheckOther No QCTests Perform QC Tests on Buffer CheckBuffer->QCTests Yes End_Other Problem likely in other experimental variables CheckOther->End_Other pH_Check Check pH QCTests->pH_Check Contamination_Check Check for Microbial Contamination QCTests->Contamination_Check Performance_Check Compare with Commercial Buffer QCTests->Performance_Check Buffer_Fails Buffer Fails QC pH_Check->Buffer_Fails Contamination_Check->Buffer_Fails Performance_Check->Buffer_Fails Buffer_Passes Buffer Passes QC Performance_Check->Buffer_Passes PrepareNew Prepare Fresh, High-Purity Buffer Buffer_Fails->PrepareNew If any test fails Buffer_Passes->CheckOther If all tests pass Revalidate Re-validate new buffer in the experiment PrepareNew->Revalidate End Problem Resolved Revalidate->End EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Binding Grb2 Grb2 Dimerization->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Buffer_Note This compound buffer is used in in vitro kinase assays to maintain a stable pH for studying the activity of kinases like Raf, MEK, and ERK. ERK->Buffer_Note Response Cellular Response (Proliferation, Survival) Transcription->Response

References

Technical Support Center: Troubleshooting Poor Resolution in Bis-tris Propane Gels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor resolution in Bis-tris propane gels.

Frequently Asked Questions (FAQs)

Q1: What are this compound gels and what are their advantages?

This compound gels utilize a this compound buffer system, which maintains a more neutral pH environment (pH 5.8-7.2) during electrophoresis compared to traditional Tris-glycine gels that operate under alkaline conditions.[1][2][3] This neutral pH system offers several advantages, including sharper bands, improved resolution of low molecular weight proteins, and enhanced stability of both the gel and the proteins, minimizing protein degradation during the run.[1][3]

Q2: When should I use a this compound gel system?

This system is particularly well-suited for:

  • High-resolution applications: When sharp, well-defined bands are critical.

  • Low molecular weight proteins: It provides excellent separation of small proteins and peptides.

  • Western blotting: The enhanced resolution leads to cleaner transfers and more accurate detection.

  • Analysis of post-translational modifications, mass spectrometry, or sequencing: The neutral pH minimizes protein modifications during electrophoresis.

  • Separating proteins that are unstable at alkaline pH.

Q3: What is the difference between MES and MOPS running buffers?

In the Bis-tris system, MES or MOPS are used as the trailing ions in the running buffer. The choice between them depends on the size of the proteins you want to resolve:

  • MES (2-(N-morpholino)ethanesulfonic acid): Use MES running buffer to resolve small to medium-sized proteins (generally < 50 kDa).

  • MOPS (3-(N-morpholino)propanesulfonic acid): Use MOPS running buffer for separating medium to large-sized proteins.

Q4: Can I use Tris-glycine running buffer with a Bis-tris gel?

No, you should not use Tris-glycine SDS running buffer with Bis-tris precast gels. The chemistries are incompatible and will result in poor separation.

Q5: What is the shelf life of this compound gels?

Due to their neutral pH, Bis-tris gels are more stable and have a significantly longer shelf life than Tris-glycine gels, which can hydrolyze at high pH. Precast Bis-tris gels can be stored for up to a year at 4-25°C.

Troubleshooting Guide

Poor resolution in this compound gels can manifest in several ways, including smeared bands, distorted or "smiling" bands, and generally fuzzy or indistinct protein separation. The following guide addresses common problems, their potential causes, and recommended solutions.

Problem 1: Smeared or Indistinct Bands

Smeared bands are a common issue that can obscure results and make data interpretation difficult.

Potential Cause Solution
Sample Overload Reduce the amount of protein loaded per lane. Overloading can cause proteins to aggregate and run as a smear. For 1.0 mm, 10-well gels, the maximum recommended load is 0.5 µ g/band .
Incorrect Gel Percentage Use a higher percentage gel for low molecular weight proteins and a lower percentage for high molecular weight proteins. Gradient gels (e.g., 4-12%) can be used to separate a wide range of protein sizes.
Sample Degradation Ensure proper sample handling and storage to prevent degradation by proteases. Prepare fresh samples and consider adding protease inhibitors.
High Salt Concentration in Sample Excess salt can interfere with migration and cause streaking. Precipitate the protein to remove excess salt and resuspend it in a lower salt buffer.
Incomplete Sample Reduction/Denaturation Ensure the reducing agent (e.g., DTT or BME) is fresh. Heat samples at 70°C for 10 minutes in LDS sample buffer for complete denaturation. Some protocols suggest heating at 95°C for 15 minutes for full protein dissolution.
Re-oxidation of Reduced Samples Add an antioxidant to the running buffer, especially for the inner chamber (cathode), to prevent re-oxidation of cysteine-containing proteins during the run.
Problem 2: Distorted or "Smiling" Bands

Distorted bands, where the bands in the outer lanes migrate slower than in the center, are often caused by uneven heat distribution.

Potential Cause Solution
Excessive Voltage Running the gel at too high a voltage can generate excess heat. Run the gel at a constant voltage of 150V or as recommended by the manufacturer.
Incorrect Buffer Concentration Use freshly prepared running buffer at the correct concentration (1X). Depleted or incorrectly diluted buffer can alter conductivity and heat generation.
Uneven Polymerization If pouring your own gels, ensure even polymerization, especially around the wells. Allow sufficient time for the gel to polymerize completely.
High Salt in Sample High salt concentrations can lead to localized heating and band distortion.
Problem 3: Gel Run is Too Fast or Too Slow

The migration speed can be an indicator of underlying issues with your setup or reagents.

Potential Cause Solution
Incorrect Running Buffer Ensure you are using the correct running buffer (MES or MOPS) for your Bis-tris gel. Using an incorrect buffer will lead to poor results.
Incorrect Buffer Concentration Buffers that are too concentrated can cause the gel to run too fast, leading to poor resolution. Conversely, overly diluted buffers can slow down the run. Always use 1X running buffer.
Incorrect Voltage Setting Higher voltage will increase the migration speed, while lower voltage will decrease it. Adhere to the recommended voltage settings.
Leak in the Electrophoresis Tank Ensure the inner buffer chamber is properly sealed and filled. A leak can cause a loss of current and a slower run.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Gels

This protocol is for preparing reduced protein samples for denaturing electrophoresis.

  • Prepare 1X Sample Buffer: If needed, dilute your stock sample buffer (e.g., 4X NuPAGE LDS Sample Buffer) to 1X with deionized water.

  • Combine Sample and Buffers: In a microcentrifuge tube, combine the following (volumes are for a 10 µL final sample):

    • Protein Sample: x µL

    • 4X LDS Sample Buffer: 2.5 µL

    • 10X Reducing Agent (e.g., NuPAGE Sample Reducing Agent): 1 µL

    • Deionized Water: to a final volume of 10 µL

  • Heat Samples: Heat the prepared samples at 70°C for 10 minutes.

  • Load Gel: Load the samples into the wells of the Bis-tris gel. Reduced samples should ideally be run within 2 hours to prevent re-oxidation.

Protocol 2: Running a Precast this compound Gel
  • Prepare 1X Running Buffer: Dilute 50 mL of 20X MES or MOPS SDS Running Buffer with 950 mL of deionized water to make 1 L of 1X running buffer.

  • Add Antioxidant (for reduced samples): For running reduced samples, add 1 mL of antioxidant (e.g., NuPAGE Antioxidant) to 400 mL of 1X running buffer for the upper (cathode) chamber.

  • Prepare the Gel:

    • Remove the comb from the precast gel.

    • Rinse the wells three times with 1X Running Buffer.

    • Remove the tape from the bottom of the gel cassette.

  • Assemble the Electrophoresis Tank:

    • Place the gel(s) into the electrophoresis tank.

    • Fill the upper (inner) and lower (outer) buffer chambers with the appropriate 1X running buffer. For a mini-tank, this is typically 200 mL for the upper chamber and 600 mL for the lower chamber.

  • Load Samples: Load your prepared protein samples and a protein ladder into the wells.

  • Run the Gel: Connect the electrophoresis tank to the power supply and run at the recommended constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution in this compound gels.

TroubleshootingWorkflow start Poor Resolution Observed check_bands Analyze Band Appearance start->check_bands smeared Smeared or Indistinct Bands check_bands->smeared Smeared distorted Distorted or 'Smiling' Bands check_bands->distorted Distorted run_speed Incorrect Run Speed check_bands->run_speed Fast/Slow smeared_causes Potential Causes: - Sample Overload - Incorrect Gel % - Sample Degradation - High Salt - Incomplete Reduction smeared->smeared_causes distorted_causes Potential Causes: - Excessive Voltage - Incorrect Buffer Conc. - Uneven Polymerization - High Salt in Sample distorted->distorted_causes run_speed_causes Potential Causes: - Incorrect Buffer Type - Incorrect Buffer Conc. - Incorrect Voltage - Tank Leak run_speed->run_speed_causes smeared_solutions Solutions: - Reduce Protein Load - Optimize Gel % - Use Fresh Samples - Desalt Sample - Fresh Reducing Agent smeared_causes->smeared_solutions end_node Resolution Improved smeared_solutions->end_node distorted_solutions Solutions: - Reduce Voltage - Use Fresh 1X Buffer - Use Precast Gels - Desalt Sample distorted_causes->distorted_solutions distorted_solutions->end_node run_speed_solutions Solutions: - Use MES/MOPS - Use Fresh 1X Buffer - Check Voltage Setting - Check Tank Assembly run_speed_causes->run_speed_solutions run_speed_solutions->end_node

Caption: Troubleshooting workflow for poor gel resolution.

References

Technical Support Center: The Effect of Bis-Tris Propane Concentration on Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Bis-Tris Propane (BTP) buffer in enzyme kinetic studies. Understanding the impact of BTP concentration is crucial for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BTP) and why is it used in enzyme assays?

A1: this compound is a zwitterionic buffer with a wide buffering range, typically from pH 6.3 to 9.5.[1] This versatility makes it suitable for a variety of biological and biochemical experiments, including enzyme kinetics.[1][2] It is often favored for its excellent pH stability and is considered more stable than Tris buffer, especially at pH values below 7.5. Its pKa is also less sensitive to temperature changes compared to Tris.

Q2: How does the concentration of this compound affect enzyme activity?

A2: The concentration of BTP can significantly influence enzyme activity through several mechanisms:

  • Buffering Capacity: A sufficient concentration is required to maintain a stable pH throughout the enzymatic reaction. Fluctuations in pH can alter the ionization state of amino acid residues in the enzyme's active site, affecting substrate binding and catalysis.

  • Ionic Strength: The concentration of the buffer contributes to the overall ionic strength of the reaction mixture. Ionic strength can affect enzyme conformation, stability, and substrate binding. For some enzymes, activity increases with ionic strength up to a certain point, after which inhibition may be observed.

  • Direct Interaction: Buffer molecules can sometimes directly interact with the enzyme. While BTP is generally considered inert, at high concentrations, it could potentially interact with the enzyme, leading to inhibition or, in some cases, activation.

Q3: Is there an optimal concentration of this compound for all enzyme assays?

A3: No, the optimal BTP concentration is enzyme-dependent and must be determined empirically for each specific enzyme and set of experimental conditions. A common starting range for buffer concentration in enzyme assays is 25-100 mM.

Q4: Can this compound inhibit enzyme activity, especially at high concentrations?

A4: While specific data on BTP inhibition is limited, it is plausible that high concentrations could have inhibitory effects. This could be due to high ionic strength or non-specific interactions with the enzyme. Given that the structurally related Tris buffer has been shown to act as a competitive inhibitor for some enzymes, it is a possibility to consider for BTP as well.

Q5: Does this compound interact with metal ions?

A5: BTP, being a poly-amino alcohol, has the potential to chelate metal ions. This is a critical consideration for metalloenzymes, where the metal cofactor is essential for catalytic activity. While less well-documented than for Tris, researchers should be cautious when using BTP with metalloenzymes and may need to supplement the buffer with the required metal ions.

Troubleshooting Guide

This guide addresses common issues encountered during enzyme assays that may be related to the concentration of this compound.

Issue Potential Cause Related to BTP Concentration Troubleshooting Steps
Low or No Enzyme Activity Inadequate Buffering Capacity: The BTP concentration may be too low to maintain the optimal pH for your enzyme, leading to a decrease in activity.1. Verify the pH of your final reaction mixture. 2. Prepare a fresh BTP stock solution and re-verify its pH. 3. Systematically increase the BTP concentration (e.g., in 25 mM increments) to see if activity improves.
Inhibition at High Concentration: The BTP concentration may be too high, causing inhibition due to ionic strength effects or direct interaction with the enzyme.1. Perform a buffer concentration titration, testing a range of BTP concentrations (e.g., 10 mM to 200 mM) while keeping all other reaction components constant. 2. Plot enzyme activity against BTP concentration to identify the optimal range and any inhibitory effects.
Inconsistent or Irreproducible Results Variable Buffering: Inconsistent preparation of BTP stock solutions can lead to variations in pH and ionic strength between experiments.1. Ensure meticulous preparation of all buffer stocks. Use a calibrated pH meter. 2. Prepare a large batch of BTP buffer to be used across a series of experiments to minimize variability.
pH Drift During Reaction: At low BTP concentrations, the buffering capacity may be insufficient to counteract pH changes caused by the reaction itself (e.g., production of acidic or basic products).1. Monitor the pH of the reaction over time. 2. Increase the BTP concentration to enhance buffering capacity.
Altered Kinetic Parameters (Km and Vmax) Ionic Strength Effects: Changes in BTP concentration alter the ionic strength of the assay, which can affect both substrate binding (Km) and the maximal reaction rate (Vmax).1. When varying substrate concentration to determine kinetic parameters, ensure the BTP concentration remains constant. 2. If investigating the effect of ionic strength, use a non-buffering salt (e.g., NaCl) to adjust ionic strength independently of the BTP concentration.
Metal Ion Chelation (for metalloenzymes): BTP may be chelating essential metal cofactors, leading to an apparent decrease in enzyme activity.1. Add a slight excess of the required metal ion to the reaction mixture. 2. Consider using a buffer with a lower metal-binding capacity if chelation is a persistent issue.

Quantitative Data Summary

Direct quantitative data on the effect of this compound concentration on the kinetic parameters of a wide range of enzymes is not extensively available in the literature. Therefore, the following table provides a qualitative summary of the potential effects, which should be empirically tested for each specific enzyme system.

BTP Concentration Potential Effect on Buffering Capacity Potential Effect on Ionic Strength Potential Effect on Enzyme Activity Considerations
Low (<25 mM) May be insufficient to maintain stable pH.Low ionic strength environment.May result in suboptimal or variable activity due to pH instability.Recommended to start at a minimum of 25-50 mM.
Moderate (50-100 mM) Generally provides adequate buffering for most reactions.Moderate ionic strength, often optimal for many enzymes.Often the optimal range for enzyme activity.A good starting point for optimization.
High (>100 mM) Strong buffering capacity.High ionic strength environment.May cause inhibition due to high ionic strength or direct buffer-enzyme interactions.Test for inhibitory effects if high concentrations are required for buffering.

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution
  • Dissolve BTP: Weigh out 282.34 g of this compound (MW: 282.34 g/mol ) and dissolve it in approximately 800 mL of deionized water.

  • Adjust pH: While stirring, adjust the pH of the solution to the desired value using concentrated HCl or NaOH. Note that the pH of BTP solutions is temperature-dependent. It is crucial to adjust the pH at the temperature at which the enzyme assay will be performed.

  • Final Volume: Once the desired pH is reached, add deionized water to a final volume of 1 L.

  • Sterilization and Storage: Filter-sterilize the solution through a 0.22 µm filter and store it at 4°C.

Protocol 2: Determining the Optimal this compound Concentration for Your Enzyme
  • Prepare a Range of BTP Concentrations: From your 1 M stock solution, prepare a series of working buffer solutions with varying BTP concentrations (e.g., 10, 25, 50, 75, 100, 150, 200 mM) at the desired pH.

  • Set Up Enzyme Assays: For each BTP concentration, set up your standard enzyme assay with a fixed concentration of your enzyme and substrate. Ensure all other reaction components are kept constant.

  • Initiate and Monitor the Reaction: Initiate the reaction by adding the enzyme or substrate. Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Determine Initial Velocities: Calculate the initial reaction velocity for each BTP concentration from the linear portion of the progress curve.

  • Plot and Analyze: Plot the initial velocity as a function of the BTP concentration. The optimal concentration will correspond to the peak of this activity profile.

Visualizations

Enzyme_Kinetics_Troubleshooting cluster_issue Observed Issue cluster_cause Potential Cause (BTP Concentration) cluster_solution Troubleshooting Step Inconsistent Results Inconsistent Results Low BTP Low Concentration (Inadequate Buffering) Inconsistent Results->Low BTP Could be due to High BTP High Concentration (Inhibition/Ionic Strength) Inconsistent Results->High BTP Could be due to Variable Prep Inconsistent Preparation Inconsistent Results->Variable Prep Could be due to Increase BTP Increase Concentration Low BTP->Increase BTP Solution Optimize BTP Perform Titration Low BTP->Optimize BTP Decrease BTP Decrease Concentration High BTP->Decrease BTP Solution High BTP->Optimize BTP Standardize Prep Standardize Preparation Variable Prep->Standardize Prep Solution

Caption: Troubleshooting logic for inconsistent enzyme kinetics results.

Experimental_Workflow A Prepare BTP Buffers (Varying Concentrations) B Set up Enzyme Assays (Constant Enzyme & Substrate) A->B C Monitor Reaction Progress B->C D Calculate Initial Velocities C->D E Plot Velocity vs. [BTP] D->E F Determine Optimal BTP Concentration E->F

Caption: Workflow for optimizing BTP concentration.

References

Technical Support Center: Preventing Protein Precipitation in Bis-Tris Propane Buffer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein precipitation when using Bis-Tris Propane (BTP) buffer.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BTP) and why is it used as a buffer?

A1: this compound is a zwitterionic buffer with a wide buffering range, typically between pH 6.3 and 9.5.[1][2] This broad range makes it a versatile tool in biochemistry and molecular biology, particularly for experiments requiring stable pH control over a wide spectrum.[1][2] It is often used in protein purification, electrophoresis, and crystallization studies to enhance protein stability.[2]

Q2: What are the common causes of protein precipitation in BTP buffer?

A2: Protein precipitation in any buffer, including BTP, can be triggered by a variety of factors. These include:

  • pH approaching the protein's isoelectric point (pI): At its pI, a protein has a net neutral charge, reducing its solubility and increasing the likelihood of aggregation.

  • High protein concentration: Overcrowding of protein molecules can lead to the formation of aggregates.

  • Temperature fluctuations: Both heating and cooling can affect protein stability and lead to precipitation.

  • Ionic strength: The concentration of salts in the buffer can influence protein solubility. Some proteins require a certain salt concentration to stay in solution, while for others, high salt concentrations can cause "salting out."

  • Presence of contaminants: Impurities from the expression and purification process can sometimes initiate precipitation.

  • Buffer composition: While BTP is generally considered to enhance stability, its relatively hydrophobic nature compared to buffers like sodium phosphate might influence the behavior of certain proteins.

Q3: How does BTP compare to other common buffers like Tris and HEPES for protein stability?

A3: While all three are common biological buffers, their properties can influence protein stability differently.

  • Buffering Range: BTP has a wider buffering range (pH 6.3-9.5) compared to HEPES (pH 6.8-8.2) and Tris (pH 7.2-9.0).

  • pH Sensitivity to Temperature: The pH of Tris buffer is known to be sensitive to temperature changes, which can impact protein stability. While specific quantitative data for BTP is less common, it is generally considered to have a lower pH sensitivity to temperature than Tris.

  • Hydrophobicity: One study indicated that BTP is more hydrophobic than sodium phosphate buffer. This property could be advantageous for some proteins by providing a more stabilizing environment, but for others, it might promote hydrophobic interactions that lead to aggregation.

  • Interactions with Proteins: Some studies have shown that buffer components can interact with proteins and affect their dynamics. For instance, both MES and Bis-Tris have been observed to interact with human liver fatty acid binding protein, influencing its dynamics.

The optimal buffer is always protein-dependent, and it is recommended to screen different buffers to find the best one for your specific protein and application.

Troubleshooting Guide: Protein Precipitation in BTP Buffer

If you are experiencing protein precipitation in your this compound buffer, follow this step-by-step guide to identify and resolve the issue.

Troubleshooting_Workflow start Protein Precipitation Observed in BTP Buffer check_pi 1. Check Protein pI vs. Buffer pH start->check_pi adjust_ph Adjust Buffer pH (at least 1 unit away from pI) check_pi->adjust_ph pH close to pI check_concentration 2. Assess Protein Concentration check_pi->check_concentration pH is optimal adjust_ph->check_concentration dilute_protein Dilute Protein Sample check_concentration->dilute_protein Concentration is high check_ionic_strength 3. Evaluate Ionic Strength check_concentration->check_ionic_strength Concentration is optimal dilute_protein->check_ionic_strength adjust_salt Modify Salt Concentration (e.g., NaCl, KCl) check_ionic_strength->adjust_salt Precipitation persists check_additives 4. Consider Additives check_ionic_strength->check_additives Salt concentration is optimal adjust_salt->check_additives add_stabilizers Add Stabilizing Agents (Glycerol, Sugars, etc.) check_additives->add_stabilizers Hydrophobic aggregation suspected add_reducing Add Reducing Agents (DTT, BME) check_additives->add_reducing Oxidation suspected check_temp 5. Review Temperature Conditions check_additives->check_temp Additives not needed or ineffective add_stabilizers->check_temp add_reducing->check_temp adjust_temp Modify Storage/Working Temperature check_temp->adjust_temp Precipitation is temperature-dependent check_purity 6. Analyze Sample Purity check_temp->check_purity Temperature is optimal adjust_temp->check_purity repurify Further Purification Steps check_purity->repurify Contaminants present solution Protein Remains Soluble check_purity->solution Sample is pure repurify->solution

Caption: Troubleshooting workflow for protein precipitation in BTP buffer.

Step 1: Check the Relationship Between Protein pI and Buffer pH

  • Problem: Proteins are least soluble at their isoelectric point (pI). If the pH of your BTP buffer is close to the pI of your protein, precipitation is likely.

  • Solution: Adjust the pH of your BTP buffer to be at least one pH unit away from the protein's pI. You can use dilute HCl or NaOH to adjust the pH.

Step 2: Evaluate the Protein Concentration

  • Problem: High protein concentrations can lead to aggregation and precipitation.

  • Solution: Try diluting your protein sample with the BTP buffer. If you require a high protein concentration for downstream applications, consider performing a concentration optimization study to find the maximum soluble concentration.

Step 3: Assess the Ionic Strength of the Buffer

  • Problem: The salt concentration can significantly impact protein solubility. Some proteins require a certain amount of salt to stay in solution ("salting in"), while high salt concentrations can cause other proteins to precipitate ("salting out").

  • Solution: Experiment with different concentrations of a neutral salt like NaCl or KCl in your BTP buffer. A common starting point is 150 mM NaCl. You can test a range of concentrations (e.g., 50 mM, 150 mM, 500 mM) to determine the optimal ionic strength for your protein.

Step 4: Consider the Use of Additives

  • Problem: Your protein may require specific stabilizing agents to maintain its native conformation and prevent aggregation.

  • Solution: Introduce additives to your BTP buffer. The choice of additive will depend on the nature of your protein and the suspected cause of precipitation.

    Additive TypeExamplesTypical ConcentrationPurpose
    Polyols/Sugars Glycerol, Sucrose, Sorbitol5-20% (v/v) for glycerol; 0.1-1 M for sugarsStabilize protein structure and prevent aggregation.
    Reducing Agents Dithiothreitol (DTT), β-mercaptoethanol (BME)1-10 mMPrevent oxidation of cysteine residues and formation of intermolecular disulfide bonds.
    Amino Acids L-Arginine, L-Glutamic acid50-500 mMCan suppress aggregation and improve solubility.
    Non-detergent Sulfobetaines (NDSBs) NDSB-2010.5-1 MCan help to solubilize proteins.
    Ligands/Cofactors Specific binding partnersVariesCan stabilize the native conformation of the protein.

Step 5: Review Storage and Working Temperatures

  • Problem: Proteins have optimal temperature ranges for stability. Storing or working at temperatures outside this range can lead to denaturation and precipitation.

  • Solution: If you are storing your protein at 4°C, try flash-freezing aliquots in liquid nitrogen and storing them at -80°C. When thawing, do so quickly. Conversely, some proteins are more stable at room temperature. It is important to determine the optimal temperature for your specific protein.

Step 6: Analyze the Purity of Your Protein Sample

  • Problem: Contaminants from the purification process, such as host cell proteins or nucleic acids, can sometimes co-precipitate with your target protein or induce its precipitation.

  • Solution: Run an SDS-PAGE gel to assess the purity of your sample. If significant contaminants are present, consider an additional purification step, such as size-exclusion chromatography, to remove them.

Experimental Protocols

Protocol 1: Preparation of 1 M this compound Stock Solution (pH 7.5)

  • Weigh out 282.34 g of this compound powder (MW: 282.34 g/mol ).

  • Dissolve the powder in approximately 800 mL of high-purity water.

  • Stir the solution until the powder is completely dissolved.

  • Adjust the pH of the solution to 7.5 using concentrated HCl. Monitor the pH carefully with a calibrated pH meter.

  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

  • Add high-purity water to bring the final volume to 1 L.

  • Sterilize the solution by filtering it through a 0.22 µm filter.

  • Store the stock solution at 4°C.

Protocol 2: Screening for Optimal Buffer Conditions to Prevent Precipitation

This protocol outlines a method to systematically test different buffer conditions to enhance protein solubility.

  • Prepare a series of BTP buffers:

    • pH screen: Prepare 50 mM BTP buffers at various pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).

    • Salt screen: Using the optimal pH from the previous step, prepare 50 mM BTP buffers with varying NaCl concentrations (e.g., 50 mM, 150 mM, 250 mM, 500 mM).

    • Additive screen: Using the optimal pH and salt concentration, prepare buffers containing different additives at their typical working concentrations (see table above).

  • Buffer exchange: Exchange your purified protein into each of the prepared buffer conditions. This can be done using dialysis or a desalting column.

  • Incubation and Observation:

    • Aliquot the protein in each buffer condition into separate tubes.

    • Incubate the tubes under the desired experimental conditions (e.g., 4°C, room temperature, or a temperature stress condition like 37°C).

    • Visually inspect the samples for any signs of precipitation at regular intervals (e.g., 1 hour, 4 hours, 24 hours).

  • Quantification of Soluble Protein:

    • After the incubation period, centrifuge the samples at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any precipitated protein.

    • Carefully collect the supernatant.

    • Measure the protein concentration in the supernatant using a suitable method (e.g., Bradford assay, BCA assay, or A280).

    • The buffer condition that yields the highest concentration of soluble protein is the most stabilizing for your protein under the tested conditions.

Buffer_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Purified Protein in Initial Buffer prep_buffers Prepare BTP Buffers (Varying pH, Salt, Additives) start->prep_buffers buffer_exchange Buffer Exchange (Dialysis or Desalting) prep_buffers->buffer_exchange incubation Incubate under Test Conditions buffer_exchange->incubation centrifugation Centrifuge to Pellet Precipitate incubation->centrifugation measure_supernatant Measure Protein Conc. in Supernatant centrifugation->measure_supernatant analyze Identify Optimal Buffer Condition measure_supernatant->analyze result Stable Protein Solution analyze->result

Caption: Workflow for screening optimal buffer conditions to prevent protein precipitation.

References

Technical Support Center: Optimizing Bis-Tris Propane Buffer for Low-Temperature Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Bis-Tris propane buffer in low-temperature experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a suitable buffer for a wide pH range?

This compound is a versatile biological buffer due to its two pKa values that are close together (pKa1 = 6.8 and pKa2 = 9.0 at 25°C).[1][2] This allows it to buffer effectively across a broad pH range, typically from 6.3 to 9.5.[1][2]

Q2: What is the effect of temperature on the pH of a this compound buffer?

The pH of a this compound buffer is sensitive to temperature changes. Its pKa decreases as the temperature drops, with a reported temperature coefficient (ΔpKa/ΔT) of -0.031.[3] This means that for every 1°C decrease in temperature, the pKa value will increase by approximately 0.031 units. Consequently, a buffer prepared to a specific pH at room temperature will have a higher pH when cooled.

Q3: Can I use this compound buffer for experiments below 0°C?

While this compound can be used at low temperatures, significant pH changes are expected upon freezing. For cryogenic applications, such as cryo-electron microscopy (cryo-EM), it is crucial to prepare the buffer and vitrify the sample under carefully controlled conditions to minimize pH-induced damage to the specimen.

Q4: Is this compound compatible with all types of experiments?

This compound is a secondary amine and may not be suitable for all applications. For instance, it can interfere with certain protein assays or interact with metal ions. It is always recommended to test the compatibility of the buffer with your specific experimental system.

Troubleshooting Guides

Issue 1: Unexpected Experimental Results at Low Temperatures

Symptoms:

  • Loss of protein activity or stability.

  • Changes in binding affinity.

  • Inconsistent results between experiments.

Possible Cause: A significant shift in the buffer's pH upon cooling, leading to non-optimal conditions for the biological sample.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Unexpected Results A Problem: Unexpected experimental results at low temperature. B Verify pH of the buffer at the experimental temperature. A->B C Did the pH shift significantly (>0.5 units)? B->C D Re-prepare the buffer, adjusting the pH at the target low temperature. C->D Yes E Consider if buffer components are precipitating at low temperature. C->E No I Re-run experiment with the optimized buffer. D->I F Visually inspect the buffer for precipitates when cold. E->F K Consider an alternative buffer with a lower temperature coefficient. E->K No precipitate, pH stable G Precipitate observed? F->G G->E No H Lower the buffer concentration or add a cryoprotectant like glycerol. G->H Yes H->I J Problem resolved. I->J

Caption: Troubleshooting workflow for unexpected results.

Issue 2: Buffer Precipitation at Low Temperatures

Symptoms:

  • Visible cloudiness or solid particles in the buffer upon cooling.

  • Inaccurate buffer concentration.

Possible Cause: The solubility of this compound or other buffer components decreases at lower temperatures, leading to precipitation.

Solutions:

  • Decrease Buffer Concentration: If experimentally feasible, lower the concentration of the this compound buffer.

  • Add a Cryoprotectant: Including a cryoprotectant such as glycerol (5-20% v/v) can increase the solubility of buffer components at low temperatures.

  • Filter at Low Temperature: Prepare the buffer at room temperature, cool it to the target temperature, and then filter out any precipitate before use.

Data Presentation

Table 1: Calculated pKa Values of this compound at Various Temperatures

The following table provides the estimated pKa values of this compound at different temperatures, calculated using the pKa values at 25°C (pKa1 = 6.8, pKa2 = 9.0) and a temperature coefficient (ΔpKa/ΔT) of -0.031.

Temperature (°C)Calculated pKa1Calculated pKa2
256.809.00
107.279.47
47.459.65
07.589.78

Note: These are theoretical values. It is always recommended to empirically verify the pH of the buffer at the desired temperature.

Experimental Protocols

Protocol 1: Preparation of Low-Temperature this compound Buffer

This protocol describes the preparation of a 1 L stock solution of 1 M this compound buffer, with the final pH adjusted at the target low temperature.

Materials:

  • This compound powder

  • Deionized water (dH₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • pH meter with a temperature-compatible electrode

  • Stir plate and stir bar

  • Volumetric flask (1 L)

  • Beakers

  • Cold room or refrigerated water bath

Experimental Workflow:

G cluster_1 Buffer Preparation Workflow A Weigh 282.34 g of This compound. B Dissolve in ~800 mL of dH₂O in a beaker with a stir bar. A->B C Cool the solution to the target experimental temperature. B->C D Calibrate the pH meter at the target temperature. C->D E Adjust pH with concentrated HCl while stirring. D->E F Transfer the solution to a 1 L volumetric flask. E->F G Bring the volume to 1 L with cold dH₂O. F->G H Mix thoroughly and store at 4°C. G->H

Caption: Workflow for preparing low-temperature buffer.

Procedure:

  • Weigh 282.34 g of this compound and add it to a beaker containing approximately 800 mL of dH₂O.

  • Place the beaker on a stir plate and add a stir bar to dissolve the powder completely.

  • Move the beaker to a cold room or place it in a refrigerated water bath set to your target experimental temperature (e.g., 4°C). Allow the solution to equilibrate to this temperature.

  • Calibrate your pH meter using standard buffers that have been equilibrated to the same target temperature.

  • Immerse the pH electrode in the cold this compound solution.

  • Slowly add concentrated HCl dropwise to the stirring solution to adjust the pH to the desired value. Be patient, as the pH reading may take longer to stabilize at lower temperatures.

  • Once the target pH is reached and stable, transfer the solution to a 1 L volumetric flask.

  • Rinse the beaker with a small amount of cold dH₂O and add it to the volumetric flask.

  • Add cold dH₂O to the flask until the volume reaches the 1 L mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the buffer at 4°C. For long-term storage, consider sterile filtering the buffer.

References

Technical Support Center: Interference of Bis-Tris Propane with Protein Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges posed by Bis-Tris Propane interference in protein quantification assays.

Troubleshooting Guides

Issue: Inaccurate or Inconsistent Protein Concentration Readings

If you are experiencing unreliable results in your protein quantification assays when using samples containing this compound, follow this troubleshooting guide.

BCA_Interference cluster_assay BCA Assay Reaction cluster_interference Interference Pathway protein Protein (Peptide Bonds) cu1 Cu⁺ protein->cu1 reduces cu2 Cu²⁺ (Copper Sulfate) cu2->cu1 purple_complex Purple Complex (Absorbance at 562 nm) cu1->purple_complex bca_reagent BCA Reagent bca_reagent->purple_complex chelates btp This compound (Amine Groups) btp_cu1 Cu⁺ btp->btp_cu1 reduces btp_purple_complex False-Positive Signal (Overestimation of Protein) btp_cu1->btp_purple_complex cu2_interfere Cu²⁺ cu2_interfere->btp_cu1 bca_reagent_interfere BCA Reagent bca_reagent_interfere->btp_purple_complex chelates

Technical Support Center: Bis-Tris Propane Buffer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Bis-Tris Propane (BTP) buffer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and troubleshooting of BTP buffer in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and what are its common applications?

A1: this compound is a versatile biological buffer with a wide buffering range of pH 6.3 to 9.5.[1][2][3] This broad range is due to its two pKa values, which are close to each other (pKa1 = 6.8 and pKa2 = 9.0 at 25°C). It is commonly used in various molecular biology and biochemistry applications, including:

  • Polymerase Chain Reaction (PCR)

  • Restriction enzyme assays to enhance enzyme stability and activity

  • Protein crystallization

  • Electrophoresis

  • Nucleic acid purification

Q2: How should I prepare a this compound buffer solution?

A2: To prepare a BTP buffer solution, dissolve the crystalline powder in high-purity, deionized water. The desired pH is typically achieved by titrating the solution with hydrochloric acid. For sensitive applications, it is recommended to filter the final solution through a 0.22 µm filter to remove any potential microbial contaminants.

Q3: What are the recommended storage conditions for this compound buffer?

A3: The stability of this compound buffer depends on its form (powder or solution) and storage temperature.

  • Solid Form: The crystalline powder is stable for years when stored at room temperature.

  • Stock Solutions: The stability of BTP stock solutions varies with temperature:

    • Refrigerated (2-8°C or +4°C): Stable for several months.

    • Frozen (-20°C): Stable for up to one month.

    • Ultra-low Temperature (-80°C): Stable for up to six months.

For long-term storage of stock solutions, it is advisable to store them in aliquots to avoid repeated freeze-thaw cycles.

Stability of this compound Buffer Solutions

While specific quantitative data on the degradation of this compound buffer over time is limited in readily available literature, the primary concerns for stored buffer solutions are pH shifts, microbial contamination, and potential degradation of the buffer molecule itself, which can be influenced by temperature and exposure to light.

Data on Buffer Stability

The following table summarizes the recommended storage conditions and expected stability of this compound buffer solutions based on available data. It is important to note that these are general guidelines, and stability can be affected by the specific experimental conditions and the purity of the reagents and water used.

Storage TemperatureRecommended DurationPotential Issues
Room TemperatureNot Recommended for long-termIncreased risk of microbial growth, potential for pH fluctuation.
2 - 8°CUp to 3-4 monthsLower risk of microbial growth compared to room temperature. Regular pH monitoring is advised.
-20°CUp to 1 monthMinimal microbial growth. pH can shift upon freezing and thawing.
-80°CUp to 6 monthsLong-term storage with minimal degradation. Aliquoting is recommended.

Troubleshooting Guide

Unexpected experimental results can sometimes be attributed to issues with buffer stability. This guide provides troubleshooting for common problems that may arise from improperly stored or prepared this compound buffer.

Issue 1: Inconsistent PCR Amplification (e.g., low yield, no amplification)

Potential Cause Troubleshooting Steps
Incorrect pH of the buffer: The pH of the BTP buffer may have shifted outside the optimal range for the DNA polymerase due to improper storage or preparation.1. Verify the pH of the buffer stock solution using a calibrated pH meter. 2. Prepare fresh BTP buffer if the pH has deviated significantly from the expected value. 3. Ensure the final concentration of the buffer in the PCR reaction is correct.
Buffer contamination: The buffer may be contaminated with nucleases or other inhibitors.1. Use a fresh, unopened stock of this compound powder to prepare a new buffer solution. 2. Filter-sterilize the buffer solution. 3. Run a positive control with a fresh batch of buffer to rule out contamination.
Degraded buffer components: Over time, the buffer components may degrade, affecting its buffering capacity.1. Prepare fresh buffer from a reliable source of this compound. 2. Avoid repeated freeze-thaw cycles of the buffer stock solution.

Issue 2: Poor Resolution or Distorted Bands in Gel Electrophoresis

Potential Cause Troubleshooting Steps
Incorrect ionic strength or pH of the running buffer: Changes in the buffer's properties due to storage can affect DNA or protein migration.1. Measure the pH and conductivity of the running buffer. 2. Prepare fresh running buffer from a reliable BTP stock solution. 3. Ensure the running buffer is not overused, as this can lead to a breakdown of the buffering capacity.
Microbial contamination in the buffer: Microbial growth can introduce contaminants that interfere with electrophoresis.1. Visually inspect the buffer for any signs of turbidity or microbial growth. 2. Discard any contaminated buffer and prepare a fresh, sterile solution.

Logical Workflow for Troubleshooting Buffer Stability Issues

TroubleshootingWorkflow cluster_problem Experimental Problem cluster_investigation Initial Investigation cluster_analysis Analysis of Findings cluster_solution Solution Problem Inconsistent Results (e.g., PCR failure, poor gel resolution) CheckBuffer Check this compound Buffer Integrity Problem->CheckBuffer Visual Visual Inspection (Turbidity, Precipitate) CheckBuffer->Visual pH Measure pH CheckBuffer->pH Conductivity Measure Conductivity CheckBuffer->Conductivity IsContaminated Contamination Suspected? Visual->IsContaminated IsOutOfSpec pH / Conductivity Out of Spec? pH->IsOutOfSpec Conductivity->IsOutOfSpec PrepareFresh Prepare Fresh, Sterile This compound Buffer IsContaminated->PrepareFresh Yes ReviewStorage Review Storage Practices IsContaminated->ReviewStorage No IsOutOfSpec->PrepareFresh Yes IsOutOfSpec->ReviewStorage No ReRun Re-run Experiment with New Buffer PrepareFresh->ReRun ReviewStorage->PrepareFresh

Caption: Troubleshooting workflow for this compound buffer stability.

Experimental Protocols

Protocol 1: Monitoring the pH Stability of this compound Buffer

Objective: To periodically check the pH of a stored this compound buffer solution to ensure it remains within the acceptable range for the intended application.

Materials:

  • Stored this compound buffer solution

  • Calibrated pH meter with electrode

  • Standard pH buffers (e.g., pH 4.0, 7.0, 10.0)

  • Deionized water

  • Clean, dry beakers

Procedure:

  • Calibrate the pH meter: Follow the manufacturer's instructions to perform a two or three-point calibration of the pH meter using the standard pH buffers.

  • Prepare the sample: Allow the stored BTP buffer solution to come to room temperature if it was refrigerated or frozen.

  • Rinse the electrode: Thoroughly rinse the pH electrode with deionized water and gently blot it dry with a lint-free wipe.

  • Measure the pH: Immerse the electrode in the BTP buffer solution and allow the reading to stabilize. Record the pH value and the temperature.

  • Compare and document: Compare the measured pH to the expected pH of the buffer. Document the date, storage condition, and the measured pH value in a logbook. A significant deviation (e.g., >0.1-0.2 pH units) may indicate buffer degradation or contamination.

Protocol 2: Assessing Microbial Contamination in this compound Buffer

Objective: To determine if a this compound buffer solution has been contaminated with microorganisms.

Materials:

  • This compound buffer solution to be tested

  • Sterile nutrient agar plates

  • Sterile inoculation loop or sterile swabs

  • Incubator

  • Sterile saline or phosphate-buffered saline (PBS) for serial dilutions (optional)

Procedure:

  • Plating the sample:

    • Direct Plating: Under sterile conditions (e.g., in a laminar flow hood), use a sterile inoculation loop to streak a small volume (e.g., 10 µL) of the BTP buffer onto the surface of a nutrient agar plate.

    • Spread Plating (for quantitative analysis): If you need to quantify the contamination, perform serial dilutions of the buffer in sterile saline or PBS. Plate a known volume (e.g., 100 µL) of each dilution onto separate agar plates and spread evenly using a sterile spreader.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Observation: After incubation, visually inspect the plates for the presence of microbial colonies (bacterial or fungal). The absence of colonies indicates that the buffer is likely free from significant microbial contamination. The presence of colonies suggests contamination, and the buffer should be discarded.

Protocol 3: Measuring the Conductivity of this compound Buffer

Objective: To measure the electrical conductivity of the BTP buffer, which can be an indicator of its ionic strength and purity.

Materials:

  • This compound buffer solution

  • Calibrated conductivity meter with probe

  • Conductivity standard solution

  • Deionized water

  • Clean, dry beakers

Procedure:

  • Calibrate the conductivity meter: Calibrate the meter according to the manufacturer's instructions using a standard conductivity solution.

  • Prepare the sample: Ensure the BTP buffer is at the temperature specified for the measurement (usually 25°C).

  • Rinse the probe: Rinse the conductivity probe thoroughly with deionized water and then with a small amount of the BTP buffer solution.

  • Measure the conductivity: Immerse the probe in the BTP buffer solution, ensuring the electrodes are fully covered. Allow the reading to stabilize and record the conductivity value.

  • Document: Record the conductivity measurement along with the temperature. A significant deviation from the expected conductivity of a freshly prepared buffer can indicate contamination or incorrect preparation.

By following these guidelines and protocols, researchers can ensure the quality and stability of their this compound buffer, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Bis-Tris Propane Buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Bis-Tris propane buffer in their experiments.

Troubleshooting Guide: this compound Buffer Discoloration

Issue: My this compound buffer has turned yellow.

This guide will help you identify the potential causes for the yellowing of your this compound buffer and provide solutions to rectify the issue.

Question 1: I recently prepared a this compound buffer solution and it has a yellow tint. What could be the cause?

Answer: A freshly prepared this compound buffer solution should be clear and colorless.[1][2] A yellow discoloration can be attributed to several factors:

  • Contamination of Glassware or Reagents: Trace impurities, such as metal ions, can cause the solution to turn yellow.[3] Ensure all glassware is thoroughly cleaned and rinsed with high-purity water.

  • Quality of Water: The water used to prepare the buffer may contain impurities. It is recommended to use high-purity, nuclease-free water.

  • Impurities in this compound: The this compound powder itself may contain impurities from the manufacturing process.[3] Using a high-purity grade of this compound is recommended.[4]

  • Reaction with Other Components: If other reagents were added to the buffer, a chemical reaction may have occurred, leading to the color change. For instance, autoclaving solutions containing certain components, like glycerol, can cause yellowing.

Question 2: Can the pH of the this compound buffer affect its color?

Answer: While the pH itself is unlikely to be the direct cause of a yellow color in a pure this compound solution, significant deviations from the intended pH can indicate underlying issues that may also lead to discoloration. For example, an incorrect pH could be a sign of contamination or degradation, which in turn might be the cause of the yellowing. This compound is effective over a wide pH range of 6.3 to 9.5.

Question 3: My this compound buffer turned yellow after being stored for a while. What is the likely reason?

Answer: The yellowing of a previously colorless this compound buffer solution upon storage can be due to:

  • Degradation Over Time: Although this compound is a stable compound, prolonged storage, especially at room temperature or when exposed to light, can lead to gradual degradation of the buffer, potentially forming colored byproducts.

  • Microbial Contamination: If the buffer was not prepared under sterile conditions or was not stored properly, microbial growth can occur, leading to a change in color and turbidity.

  • Oxidation: Exposure to air can cause oxidation of the buffer components, which may result in a yellow color.

Question 4: I autoclaved my this compound buffer and it turned yellow. Is it still usable?

Answer: While this compound solutions are generally considered stable to autoclaving, the addition of other components to the buffer can lead to heat-induced reactions and discoloration. For example, as noted with other buffers, autoclaving solutions containing components like glycerol can cause them to turn yellowish-brown. The usability of the autoclaved, yellowed buffer would depend on the specific application and the nature of the colored compound formed. It is generally recommended to prepare fresh buffer or to filter-sterilize the solution if heat-sensitive components are present.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound powder and solutions?

A1:

  • Powder: The solid this compound should be stored at room temperature in a dry place.

  • Stock Solutions: Stock solutions should be stored at 2-8°C for stability over several months. For longer-term storage, some sources recommend storing at -20°C for up to one month or -80°C for up to six months, protected from light.

Q2: What is the useful pH range for a this compound buffer?

A2: this compound has two pKa values (pKa1 = 6.8 and pKa2 = 9.0 at 25°C), which gives it a wide and effective buffering range from approximately pH 6.3 to 9.5.

Q3: Can I use a yellowed this compound buffer for my experiment?

A3: It is generally not recommended to use a discolored buffer, as the yellow tint indicates a potential chemical change or contamination. This could negatively impact your experimental results. The best practice is to discard the yellowed buffer and prepare a fresh solution using high-purity reagents and water.

Experimental Protocols

Protocol 1: Testing for Water Quality and Glassware Contamination

Objective: To determine if the source of discoloration is the water or glassware.

Methodology:

  • Glassware Cleaning:

    • Wash a set of glass beakers and flasks with a laboratory-grade detergent.

    • Rinse thoroughly with tap water.

    • Perform a final rinse 3-5 times with high-purity, deionized water (e.g., Milli-Q or equivalent).

    • Dry the glassware in an oven or allow it to air dry in a dust-free environment.

  • Buffer Preparation with High-Purity Water:

    • Using the meticulously cleaned glassware, prepare a small batch of your this compound buffer using a trusted source of high-purity, deionized, and nuclease-free water.

    • Dissolve the this compound powder and any other reagents in the high-purity water.

    • Observe the color of the solution immediately after preparation and after 24 hours of storage at the recommended temperature.

  • Control with Standard Laboratory Water:

    • Simultaneously, prepare another small batch of the buffer using the same reagents but with your standard laboratory deionized water.

    • Compare the color of this solution to the one prepared with high-purity water.

Interpretation:

  • If the buffer prepared with high-purity water in clean glassware is colorless, while the one prepared with standard lab water is yellow, your water source is likely contaminated.

  • If both solutions are yellow, the issue may lie with the this compound reagent itself or another component.

  • If the buffer prepared in meticulously cleaned glassware is colorless, while the one prepared in standard lab glassware is yellow, your glassware cleaning protocol may be insufficient.

Data Presentation

ParameterRecommended Specification
This compound Purity >99%
Water Quality High-Purity, Deionized, Nuclease-Free
pH Range 6.3 - 9.5
Storage (Powder) Room Temperature, Dry
Storage (Solution) 2-8°C (short-term), -20°C to -80°C (long-term, protected from light)
Appearance (Powder) White Crystalline
Appearance (Solution) Clear, Colorless

Mandatory Visualization

G A This compound Buffer is Yellow B Is it a freshly prepared solution? A->B C Potential Causes: - Contaminated Glassware - Impure Water - Impure this compound - Reaction with other components B->C Yes D Potential Causes: - Degradation over time - Microbial Contamination - Oxidation B->D No E Troubleshooting Steps: - Use high-purity reagents and water - Ensure glassware is thoroughly clean - Prepare fresh solution C->E F Troubleshooting Steps: - Prepare fresh buffer - Store properly (2-8°C, protected from light) - Filter-sterilize if necessary D->F

Caption: Troubleshooting flowchart for a yellow this compound buffer.

References

impact of ionic strength on Bis-tris propane buffering capacity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of ionic strength on the buffering capacity of Bis-tris propane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound, also known as 1,3-bis(tris(hydroxymethyl)methylamino)propane, is a versatile biological buffer.[1] It is a white crystalline powder readily soluble in water.[2] A key feature of this compound is its wide buffering range, typically from pH 6.3 to 9.5.[3][4] This broad range is due to its two close pKa values, pKa1 ≈ 6.8 and pKa2 ≈ 9.0 at 25°C.[3]

Q2: How does ionic strength affect the pKa of a buffer?

A2: The ionic strength of a solution can alter the apparent pKa of a buffer. This is due to the electrostatic interactions between the ions in the solution, which can shield the charged buffer molecules and affect their activity. The Debye-Hückel theory describes this effect, predicting that the pKa of a buffer will change with varying ionic strength. For zwitterionic buffers, this effect is generally less pronounced than for non-zwitterionic buffers.

Q3: How does the pKa of this compound change with ionic strength?

Q4: What are the common applications of this compound buffer?

A4: this compound is widely used in biochemistry and molecular biology. Its broad buffering range makes it suitable for various applications, including enzyme assays, protein crystallization, and as a running buffer in electrophoresis. It is also used in studies of DNA polymerase fidelity and protein stability.

Troubleshooting Guides

Issue 1: The measured pH of my this compound buffer is different from the theoretical pH after adding salts.

  • Possible Cause: The addition of salts increases the ionic strength of the solution, which in turn alters the apparent pKa of the this compound. This shift in pKa will lead to a change in the pH of the buffer, even if the ratio of the acidic and basic forms of the buffer remains the same.

  • Solution:

    • Re-measure the pH: Always measure the pH of your final buffer solution after all components, including salts, have been added.

    • Adjust the pH: If the pH is not at the desired value, titrate the solution with a small amount of strong acid (e.g., HCl) or strong base (e.g., NaOH) until the target pH is reached.

    • Consider an experimental pKa determination: For highly sensitive experiments, it is recommended to experimentally determine the pKa of this compound under your specific experimental conditions (ionic strength, temperature).

Issue 2: I observe precipitation in my this compound buffer when working at low temperatures.

  • Possible Cause: The solubility of this compound, like many buffers, can decrease at lower temperatures. The presence of other salts in your buffer can also affect its solubility.

  • Solution:

    • Prepare the buffer at room temperature: Ensure that the this compound is fully dissolved at room temperature before cooling the solution.

    • Check for compatibility: Verify the compatibility of this compound with all other components in your buffer at the desired working temperature.

    • Consider a lower concentration: If precipitation persists, you may need to use a lower concentration of this compound.

Issue 3: My experimental results are not reproducible when using this compound buffer from different batches or prepared on different days.

  • Possible Cause: Inconsistencies in the final ionic strength of the buffer can lead to variability in experimental results, especially for assays sensitive to pH or ionic conditions. This can arise from slight differences in weighing, the addition of other reagents, or pH adjustments.

  • Solution:

    • Standardize buffer preparation: Use a detailed and consistent protocol for buffer preparation, including the order of addition of reagents and the method for pH adjustment.

    • Measure and record the final pH and conductivity: For each new batch of buffer, measure and record the final pH and conductivity. The conductivity can serve as a proxy for the ionic strength, helping to ensure consistency between batches.

    • Prepare a large batch of stock solution: To minimize batch-to-batch variation, prepare a concentrated stock solution of this compound buffer and then dilute it to the final working concentration as needed.

Quantitative Data

The effect of ionic strength on the pKa of this compound can be estimated using the Debye-Hückel equation. The following table provides estimated pKa values at 25°C. These are theoretical values and should be confirmed experimentally for critical applications.

Debye-Hückel Equation for pKa estimation:

pKa' = pKa + (A * z² * √I) / (1 + B * a * √I)

Where:

  • pKa' is the apparent pKa at a given ionic strength

  • pKa is the thermodynamic pKa (at zero ionic strength)

  • A and B are constants dependent on the solvent and temperature

  • z is the charge of the buffer ion

  • I is the ionic strength of the solution

  • a is the ion-size parameter

Estimated pKa Values of this compound at 25°C

Ionic Strength (M)Estimated pKa1Estimated pKa2
0.006.809.00
0.016.788.98
0.056.768.96
0.106.748.94
0.206.728.92
0.506.688.88

Note: These values are estimations and the actual pKa may vary depending on the specific ions present in the solution.

Experimental Protocols

Protocol 1: Preparation of a 0.5 M this compound Stock Solution (pH 7.5)

Materials:

  • This compound (MW: 282.34 g/mol )

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask (1 L)

Procedure:

  • Weigh out 141.17 g of this compound and add it to a beaker containing approximately 800 mL of deionized water.

  • Place the beaker on a stir plate and stir until the this compound is completely dissolved.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Slowly add concentrated HCl to the this compound solution while continuously monitoring the pH.

  • Continue adding HCl dropwise until the pH of the solution reaches 7.5.

  • Transfer the solution to a 1 L volumetric flask.

  • Add deionized water to bring the final volume to 1 L.

  • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Store the stock solution at 4°C.

Protocol 2: Experimental Determination of this compound pKa at a Specific Ionic Strength

This protocol describes the determination of the pKa values of this compound at a defined ionic strength using potentiometric titration.

Materials:

  • This compound

  • Inert salt (e.g., NaCl or KCl)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized strong base (e.g., 0.1 M NaOH)

  • Deionized water

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Prepare the Buffer Solution:

    • Prepare a solution of this compound at the desired concentration (e.g., 50 mM).

    • Add the inert salt (e.g., NaCl) to achieve the desired ionic strength. For example, to achieve an ionic strength of 100 mM in a 50 mM this compound solution, add 50 mM NaCl.

  • Titration with Acid:

    • Take a known volume of the buffer solution (e.g., 50 mL).

    • Place the solution in a beaker with a stir bar and place it on a stir plate.

    • Immerse the calibrated pH electrode in the solution.

    • Record the initial pH.

    • Titrate the solution with the standardized HCl, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.

    • Continue the titration until the pH has dropped significantly (e.g., by 2-3 pH units).

  • Titration with Base:

    • Take another identical sample of the buffer solution.

    • Titrate this solution with the standardized NaOH in a similar manner, recording the pH after each addition until the pH has increased significantly.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added for both titrations.

    • The pKa values correspond to the pH at the midpoints of the buffer regions on the titration curve. For this compound, you will observe two buffer regions corresponding to its two pKa values.

    • Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peaks of the derivative plot correspond to the equivalence points, and the pKa values are the pH values at half the volume of the equivalence points.

Visualizations

Buffering_Mechanism cluster_low_pH Low pH (excess H+) cluster_pKa1 pH ≈ pKa1 (6.8) cluster_pKa2 pH ≈ pKa2 (9.0) BTP_H2 BTP-H₂²⁺ BTP_H BTP-H⁺ BTP_H2->BTP_H + OH⁻ - H₂O BTP_H->BTP_H2 + H⁺ BTP BTP BTP_H->BTP + OH⁻ - H₂O BTP->BTP_H + H⁺

Caption: Protonation states of this compound at different pH values.

Experimental_Workflow A Prepare this compound solution at desired concentration B Add inert salt to achieve target ionic strength A->B C Calibrate pH meter B->C D Titrate with standardized acid (HCl) C->D E Titrate with standardized base (NaOH) C->E F Record pH after each addition D->F E->F G Plot titration curve (pH vs. volume) F->G H Determine pKa values from midpoint of buffer regions G->H

Caption: Workflow for experimental pKa determination of this compound.

Ionic_Strength_Effect IonicStrength Ionic Strength (I) ActivityCoefficients Ion Activity Coefficients (γ) IonicStrength->ActivityCoefficients affects Apparent_pKa Apparent pKa ActivityCoefficients->Apparent_pKa alters BufferingCapacity Buffering Capacity Apparent_pKa->BufferingCapacity determines

Caption: Relationship between ionic strength, pKa, and buffering capacity.

References

Technical Support Center: Troubleshooting Protein Crystallization with Bis-Tris Propane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Bis-Tris propane as a buffer in protein crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound for protein crystallization?

This compound is a versatile buffer due to its unusually wide buffering range, which is a result of its two pKa values being close to each other.[1] This makes it suitable for screening a broad pH range in initial crystallization trials.[2]

Q2: When should I choose this compound over other buffers like Tris or HEPES?

This compound is an excellent choice when you need to explore a wide pH range, from approximately 6.0 to 9.5. It is particularly useful for maintaining pH stability in the slightly acidic to neutral range (pH 6-7), where Tris is a poor buffer. Unlike Tris, which has a significant change in pKa with temperature, this compound offers a more stable pH across different temperatures, although significant changes can still occur upon freezing.

Q3: Can the this compound molecule itself interfere with crystallization?

Yes, in some cases, the buffer molecule can directly interact with the protein. There are documented instances where this compound was found bound in the active site of a protein, forming hydrogen bonds. If you suspect buffer interference, consider trying a different buffer with a similar pKa as part of your optimization strategy.

Q4: How does temperature affect the pH of my this compound buffer?

The pKa of this compound decreases as the temperature decreases (ΔpK/ΔT = -0.031). This means that if you set up your crystallization plates at room temperature and incubate them at a lower temperature (e.g., 4°C), the pH of your drop will decrease. This pH shift can either be beneficial or detrimental to crystal growth and is an important factor to consider during optimization. One study noted a large expected pH change for this buffer upon freezing.

Troubleshooting Guide

Issue 1: No Crystals, Only Clear Drops

If your drops remain clear after an extended period, it indicates that the solution is not reaching a sufficient level of supersaturation.

  • Possible Causes & Solutions

CauseSolution
Protein concentration is too low. Increase the protein concentration and set up the screen again. A typical starting range for soluble proteins is 5 to 25 mg/ml.
Precipitant concentration is too low. Systematically increase the concentration of the precipitant in your optimization screen.
Incorrect pH. The optimal pH for crystallization can be very narrow. Screen a finer range of pH values around your initial condition in 0.1-0.2 unit increments.
Protein is too soluble in the current conditions. Try different types of precipitants (e.g., different molecular weight PEGs, salts) or introduce additives that reduce protein solubility.

Issue 2: Amorphous Precipitate Forms Immediately

The rapid formation of a heavy, amorphous precipitate suggests that the supersaturation level is too high, causing the protein to crash out of solution instead of forming an ordered crystal lattice.

  • Possible Causes & Solutions

CauseSolution
Protein and/or precipitant concentration is too high. Reduce the protein concentration. You can also try halving the concentration of the reservoir solutions and re-screening.
Kinetics of equilibration are too fast. Use a lower ratio of protein to reservoir solution in the drop. Consider switching from hanging drop to sitting drop vapor diffusion, which can sometimes slow down equilibration.
Incorrect pH. The protein may be at or very near its isoelectric point (pI), where it is least soluble. Adjust the pH of the this compound buffer away from the pI.
Sample instability. Ensure the protein is stable and monodisperse in the this compound buffer before setting up crystallization trials. Use techniques like Dynamic Light Scattering (DLS) to check for aggregation.

Issue 3: Formation of Microcrystals, Needle Clusters, or Poor-Quality Crystals

Observing these outcomes is a positive sign that you are near a suitable crystallization condition. The goal now is to optimize these conditions to obtain larger, single crystals suitable for diffraction.

  • Possible Causes & Solutions

CauseSolution
Nucleation rate is too high. Lower the protein and/or precipitant concentration to reduce the number of nucleation events, allowing fewer crystals to grow larger.
Crystal growth is too rapid. Move the experiment to a lower temperature to slow down the kinetics of crystal growth.
Suboptimal pH. Perform a fine-grid screen around the current pH, varying the this compound concentration in small increments. Even minor pH adjustments can significantly impact crystal morphology.
Need for additives. Screen for additives (e.g., small molecules, salts, detergents) that may improve crystal packing and morphology.
Mechanical disturbance. Ensure the crystallization plates are stored in a vibration-free environment.
Seeding. Use micro or streak seeding. Crush existing microcrystals and transfer them to a new, equilibrated drop with a slightly lower precipitant concentration to encourage the growth of fewer, larger crystals.

Quantitative Data

Properties of this compound Buffer

PropertyValueReference
Molecular FormulaC₁₁H₂₆N₂O₆
Molecular Weight282.3 g/mol
pKa1 (at 25°C)6.8
pKa2 (at 25°C)9.0
Useful pH Range6.3 - 9.5
ΔpKa/ΔT-0.031
Solubility in WaterHigh (e.g., 15g in 35mL)

Experimental Protocols

Protocol: Preparation of a 1M this compound Stock Solution

  • Dissolve the Solid: Weigh out 28.23 g of this compound powder (for 100 mL of 1M solution). Add it to a beaker containing approximately 70 mL of high-purity deionized water.

  • Stir to Dissolve: Place the beaker on a magnetic stir plate and add a stir bar. Stir until all the powder has completely dissolved. The solution will be basic, with a pH between 10 and 12.

  • Adjust pH: While monitoring with a calibrated pH meter, slowly add concentrated hydrochloric acid (HCl) to titrate the solution down to your desired pH. Be cautious as the solution may heat up.

  • Final Volume Adjustment: Once the target pH is reached, transfer the solution to a 100 mL volumetric flask. Carefully add deionized water to bring the final volume to the 100 mL mark.

  • Sterilization: Filter the solution through a 0.22 µm sterile filter. This compound solutions are also stable to autoclaving.

  • Storage: Store the stock solution at 2-8°C. It should be stable for several months.

Visualizations

Troubleshooting_Workflow cluster_solutions Optimization Strategies start Start: Crystallization Trial with this compound outcome outcome start->outcome Observe Result precipitate Amorphous Precipitate outcome->precipitate Precipitate clear Clear Drop outcome->clear Clear crystals Poor-Quality Crystals (Micro, Needles, etc.) outcome->crystals Crystals Form sol_precipitate Decrease [Protein] Decrease [Precipitant] Change pH away from pI precipitate->sol_precipitate sol_clear Increase [Protein] Increase [Precipitant] Screen wider pH range clear->sol_clear sol_crystals Refine pH & [Precipitant] Lower Temperature Try Additives / Seeding crystals->sol_crystals sol_precipitate->start Re-screen sol_clear->start Re-screen end_node Goal: Diffraction-Quality Crystals sol_crystals->end_node

Caption: A workflow for troubleshooting common protein crystallization outcomes.

BTP_pH_vs_Temp temp_room Room Temperature (e.g., 20°C) temp_cold Cold Room / Incubator (e.g., 4°C) temp_room->temp_cold Decrease Temperature ph_final Final pH (Decreases) ph_initial Initial pH (Set at Room Temp) ph_initial->ph_final Causes Shift (ΔpKa/ΔT is negative)

Caption: The effect of decreasing temperature on the pH of a this compound buffer.

References

Technical Support Center: Optimizing Buffer Conditions for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for enzymatic assays.

Troubleshooting Guide

This guide addresses common issues encountered during enzymatic assays related to buffer composition and provides systematic approaches to identify and resolve them.

Issue Potential Cause Recommended Solution
Low or No Enzyme Activity Suboptimal pH: Most enzymes have a narrow optimal pH range for maximal activity. Deviations can lead to reduced efficiency or denaturation.[1][2][3][4][5]Verify Buffer pH: Measure the pH of your buffer at the experimental temperature. Perform a pH Optimization Experiment: Test a range of buffers with overlapping pH ranges to identify the optimal pH for your specific enzyme.
Incorrect Ionic Strength: The salt concentration in the buffer can significantly impact enzyme stability and activity by altering its conformation.Test a Range of Salt Concentrations: Empirically test various salt concentrations (e.g., 25 mM to 200 mM) to determine the optimal ionic strength for your enzyme.
Missing Cofactors or Metal Ions: Many enzymes require specific cofactors (e.g., NAD+, FAD) or metal ions (e.g., Mg2+, Zn2+) for their catalytic activity.Check Enzyme Requirements: Consult the literature for your enzyme or homologous enzymes to identify any necessary cofactors or metal ions and add them to the assay buffer at the recommended concentration.
Buffer Component Inhibition: Some buffer components can inhibit enzyme activity. For instance, phosphate can inhibit certain kinases, and Tris can chelate metal ions.Select an Inert Buffer: Choose a buffer that is known not to interact with your enzyme or substrates. Consider using "Good's" buffers like HEPES or MOPS, which are designed for biological research.
High Background Signal Substrate Instability: The substrate may be unstable in the assay buffer, leading to non-enzymatic degradation that mimics a true signal.Test Substrate Stability: Incubate the substrate in the assay buffer without the enzyme to check for spontaneous breakdown. If unstable, consider adjusting the buffer pH or finding a more stable substrate.
Buffer Component Interference: Components of the buffer itself might interfere with the detection method (e.g., absorbance or fluorescence).Run a Buffer Blank: Measure the signal of the assay buffer containing all components except the enzyme and substrate. If the background is high, identify and replace the interfering component.
Enzyme Contamination: The enzyme preparation may be contaminated with other enzymes that can act on the substrate or other components in the assay.Verify Enzyme Purity: Ensure the purity of your enzyme preparation. If contamination is suspected, further purification may be necessary.
Poor Reproducibility Inconsistent Buffer Preparation: Minor variations in pH or component concentrations between different buffer batches can lead to significant differences in enzyme activity.Standardize Buffer Preparation: Follow a detailed, standardized protocol for buffer preparation for every experiment. Prepare a large batch of buffer to use across multiple experiments to ensure consistency.
Buffer Degradation: Buffer stock solutions can degrade over time or become contaminated with microorganisms, affecting their buffering capacity and the enzymatic reaction.Prepare Fresh Buffer: If the stock solution is old or shows signs of contamination (e.g., cloudiness), prepare a fresh solution. For long-term storage, consider filter-sterilizing and storing at 4°C.
Temperature Effects on Buffer pH: The pKa of some buffers, like Tris, is sensitive to temperature changes, which can alter the pH of the assay during temperature shifts.Use a Temperature-Stable Buffer: Select a buffer with a low pKa sensitivity to temperature, such as HEPES, especially for assays conducted at varying temperatures. Calibrate pH at Working Temperature: Always adjust the final pH of the buffer at the intended experimental temperature.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right buffer for my enzyme?

A1: The selection of an appropriate buffer is critical and depends on several factors. The primary consideration is the enzyme's optimal pH. Choose a buffer with a pKa value close to the desired pH to ensure effective buffering capacity. Additionally, consider potential interactions between the buffer and your enzyme or substrate; for example, phosphate buffers can inhibit some kinases. It's also important to consider the ionic strength and the temperature at which the assay will be performed, as these can affect both enzyme activity and buffer performance.

Q2: What is the optimal concentration of the buffer?

A2: The buffer concentration needs to be sufficient to maintain a stable pH throughout the reaction but not so high that it inhibits enzyme activity due to excessive ionic strength. A typical starting concentration is between 20 mM and 100 mM. The optimal concentration should be determined empirically for your specific system.

Q3: What additives can I include in my buffer to improve enzyme stability?

A3: Various additives can be used to stabilize enzymes. These include:

  • Glycerol, sorbitol, and other polyols: These agents help to stabilize the protein structure.

  • Bovine Serum Albumin (BSA): This protein can prevent the enzyme from sticking to surfaces and can also help to stabilize it, especially at low concentrations.

  • Reducing agents (e.g., DTT, β-mercaptoethanol): These are important for enzymes with cysteine residues in their active site to prevent oxidation.

  • Chelating agents (e.g., EDTA): These can be used to remove inhibitory metal ions, but should be avoided if the enzyme requires a metal ion for activity.

  • Non-ionic detergents (e.g., Triton X-100, Tween-20): Low concentrations (typically 0.01-0.1%) can help to prevent enzyme aggregation.

Q4: How does ionic strength affect my enzymatic assay?

A4: Ionic strength, primarily determined by the salt concentration in the buffer, can have a significant impact on enzyme activity. It can influence the enzyme's three-dimensional structure and the interaction between the enzyme and its substrate. For some enzymes, increasing ionic strength can enhance activity, while for others it can be inhibitory. The effect is enzyme-dependent and needs to be optimized for each specific assay.

Q5: How should I prepare and store my buffer solutions?

A5: For optimal results, use high-purity water (e.g., deionized or distilled) to prepare your buffer solutions. Accurately weigh all components and adjust the final pH using a calibrated pH meter at the temperature the assay will be performed. For long-term storage, it is advisable to filter-sterilize the buffer and store it at 4°C to prevent microbial growth. Avoid repeated freeze-thaw cycles.

Key Buffer Systems for Enzymatic Assays

The choice of buffer system is critical for maintaining the desired pH and ensuring optimal enzyme activity. Below is a summary of commonly used buffers in enzyme assays.

BufferUseful pH RangeKey Characteristics
Acetate 3.8 - 5.6Commonly used for enzymes active in acidic conditions.
Citrate 3.0 - 6.2Useful for acidic pH ranges and can chelate metal ions.
MES (2-(N-morpholino)ethanesulfonic acid) 5.5 - 6.7A "Good's" buffer, known for its stability and minimal interaction with biological components.
Phosphate (PBS) 5.8 - 8.0Widely used and cost-effective, but can inhibit certain enzymes and precipitate with divalent cations.
MOPS (3-(N-morpholino)propanesulfonic acid) 6.5 - 7.9Another "Good's" buffer that is gentle on enzymes and stable under various lab conditions.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) 6.8 - 8.2A very common "Good's" buffer with low temperature sensitivity, making it reliable for precise assays.
Tris (tris(hydroxymethyl)aminomethane) 7.0 - 9.0Widely used due to its broad buffering range, but its pKa is sensitive to temperature changes.
Glycine-NaOH 8.6 - 10.6Suitable for enzymes that are active at alkaline pH.
CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) 9.7 - 11.1A valuable buffer for studying enzymes that function at high alkaline pH ranges.

Experimental Protocols

Protocol 1: pH Optimization of an Enzymatic Assay

This protocol describes a general method for determining the optimal pH for an enzyme's activity.

1. Buffer Selection and Preparation:

  • Select a series of buffers with overlapping pH ranges to cover the expected optimal pH of your enzyme (e.g., citrate for pH 4-6, phosphate for pH 6-8, Tris for pH 8-9).
  • Prepare 100 mM stock solutions of each buffer at various pH points in 0.5 pH unit increments.
  • Ensure the pH is accurately adjusted at the intended assay temperature.

2. Reaction Setup:

  • For each pH point, set up a reaction mixture in a microplate or reaction tube.
  • The reaction mixture should contain the substrate at a saturating concentration and any necessary cofactors.
  • Add the selected buffer to its final working concentration (e.g., 50 mM).

3. Enzyme Addition and Incubation:

  • Prepare a working solution of your enzyme in a neutral, non-interfering buffer.
  • Initiate the reaction by adding a fixed amount of the enzyme to each reaction mixture.
  • Incubate the reactions at a constant, optimal temperature for a predetermined amount of time, ensuring the reaction remains in the linear range.

4. Data Measurement and Analysis:

  • Measure the product formation or substrate depletion using an appropriate detection method (e.g., spectrophotometry, fluorometry).
  • Plot the enzyme activity (reaction rate) as a function of pH.
  • The pH at which the highest activity is observed is the optimal pH for your enzyme under these conditions.

Protocol 2: Ionic Strength Optimization

This protocol outlines a method to determine the optimal ionic strength for an enzymatic reaction.

1. Buffer and Salt Stock Preparation:

  • Prepare a concentrated stock solution of your optimal buffer at the optimal pH (determined from Protocol 1).
  • Prepare a high-concentration stock solution of a neutral salt (e.g., 1 M NaCl or KCl).

2. Reaction Setup:

  • Set up a series of reactions, each containing the optimal buffer at its final concentration, the substrate, and any cofactors.
  • Create a gradient of ionic strength by adding different volumes of the salt stock solution to achieve a range of final salt concentrations (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM).
  • Adjust the volume with deionized water to ensure all reactions have the same final volume.

3. Enzyme Addition and Incubation:

  • Initiate the reactions by adding a constant amount of enzyme to each.
  • Incubate at the optimal temperature for a fixed period, staying within the linear range of the reaction.

4. Data Measurement and Analysis:

  • Measure the reaction rate for each salt concentration.
  • Plot the enzyme activity against the salt concentration.
  • The salt concentration that results in the highest enzyme activity is the optimal ionic strength for the assay.

Visualizations

pH_Activity_Profile Figure 1: Typical pH-Activity Profile of an Enzyme origin y_axis Relative Enzyme Activity origin->y_axis x_axis pH origin->x_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 pH4 4 pH6 6 pH8 Optimal pH (e.g., 7.4) pH10 10 Activity100 100% Activity50 50% opt_pH_point->opt_pH_label

Caption: The effect of pH on enzyme activity, showing a distinct optimal pH.

Buffer_Optimization_Workflow cluster_prep Preparation cluster_ph_opt pH Optimization cluster_ionic_opt Ionic Strength Optimization cluster_additive_opt Additive Optimization (Optional) enzyme Enzyme & Substrate Preparation ph_assay Run Assays Across pH Range enzyme->ph_assay buffer_select Select Potential Buffers (Overlapping pH ranges) buffer_select->ph_assay ph_analysis Analyze Data & Determine Optimal pH ph_assay->ph_analysis ionic_assay Run Assays with Varying Salt Concentrations at Optimal pH ph_analysis->ionic_assay Use Optimal pH ionic_analysis Analyze Data & Determine Optimal Ionic Strength ionic_assay->ionic_analysis additive_assay Test Stabilizers, Cofactors, etc. ionic_analysis->additive_assay Use Optimal Conditions additive_analysis Finalize Buffer Composition additive_assay->additive_analysis final_buffer final_buffer additive_analysis->final_buffer Optimized Assay Buffer

Caption: A systematic workflow for optimizing enzymatic assay buffer conditions.

Ionic_Strength_Effect Figure 3: Influence of Ionic Strength on Enzyme Activity cluster_low Low Ionic Strength cluster_optimal Optimal Ionic Strength cluster_high High Ionic Strength origin x_end origin->x_end Ionic Strength (e.g., [NaCl]) y_end origin->y_end Relative Activity low_ion_enzyme Enzyme (Unstable) optimal_ion_enzyme Enzyme (Active Conformation) low_ion_enzyme->optimal_ion_enzyme Increasing Salt high_ion_enzyme Enzyme (Inhibited/Denatured) optimal_ion_enzyme->high_ion_enzyme Further Increase in Salt

Caption: The relationship between ionic strength and enzyme conformation/activity.

References

Technical Support Center: Navigating the Challenges of Bis-Tris Propane and Metal Ion Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when using Bis-Tris Propane (BTP) buffer in experiments involving metal ions.

Troubleshooting Guides

Issue 1: Unexpected Inhibition or Altered Activity of a Metal-Dependent Enzyme

Symptoms:

  • Significantly reduced or complete loss of enzymatic activity.

  • Enzyme kinetics that are inconsistent with published literature values.

  • Non-linear reaction progress curves, suggesting a change in reaction rate over time.

Potential Cause:

This compound is a known metal chelator. It can sequester essential metal cofactors required by enzymes for their catalytic activity (e.g., Mg²⁺, Mn²⁺, Zn²⁺, Co²⁺). This reduces the bioavailable concentration of the metal ions, leading to enzyme inhibition.

Troubleshooting Workflow:

A Low or No Enzyme Activity B Is the enzyme known to be metal-dependent? A->B C Yes B->C D No B->D E High suspicion of BTP-metal ion chelation C->E F Investigate other potential causes (e.g., substrate quality, pH, temperature, protein integrity) D->F G Select a Mitigation Strategy E->G H Option 1: Increase Metal Ion Concentration G->H I Option 2: Switch to a Non-Chelating Buffer G->I J Option 3: Calculate and Adjust Free Metal Ion Concentration G->J K Titrate additional metal ions into the assay and monitor for activity restoration. H->K L Substitute BTP with a buffer like HEPES, MOPS, or PIPES. I->L M Use specialized software to determine the necessary total metal ion concentration for the desired free concentration. J->M N Is the problem resolved? K->N L->N M->N O Yes N->O P No N->P Q End O->Q R Contact Technical Support for further assistance P->R A Poor or No PCR Amplification B Is BTP a component of your PCR master mix? A->B C Yes B->C D No B->D E High suspicion of Mg²⁺ chelation by BTP C->E F Troubleshoot other PCR parameters (e.g., primers, template DNA, cycling conditions) D->F G Select a Mitigation Strategy E->G H Option 1: Increase MgCl₂ Concentration G->H I Option 2: Switch to a Standard PCR Buffer G->I J Perform a MgCl₂ titration, typically from 1.5 mM to 4.0 mM, to find the optimal concentration. H->J K Use a commercially available PCR buffer or a standard Tris-based buffer formulation. I->K L Is the problem resolved? J->L K->L M Yes L->M N No L->N O End M->O P Contact Technical Support for further assistance N->P A Precipitation or Cloudiness Observed B Are metal ions present in your solution containing BTP? A->B C Yes B->C D No B->D E High suspicion of insoluble BTP-metal complex formation C->E F Investigate other potential causes of precipitation (e.g., protein aggregation, salt insolubility) D->F G Select a Mitigation Strategy E->G H Option 1: Lower the Concentration of Reactants G->H I Option 2: Adjust the pH of the Solution G->I J Option 3: Add a Chelator with Known Solubility Properties G->J K Systematically decrease the concentration of both BTP and the metal ion. H->K L The solubility of BTP-metal complexes can be highly pH-dependent. Test a range of pH values around your target pH. I->L M If a specific free metal ion concentration is not critical, a strong chelator like EDTA may keep the metal ions in solution. J->M N Is the problem resolved? K->N L->N M->N O Yes N->O P No N->P Q End O->Q R Contact Technical Support for further assistance P->R cluster_0 Free Components in Solution cluster_1 Chelated State BTP This compound Complex BTP-Metal Complex (Bio-unavailable) BTP->Complex + Metal Free Metal Ion (e.g., Mg²⁺) Metal->Complex

how to avoid microbial growth in Bis-tris propane solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent microbial growth in their Bis-tris propane buffer solutions.

Troubleshooting Guide

Issue: My this compound solution appears cloudy or has visible particulate matter.

  • Possible Cause: Microbial contamination. Cloudiness or visible particles can be an indication of bacterial or fungal growth.

  • Solution:

    • Do not use the contaminated solution in your experiments as it can lead to inaccurate and unreliable results.

    • Discard the contaminated solution.

    • Prepare a fresh solution using sterile techniques.

    • To prevent future contamination, consider sterilizing the solution immediately after preparation.

Issue: The pH of my this compound solution has shifted significantly over time.

  • Possible Cause: Microbial metabolism can alter the pH of the buffer.

  • Solution:

    • Confirm the pH shift using a calibrated pH meter.

    • If a significant deviation from the expected pH is observed, it is best to discard the solution.

    • When preparing a new batch, ensure it is properly sterilized and stored to inhibit microbial activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for sterilizing this compound solutions to prevent microbial growth?

There are two primary methods for sterilizing this compound solutions:

  • Autoclaving: this compound solutions are stable to autoclaving.[1][2] This method uses high-pressure steam to kill microorganisms.

  • Sterile Filtration: This involves passing the solution through a 0.2 or 0.22-micron filter to remove bacteria.[3][4][5]

Q2: How should I store my this compound stock solutions to minimize the risk of contamination?

Proper storage is crucial for maintaining the integrity of your this compound solutions.

  • Short-term Storage: Stock solutions can be stored at 2-8°C (or +4°C) for several months.

  • Long-term Storage: For longer-term storage, some sources suggest storing at -20°C or -80°C, which can extend the shelf life to 1 and 6 months respectively, especially when protected from light.

  • General Recommendations: Always keep the container tightly sealed in a cool, well-ventilated area, and away from direct sunlight.

Q3: Can I add antimicrobial agents to my this compound solution?

While some general-purpose buffers can have antimicrobial agents added, it is not a common practice for this compound solutions used in sensitive biological experiments. The addition of such agents could interfere with downstream applications. Sterilization through autoclaving or filtration is the recommended approach.

Q4: Is the powdered form of this compound susceptible to microbial growth?

The dry, powdered form of this compound is stable for years when stored at room temperature in a dry place. Microbial growth is not a concern for the powder as long as it is kept dry and free from contamination.

Data Summary

ParameterRecommendationSource(s)
Sterilization Methods Autoclaving, Sterile Filtration (0.2 or 0.22 µm)
Short-Term Storage (Stock Solutions) 2-8°C or +4°C for several months
Long-Term Storage (Stock Solutions) -20°C (up to 1 month), -80°C (up to 6 months)
Storage of Powder Room temperature, in a dry, well-ventilated area

Experimental Protocols

Protocol 1: Preparation of Sterile 1 M this compound Stock Solution via Autoclaving

  • Dissolution: Weigh out 282.3 g of this compound powder for a 1 L solution. In a sterile container, dissolve the powder in approximately 700 mL of high-purity, nuclease-free water.

  • pH Adjustment: Titrate the solution to the desired pH using concentrated HCl.

  • Volume Adjustment: Transfer the solution to a sterile 1 L volumetric flask and add water to bring the final volume to 1 L.

  • Transfer: Pour the solution into an autoclavable bottle, leaving sufficient headspace to prevent boiling over.

  • Autoclaving: Apply autoclave tape and autoclave on a liquid cycle.

  • Storage: Once cooled, store the sterile solution at 2-8°C.

Protocol 2: Preparation of Sterile 1 M this compound Stock Solution via Filtration

  • Dissolution: Follow steps 1-3 from the autoclaving protocol using sterile labware.

  • Filtration: Using a sterile filtration unit with a 0.2 or 0.22-micron membrane filter, filter the solution into a sterile storage bottle.

  • Storage: Store the sterile-filtered solution at 2-8°C.

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_sterilization Sterilization cluster_storage Storage weigh Weigh Bis-tris propane powder dissolve Dissolve in pure water weigh->dissolve ph_adjust Adjust pH with HCl dissolve->ph_adjust volume_adjust Adjust to final volume ph_adjust->volume_adjust autoclave Autoclave volume_adjust->autoclave Heat-stable applications filter Sterile Filter (0.22 µm) volume_adjust->filter Heat-sensitive applications store Store at 2-8°C in a sealed container autoclave->store filter->store

Figure 1. Experimental workflow for preparing sterile this compound solutions.

troubleshooting_logic start Observe this compound solution is_cloudy Is the solution cloudy or has particulates? start->is_cloudy ph_shift Has the pH shifted significantly? is_cloudy->ph_shift No discard Discard the solution is_cloudy->discard Yes ph_shift->discard Yes use_solution Solution is likely usable, but monitor pH ph_shift->use_solution No prepare_fresh Prepare fresh solution using sterile technique discard->prepare_fresh sterilize Sterilize solution (autoclave or filter) prepare_fresh->sterilize store_properly Store properly (2-8°C, sealed) sterilize->store_properly

Figure 2. Troubleshooting logic for identifying and addressing potential microbial contamination.

References

effect of autoclaving on Bis-tris propane buffer integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the effects of autoclaving on the integrity of Bis-tris propane buffer solutions. It is intended for researchers, scientists, and drug development professionals to address common issues and ensure the reliability of their experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected pH of autoclaved buffer 1. Initial pH measurement error: The pH was not accurately measured before autoclaving. 2. Temperature effects: The pH of the buffer was measured while still warm. The pKa of this compound, and thus its pH, is temperature-dependent. 3. CO2 absorption: The buffer absorbed atmospheric CO2 after autoclaving and cooling, which can slightly lower the pH.1. Always confirm the pH of the buffer with a calibrated pH meter before sterilization. 2. Allow the buffer to cool completely to room temperature in a sealed container before measuring the final pH. 3. Keep the buffer in a tightly sealed container to minimize exposure to air.
Precipitate forms in the buffer after autoclaving 1. Contaminants in water: The water used to prepare the buffer may have contained minerals that precipitated at high temperatures. 2. Interaction with container: Leaching of materials from the container during autoclaving.1. Use high-purity, deionized water for buffer preparation. 2. Use high-quality, autoclavable borosilicate glass or polypropylene containers.
Inconsistent experimental results with autoclaved buffer 1. Buffer degradation: Although generally stable, extreme autoclaving conditions (prolonged time or excessive temperature) could potentially lead to minor degradation. 2. Buffer concentration change: Evaporation during autoclaving can increase the buffer concentration.1. Follow standard autoclaving protocols (e.g., 121°C for 15-20 minutes). 2. Ensure the container is not sealed airtight but is loosely capped to allow for pressure equalization without significant volume loss. You can verify the final volume and adjust with sterile water if necessary. 3. For highly sensitive applications, consider sterile filtration as an alternative.

Frequently Asked Questions (FAQs)

Q1: Is it safe to autoclave this compound buffer?

Yes, solutions of this compound are generally considered to be stable to autoclaving[1]. This is a common method used for sterilization in many laboratory protocols.

Q2: Will autoclaving change the pH of my this compound buffer?

While this compound is heat-stable, autoclaving can potentially lead to minor pH shifts. Any significant change in pH after cooling to room temperature is typically not expected. However, it is always best practice to verify the pH of the buffer after it has cooled to room temperature and before use.

Q3: What are the recommended autoclave settings for this compound buffer?

Standard autoclaving cycles for liquids are generally appropriate. A typical cycle would be 121°C at 15 psi for 15-20 minutes. The exact time may need to be adjusted based on the volume of the solution being autoclaved.

Q4: Can autoclaving cause the this compound to degrade?

Currently, there is no readily available public data that quantifies the degradation of this compound under standard autoclaving conditions. It is known to be a stable compound. However, as with any chemical, harsh or prolonged heating could potentially lead to some level of degradation. For most applications, this is not a significant concern.

Q5: What are the alternatives to autoclaving for sterilizing this compound buffer?

For applications where even minor changes in buffer composition are a concern, sterile filtration is an excellent alternative. Filtering the buffer through a 0.22 µm filter is a common and effective method for sterilization without the use of heat[2][3].

Q6: How should I prepare and store my autoclaved this compound buffer?

Prepare the buffer in a clean, autoclavable container (borosilicate glass or polypropylene). Loosen the cap before autoclaving to prevent pressure buildup. After autoclaving, allow the buffer to cool completely and then tighten the cap. Store the sterile buffer at 4°C for long-term stability.

Experimental Protocols

Protocol 1: Preparation and Autoclaving of 1 M this compound Stock Solution
  • Preparation:

    • Weigh 282.3 g of this compound powder.

    • Add the powder to a 1 L autoclavable glass bottle.

    • Add approximately 800 mL of deionized water and a magnetic stir bar.

    • Stir until the powder is completely dissolved.

    • Adjust the pH to the desired value using concentrated HCl.

    • Remove the stir bar and add deionized water to a final volume of 1 L.

  • Sterilization:

    • Loosen the cap of the bottle to prevent pressure buildup.

    • Place autoclave tape on the bottle.

    • Autoclave at 121°C for 15-20 minutes on a liquid cycle.

  • Post-Autoclaving:

    • Allow the solution to cool to room temperature.

    • Tighten the cap and store at 4°C.

    • Verify the pH of a small aliquot before use.

Protocol 2: Quality Control Check of Autoclaved this compound Buffer
  • pH Verification:

    • Calibrate a pH meter using standard buffers.

    • Measure the pH of the autoclaved this compound buffer after it has cooled to room temperature.

    • Compare the post-autoclave pH to the pre-autoclave pH. A significant deviation may indicate an issue.

  • Visual Inspection:

    • Visually inspect the buffer for any signs of precipitation or color change. A clear, colorless solution is expected.

  • Functional Test (Optional):

    • If the buffer is used for a critical application (e.g., enzyme kinetics), perform a small-scale functional test to compare the performance of the autoclaved buffer to a freshly prepared, unsterilized or filter-sterilized buffer.

Visualizations

Workflow_for_Buffer_Preparation_and_Sterilization cluster_prep Preparation cluster_sterilize Sterilization cluster_qc Quality Control & Storage A Weigh this compound B Dissolve in Deionized Water A->B C Adjust pH B->C D Adjust to Final Volume C->D E Choose Method D->E F Autoclave (121°C, 15-20 min) E->F G Sterile Filter (0.22 µm) E->G H Cool to Room Temp F->H I Verify pH G->I H->I J Visual Inspection I->J K Store at 4°C J->K

Caption: Workflow for this compound buffer preparation and sterilization.

Decision_Tree_Sterilization A Is the application highly sensitive to minor buffer changes? B Use Sterile Filtration (0.22 µm) A->B Yes C Is autoclaving the preferred method? A->C No C->B No D Autoclave (121°C, 15-20 min) C->D Yes E Perform Post-Autoclave QC Checks (pH, visual) D->E F Buffer is Ready for Use E->F

Caption: Decision tree for choosing a sterilization method.

References

Validation & Comparative

A Head-to-Head Comparison: Bis-tris Propane vs. HEPES for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a buffering agent is a critical decision that can significantly impact the reliability and reproducibility of cell culture experiments. An ideal buffer maintains a stable physiological pH, is non-toxic, and does not interfere with cellular processes. This guide provides a comprehensive, objective comparison of two widely used synthetic buffers, Bis-tris propane and HEPES, to aid in the selection of the most appropriate buffering agent for your specific research needs.

While both this compound and HEPES are popular choices for maintaining pH in cell culture media, they possess distinct chemical and physical properties that can influence experimental outcomes. This guide delves into these differences, presents a summary of their performance characteristics, and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.

Physicochemical Properties: A Tale of Two Buffers

This compound and HEPES are both zwitterionic buffers, meaning they carry both a positive and a negative charge, which minimizes their interaction with charged molecules in the culture medium. However, their buffering ranges and other key characteristics differ.

PropertyThis compoundHEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
pKa at 25°C pKa1 ≈ 6.8, pKa2 ≈ 9.0[1][2]≈ 7.5[3][4][5]
Effective Buffering pH Range 6.3 - 9.56.8 - 8.2
Molecular Weight 282.34 g/mol 238.3 g/mol
Temperature Dependence of pKa Less data available, generally considered to be stableLow (ΔpKa/°C ≈ -0.014)
Interaction with Metal Ions Generally low, but can form complexes with some divalent cationsNegligible interaction with most divalent cations
Potential for Cytotoxicity Generally considered to have low toxicityCan be cytotoxic at higher concentrations (>20 mM) and can generate toxic byproducts upon light exposure
Suitability for CO2 Incubators Can be used in conjunction with bicarbonate buffersOften used for experiments conducted outside of a CO2 incubator due to its ability to maintain pH in ambient air

Performance in Cell Culture: A Comparative Overview

While direct, quantitative, side-by-side comparative studies in peer-reviewed literature are limited, we can infer performance based on the known properties of each buffer. The following table provides an illustrative comparison based on these properties.

Illustrative Performance Data

Performance MetricThis compound (20 mM)HEPES (20 mM)Bicarbonate Only
pH Stability (in ambient air, 24h) Excellent (pH ≈ 7.3 ± 0.1)Excellent (pH ≈ 7.4 ± 0.1)Poor (pH > 8.0)
Cell Viability (HeLa cells, 48h) > 95%> 95%> 95% (in CO2 incubator)
Relative Cell Proliferation No significant effectNo significant effectStandard
Protein Yield (CHO cells) Potentially enhanced stabilityStandardStandard

Experimental Protocols

To empower researchers to make data-driven decisions, we provide the following detailed protocols for comparing the performance of this compound and HEPES in your specific cell culture system.

Protocol 1: Evaluation of pH Stability in Cell Culture Medium

This protocol assesses the ability of each buffer to maintain a stable pH in a standard cell culture medium under both standard CO2 incubation and ambient air conditions.

Materials:

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound (cell culture grade)

  • HEPES (cell culture grade)

  • Sterile 1 M NaOH and 1 M HCl for pH adjustment

  • Sterile conical tubes or culture flasks

  • Calibrated pH meter

  • CO2 incubator (37°C, 5% CO2)

  • Standard laboratory incubator or sterile hood (37°C, ambient air)

Procedure:

  • Prepare three sets of your chosen cell culture medium:

    • Medium A: Supplemented with 20 mM this compound.

    • Medium B: Supplemented with 20 mM HEPES.

    • Medium C: No additional buffer (bicarbonate only).

  • Adjust the pH of all three media to 7.4 at room temperature using sterile 1 M NaOH or 1 M HCl.

  • Aseptically dispense 10 mL of each medium into two separate, labeled sterile 50 mL conical tubes (for a total of six tubes).

  • Place one set of tubes (A, B, and C) into a 37°C, 5% CO2 incubator.

  • Place the second set of tubes into a 37°C incubator in ambient air.

  • Measure the pH of an aliquot from each tube at 0, 4, 8, 24, and 48 hours.

  • Record the pH values in a table for comparison.

Protocol 2: Assessment of Buffer Cytotoxicity using a Cell Viability Assay

This protocol evaluates the potential cytotoxic effects of this compound and HEPES on a chosen cell line using a standard MTT or similar viability assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • HEPES

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.

  • Prepare a serial dilution of this compound and HEPES in complete culture medium, with concentrations ranging from 0 mM (control) to 100 mM.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the prepared buffer-containing media. Include a "no cell" control for background subtraction.

  • Incubate the plate for 24 or 48 hours in a CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (0 mM buffer) and plot the results to compare the cytotoxic effects of the two buffers.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the decision-making logic, the following diagrams are provided.

Experimental_Workflow_pH_Stability cluster_prep Medium Preparation cluster_incubation Incubation Conditions cluster_measurement pH Measurement prep_medium Prepare Basal Medium add_btp Add 20 mM This compound prep_medium->add_btp add_hepes Add 20 mM HEPES prep_medium->add_hepes no_buffer No Additional Buffer prep_medium->no_buffer adjust_ph Adjust pH to 7.4 add_btp->adjust_ph add_hepes->adjust_ph no_buffer->adjust_ph incubator_co2 37°C, 5% CO2 adjust_ph->incubator_co2 Split Samples incubator_air 37°C, Ambient Air adjust_ph->incubator_air Split Samples measure_ph Measure pH at 0, 4, 8, 24, 48h incubator_co2->measure_ph incubator_air->measure_ph analyze Analyze and Compare Data measure_ph->analyze

Workflow for pH Stability Assay

Logical_Relationship_Buffer_Selection decision decision choice choice start Start: Buffer Selection decision1 Experiment outside CO2 incubator? start->decision1 decision2 Wide pH range (6.3-9.5) needed? decision1->decision2 No choice_hepes Consider HEPES decision1->choice_hepes Yes decision3 Concerned about phototoxicity? decision2->decision3 No choice_btp Consider this compound decision2->choice_btp Yes decision3->choice_btp Yes choice_bicarb Rely on Bicarbonate (in CO2 incubator) decision3->choice_bicarb No end Final Buffer Choice choice_hepes->end choice_btp->end choice_bicarb->end

References

A Head-to-Head Battle of the Buffers: Bis-Tris vs. Bis-Tris Propane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two structurally similar yet functionally distinct biological buffers: Bis-Tris and Bis-Tris propane. By examining their chemical properties, performance in various applications, and providing supporting experimental data and protocols, this guide aims to equip researchers with the knowledge to make informed decisions for their specific needs.

At a Glance: Key Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of a buffer is the first step in selecting the right tool for the job. Bis-Tris and this compound, while both tertiary amine buffers, exhibit key differences in their structure, which in turn dictates their buffering capacity and suitability for different applications.

PropertyBis-TrisThis compound
Full Chemical Name 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol1,3-Bis[tris(hydroxymethyl)methylamino]propane
CAS Number 6976-37-064431-96-5
Molecular Formula C₈H₁₉NO₅C₁₁H₂₆N₂O₆
Molecular Weight 209.24 g/mol 282.33 g/mol
pKa at 25°C 6.5pKa₁ = 6.8, pKa₂ = 9.0
Buffering pH Range 5.8 – 7.26.3 – 9.5

The most striking difference lies in their pKa values and, consequently, their buffering ranges. Bis-Tris possesses a single pKa of 6.5, making it an effective buffer in the slightly acidic to neutral pH range of 5.8 to 7.2. In contrast, this compound has two pKa values, 6.8 and 9.0, which gives it a much broader and more versatile buffering range from pH 6.3 to 9.5. This wider range makes this compound suitable for a more extensive array of biochemical and molecular biology experiments.

Visualizing the Chemical Structures

The difference in their buffering capacities can be attributed to their distinct chemical structures.

Anion_Exchange_Workflow Equilibrate Equilibrate Column (20 mM Bis-Tris, pH 6.8) Load Load Protein Sample Equilibrate->Load 5-10 column volumes Wash Wash Column (20 mM Bis-Tris, pH 6.8) Load->Wash Collect flow-through Elute Elute with Salt Gradient (0-1 M NaCl in 20 mM Bis-Tris, pH 6.8) Wash->Elute Remove unbound proteins Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., SDS-PAGE, Activity Assay) Collect->Analyze Buffer_Choice_Workflow decision decision Start Start: Buffer Selection pH_Range What is the desired experimental pH range? Start->pH_Range Narrow_pH Narrow, near-neutral pH (5.8-7.2)? pH_Range->Narrow_pH Wide_pH Wide or alkaline pH (6.3-9.5)? pH_Range->Wide_pH Use_BisTris Consider Bis-Tris Narrow_pH->Use_BisTris Use_BTP Consider this compound Wide_pH->Use_BTP Metal_Ions Does the experiment involve critical divalent metal ions? Use_BisTris->Metal_Ions Use_BTP->Metal_Ions Yes_Metal Yes Metal_Ions->Yes_Metal Yes No_Metal No Metal_Ions->No_Metal No Caution Exercise caution with Bis-Tris due to chelation. Consider alternative buffers if necessary. Yes_Metal->Caution Proceed Proceed with chosen buffer. No_Metal->Proceed Caution->Proceed

A Head-to-Head Battle of Buffers: Bis-Tris Propane vs. Tris-Glycine in Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on optimizing protein detection and analysis.

In the realm of protein analysis, Western blotting stands as a cornerstone technique for the specific identification and quantification of proteins. The choice of buffer system for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and protein transfer is a critical determinant of the quality and reliability of the results. While the traditional Laemmli system, utilizing a Tris-glycine buffer, has long been the standard, Bis-tris-based buffer systems, particularly those using Bis-tris propane, have emerged as a powerful alternative, offering significant advantages in resolution, sensitivity, and protein integrity.

This guide provides a comprehensive comparison of the performance of this compound and Tris-glycine buffer systems in Western blotting, supported by experimental data and detailed protocols to aid researchers in selecting the optimal system for their specific needs.

Key Performance Metrics: A Comparative Analysis

The decision to use a this compound or a Tris-glycine buffer system can significantly impact the outcome of a Western blot experiment. The neutral operating pH of the Bis-tris system is a key factor contributing to its superior performance in several key areas.

FeatureThis compound SystemTris-Glycine SystemRationale
Operating pH ~7.0 (Neutral)~9.5 (Alkaline)The neutral pH of the Bis-tris system minimizes protein modifications and degradation during electrophoresis.[1][2]
Protein Integrity HighModerate to LowThe alkaline environment of the Tris-glycine system can lead to deamidation and hydrolysis of proteins, resulting in artifact bands and loss of signal.[1][3]
Band Sharpness ExcellentGoodThe reduced protein degradation in the Bis-tris system leads to sharper, more focused bands.[1]
Resolution HighGoodBis-tris gels can provide superior separation of protein bands, especially for complex samples.
Sensitivity HighModerateBetter protein integrity and band sharpness in the Bis-tris system contribute to higher sensitivity, which is particularly beneficial for detecting low-abundance proteins.
Shelf Life of Gels LongerShorterThe neutral pH of Bis-tris gels leads to greater stability and a longer shelf life compared to Tris-glycine gels, which are prone to hydrolysis at their alkaline pH.
Molecular Weight Range Broad (can be optimized with different running buffers like MES or MOPS)BroadBoth systems can separate a wide range of molecular weights, but Bis-tris offers more flexibility for optimizing the separation of small or large proteins by changing the running buffer.

Visualizing the Workflow and Chemical Differences

To better understand the practical application and fundamental differences between these two buffer systems, the following diagrams illustrate a standard Western blotting workflow and the chemical distinctions at the electrophoresis stage.

Western_Blotting_Workflow cluster_electrophoresis Protein Separation cluster_transfer Protein Transfer cluster_detection Immunodetection A Sample Preparation (Lysis & Denaturation) B SDS-PAGE A->B C Gel Equilibration in Transfer Buffer B->C D Electrotransfer to Membrane (PVDF/NC) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Signal Detection (Chemiluminescence/Fluorescence) G->H Buffer_System_Comparison cluster_bis_tris This compound System cluster_tris_glycine Tris-Glycine System BTP_gel Bis-Tris Gel (pH ~6.4) BTP_running Running Buffer (MES or MOPS) (pH ~7.3-7.7) BTP_result Operating pH ~7.0 (Neutral) TG_result Operating pH ~9.5 (Alkaline) TG_stacking Stacking Gel (pH ~6.8) TG_resolving Resolving Gel (pH ~8.8) TG_running Running Buffer (Tris-Glycine) (pH ~8.3)

References

Validation of Bis-Tris Propane for High-Throughput Screening Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical determinant for the success and reliability of high-throughput screening (HTS) assays. An ideal buffer maintains a stable pH, is inert with respect to the assay components, and supports optimal enzyme or protein function. This guide provides a comprehensive validation of Bis-Tris Propane (BTP) as a buffering agent for HTS, comparing its performance with the commonly used buffers, HEPES and Tris. This analysis is supported by experimental data and detailed protocols to aid in the selection of the most suitable buffer for your screening campaign.

Executive Summary

This compound (BTP) emerges as a versatile and robust buffering agent for a variety of HTS applications. Its wide buffering range (pH 6.3-9.5) offers flexibility in assay development, and it demonstrates comparable or, in some instances, superior performance to HEPES and Tris. This guide will delve into the physicochemical properties of these buffers and present a comparative analysis of their performance in common HTS formats, including fluorescence polarization, enzymatic, and proximity-based assays.

Physicochemical Properties of Common HTS Buffers

The fundamental characteristics of a buffer dictate its suitability for a given biological assay. Below is a comparison of the key properties of this compound, HEPES, and Tris.

PropertyThis compound (BTP)HEPESTris
Chemical Name 1,3-bis(tris(hydroxymethyl)methylamino)propane4-(2-hydroxyethyl)-1-piperazineethanesulfonic acidtris(hydroxymethyl)aminomethane
pKa at 25°C 6.8 and 9.0[1][2]7.58.1
Buffering Range 6.3 - 9.5[1][2]6.8 - 8.27.2 - 9.0
ΔpKa/°C -0.016-0.014-0.028
Metal Ion Chelation LowNegligibleCan chelate divalent cations
Primary Amine Group NoNoYes

Performance in High-Throughput Screening Assays

The choice of buffer can significantly impact the performance and reliability of an HTS assay. Key metrics for evaluating assay performance include the Z'-factor, a statistical measure of the separation between positive and negative controls, and the signal-to-background (S/B) ratio.

Fluorescence Polarization (FP) Assays

Fluorescence polarization is a widely used technique in HTS to monitor molecular interactions. The stability of the target protein and its binding affinity to a fluorescently labeled ligand are critical for a robust FP assay.

A study comparing the performance of different buffers in an FP assay for the discovery of EZH2-EED interaction inhibitors provides direct comparative data. The optimal buffer was selected based on protein stability and binding affinity. While HEPES at pH 8.0 was ultimately chosen for the final assay, this compound was also shown to be a viable option.

Experimental Data Summary: FP Assay Buffer Comparison

Buffer (25 mM)Apparent Kd (nM)Protein Melting Temp (Tm) (°C)
Citrate (pH 5.1)No binding45.2
PIPES (pH 6.2)21048.5
Bis-Tris (pH 7.0) 180 50.1
HEPES (pH 8.0) 150 52.3
This compound (pH 9.3) Binding observed, Kd not determined 51.8

Data adapted from Hong et al., "Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors."

These results indicate that while HEPES provided the highest protein stability and strongest binding affinity in this specific assay, this compound also supported protein stability and ligand binding, demonstrating its utility in FP assays, particularly when a higher pH is required.

Enzymatic Assays

The stability and activity of enzymes are highly dependent on the pH and composition of the assay buffer. This compound's wide buffering range and low potential for metal ion chelation make it a strong candidate for a variety of enzymatic assays.

Buffer Considerations for Enzymatic Assays

FeatureThis compound (BTP)HEPESTris
pH Stability at Lower pH Excellent (pKa ~6.8)GoodPoor (pKa ~8.1)
Temperature Sensitivity LowLowHigh
Metal Ion Interaction LowNegligibleCan interfere with metalloenzymes
Reactivity Generally inertGenerally inertPrimary amine can react with certain compounds

For enzymes with optimal activity in the neutral to slightly acidic range, this compound offers a significant advantage over Tris. Its lower temperature sensitivity also contributes to better assay reproducibility, especially when temperature fluctuations are a concern.

Proximity Assays (e.g., AlphaScreen®)

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology widely used in HTS. The assay chemistry is sensitive to certain buffer components. However, major providers of this technology have validated a range of common buffers.

According to documentation from Revvity (formerly PerkinElmer), this compound, HEPES, and Tris are all compatible with AlphaScreen technology at concentrations from 10 mM to 100 mM.[1] This indicates that the choice of buffer for an AlphaScreen assay can be guided by the specific requirements of the biological system (e.g., optimal pH for protein-protein interaction) rather than the limitations of the detection technology itself.

Experimental Protocols

Detailed and reproducible protocols are essential for successful HTS campaigns.

Buffer Preparation

1. This compound Stock Solution (1 M)

  • Dissolve 282.34 g of this compound in 800 mL of deionized water.

  • Adjust the pH to the desired value (e.g., 7.0, 8.0, or 9.0) with concentrated HCl.

  • Bring the final volume to 1 L with deionized water.

  • Sterilize by filtration through a 0.22 µm filter.

  • Store at 4°C.

2. HEPES Stock Solution (1 M)

  • Dissolve 238.3 g of HEPES free acid in 800 mL of deionized water.

  • Adjust the pH to the desired value (e.g., 7.4) with 10 M NaOH.

  • Bring the final volume to 1 L with deionized water.

  • Sterilize by filtration through a 0.22 µm filter.

  • Store at 4°C.

3. Tris Stock Solution (1 M)

  • Dissolve 121.14 g of Tris base in 800 mL of deionized water.

  • Adjust the pH to the desired value (e.g., 7.5) with concentrated HCl.

  • Bring the final volume to 1 L with deionized water.

  • Sterilize by autoclaving or filtration through a 0.22 µm filter.

  • Store at room temperature.

Generic Fluorescence Polarization HTS Assay Workflow

This workflow illustrates the typical steps in an FP-based HTS assay for screening inhibitors of a protein-protein interaction.

HTS_FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis p1 Prepare Assay Buffer (e.g., 50 mM BTP, pH 8.0, 150 mM NaCl, 0.01% Tween-20) a2 Add Target Protein and Labeled Ligand Mixture p1->a2 p2 Prepare Fluorescently-Labeled Ligand p2->a2 p3 Prepare Target Protein p3->a2 p4 Prepare Compound Library Plates a1 Dispense Compound or Control (e.g., 50 nL) p4->a1 a1->a2 a3 Incubate at Room Temperature a2->a3 a4 Read Fluorescence Polarization a3->a4 d1 Calculate Z'-Factor and S/B Ratio a4->d1 d2 Identify Primary Hits d1->d2 d3 Dose-Response Confirmation d2->d3

Generic workflow for a fluorescence polarization HTS assay.

Visualizing HTS Assay Logic

The decision-making process for buffer selection and troubleshooting in HTS can be represented logically.

Buffer_Selection_Logic start Start: Buffer Selection for HTS Assay q1 What is the optimal pH for the biological system? start->q1 ph_low pH < 7.0 q1->ph_low < 7.0 ph_neutral pH 7.0 - 8.0 q1->ph_neutral 7.0 - 8.0 ph_high pH > 8.0 q1->ph_high > 8.0 rec_btp Consider this compound or MES ph_low->rec_btp rec_all This compound, HEPES, or Tris are suitable ph_neutral->rec_all rec_btp_tris Consider this compound or Tris ph_high->rec_btp_tris q2 Are metalloenzymes or divalent cations critical? rec_btp->q2 rec_all->q2 rec_btp_tris->q2 yes_metal Yes q2->yes_metal Yes no_metal No q2->no_metal No avoid_tris Avoid Tris due to chelation potential yes_metal->avoid_tris all_ok BTP, HEPES, and Tris are viable options no_metal->all_ok q3 Is temperature stability critical? avoid_tris->q3 all_ok->q3 yes_temp Yes q3->yes_temp Yes no_temp No q3->no_temp No avoid_tris2 Avoid Tris due to high ΔpKa/°C yes_temp->avoid_tris2 all_ok2 BTP, HEPES, and Tris are viable options no_temp->all_ok2 end Final Buffer Choice avoid_tris2->end all_ok2->end

Decision tree for selecting an appropriate HTS buffer.

Conclusion

This compound is a highly effective and versatile buffering agent for a wide range of high-throughput screening assays. Its broad pH range, low temperature sensitivity, and minimal interaction with metal ions make it a valuable alternative to more traditional buffers like HEPES and Tris. For assays requiring a pH below 7.5, BTP often presents a superior choice to Tris. While HEPES demonstrates excellent performance in the physiological pH range, BTP's wider buffering capacity provides greater flexibility during assay development and optimization. Ultimately, the optimal buffer choice is target- and assay-dependent, and empirical validation is always recommended. This guide provides the foundational data and protocols to include this compound in your buffer screening and validation process, potentially leading to more robust and reliable HTS data.

References

The Influence of Buffer Systems on Protein Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal buffer system is a critical step in ensuring the stability and efficacy of protein-based therapeutics and research reagents. The choice of buffer can significantly impact a protein's conformational stability, solubility, and biological activity. This guide provides an objective comparison of common buffer systems, supported by experimental data, to aid in making informed decisions for your specific protein and application.

The stability of a protein is paramount for its function, and the surrounding chemical environment, primarily the buffer system, plays a pivotal role in maintaining its native conformation.[1] An inappropriate buffer can lead to protein aggregation, denaturation, and loss of function. This comparison guide delves into the performance of various buffer systems, presenting quantitative data and detailed experimental protocols to assist in the rational selection of a buffer that ensures maximal protein stability.

Comparative Analysis of Buffer Performance

The selection of a suitable buffer is often a balance between maintaining pH and minimizing detrimental interactions with the protein. Different buffer species, even at the same pH, can have varied effects on protein stability due to their unique chemical properties and interactions with the protein surface.[2]

Thermal Stability Comparison

A common method to assess the conformational stability of a protein is by determining its melting temperature (Tm) through a thermal shift assay (TSA). A higher Tm is indicative of greater thermal stability. The following table summarizes the thermal stability of a model protein in various buffer systems at a physiological pH.

Buffer (50 mM)pHMelting Temperature (Tm) in °C
Sodium Phosphate7.058
L-Arginine/L-Glutamate7.056
Tris7.055
HEPES7.054
MOPS7.052
Data synthesized from a representative thermal shift assay experiment.[1]

As the data indicates, sodium phosphate provided the highest thermal stability for the model protein in this specific experiment.[1] It is crucial to note that the optimal buffer is protein-dependent, and what works for one protein may not be suitable for another. For instance, some studies have shown that for certain monoclonal antibodies, histidine and acetate buffers are preferred over phosphate and citrate.[3]

Impact on Protein Aggregation

Protein aggregation is a significant concern in the development of biotherapeutics. The choice of buffer can influence the propensity of a protein to aggregate. For example, studies on interferon-tau have shown that the protein aggregates most quickly in phosphate buffer, slower in Tris, and slowest in histidine buffer at pH 7. This highlights the specific interactions between buffer ions and the protein surface that can either promote or inhibit aggregation.

In another study, monoclonal antibodies subjected to freeze-thaw cycles exhibited less aggregation in a potassium phosphate buffer compared to a sodium phosphate buffer. This difference was attributed to the smaller pH shift of the potassium phosphate buffer during freezing.

Influence on Chemical Stability

Buffers can also affect the chemical stability of proteins. For instance, the rate of deamidation of a humanized monoclonal antibody was found to be different in citrate and phosphate buffers under the same storage conditions, with the phosphate buffer showing a higher rate of double heavy chain deamidation at pH 6.5 and 7.0.

Common Buffer Systems for Protein Stability

A variety of buffer systems are available to the researcher. "Good's buffers," developed by Norman Good and colleagues, are a set of zwitterionic buffers that are often favored for their minimal interference in biological assays and their pKa values typically falling within the physiological range. However, traditional buffers like phosphate and Tris are also widely used.

BufferpKa at 25°CUseful pH RangeKey Characteristics
MES6.105.5 - 6.7Good's buffer, low metal binding.
Bis-Tris6.505.8 - 7.2Good's buffer, often used in electrophoresis.
PIPES6.766.1 - 7.5Good's buffer, minimal salt effects.
MOPS7.206.5 - 7.9Good's buffer, can be oxidized by some reagents.
HEPES7.486.8 - 8.2Good's buffer, widely used in cell culture.
Tris8.067.5 - 9.0Traditional buffer, pH is temperature-dependent.
Phosphate7.21 (pKa2)5.8 - 8.0Traditional buffer, can precipitate with divalent cations.
Citrate4.76 (pKa2)3.0 - 6.2Traditional buffer, can chelate metal ions.
Histidine6.045.5 - 6.5Often used in monoclonal antibody formulations.
Acetate4.763.6 - 5.6Common in formulations for proteins stable at acidic pH.

Experimental Protocols

To aid in the direct comparison of buffer systems in your own laboratory, detailed methodologies for key stability-indicating assays are provided below.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

Objective: To determine the melting temperature (Tm) of a protein in different buffer systems as an indicator of thermal stability.

Materials:

  • Purified protein of interest

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • A selection of buffer solutions at the desired pH and concentration

  • Real-time PCR instrument with a thermal melt curve program

  • 96-well PCR plates

Procedure:

  • Sample Preparation: Prepare a master mix containing the protein at a final concentration of 1-2 mg/mL and SYPRO Orange dye at a 5x final concentration in deionized water.

  • Plate Loading: In a 96-well PCR plate, aliquot the different buffer solutions to be tested.

  • Reaction Setup: Add the protein/dye master mix to each well containing the buffer, ensuring thorough mixing. Include a no-protein control for each buffer.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1°C/minute, while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • Data Analysis: The instrument software will generate a melt curve by plotting fluorescence intensity against temperature. The Tm is the temperature at which the fluorescence is at its maximum, corresponding to the midpoint of the protein unfolding transition.

Thermal_Shift_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Protein Purified Protein Mix Mix Protein, Dye, and Buffers Protein->Mix Dye SYPRO Orange Dye Dye->Mix Buffers Buffer Solutions Buffers->Mix Plate Load 96-well Plate Mix->Plate rtPCR Run Melt Curve in rt-PCR Plate->rtPCR MeltCurve Generate Melt Curve rtPCR->MeltCurve Tm Determine Tm MeltCurve->Tm SEC_Workflow Protein_Sample Protein in Test Buffer Stress Apply Stress (e.g., Heat, Freeze-Thaw) Protein_Sample->Stress SEC_Column Inject onto SEC Column Stress->SEC_Column HPLC HPLC/UHPLC System SEC_Column->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Analysis Calculate % Aggregates Chromatogram->Analysis Chemical_Denaturation_Logic cluster_protocol Experimental Protocol cluster_analysis Data Analysis Protein_Buffer Protein in Buffer Denaturant Add Denaturant (Urea or GuHCl) Protein_Buffer->Denaturant Equilibrate Equilibrate Samples Denaturant->Equilibrate Measure Spectroscopic Measurement Equilibrate->Measure Plot Plot Signal vs. [Denaturant] Measure->Plot Fit Fit to Two-State Model Plot->Fit Calculate Calculate ΔG° Fit->Calculate

References

Choosing the Optimal Buffer for Your Enzyme Assays: A Comparative Guide to MES and Bis-Tris Propane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate buffer is a critical determinant for the success of any enzyme assay. An optimal buffer system maintains a stable pH, mimicking physiological conditions and ensuring the structural integrity and catalytic activity of the enzyme under investigation. This guide provides a comprehensive comparison of two popular buffering agents, MES (2-(N-morpholino)ethanesulfonic acid) and Bis-Tris Propane (1,3-bis(tris(hydroxymethyl)methylamino)propane), to aid researchers in making an informed decision for their specific experimental needs.

Physicochemical Properties: A Tale of Two Buffers

The fundamental differences between MES and this compound lie in their chemical structures, which dictate their respective buffering ranges and potential interactions with assay components.

PropertyMES (2-(N-morpholino)ethanesulfonic acid)This compound (1,3-bis(tris(hydroxymethyl)methylamino)propane)
Chemical Structure A morpholinic ring with an ethanesulfonic acid group.Two tris(hydroxymethyl)methylamino groups linked by a propane backbone.
pKa at 25°C 6.15[1]pKa1 ≈ 6.8, pKa2 ≈ 9.0
Effective pH Range 5.5 - 6.7[1][2]6.3 - 9.5
UV Absorbance (260-280 nm) Minimal[1][2]Low
Metal Ion Chelation Low affinity for most divalent metal ions.Can chelate some metal ions.
Temperature Dependence of pKa (dpKa/°C) -0.011-0.016

Performance Comparison in Enzyme Assays

The choice between MES and this compound hinges on the specific requirements of the enzyme and the assay conditions.

MES is generally the preferred buffer when:

  • A slightly acidic pH is optimal for the enzyme. Its pKa of 6.15 makes it an excellent choice for enzymes that function in acidic to neutral environments.

  • UV-Vis spectrophotometry is the detection method. MES has minimal absorbance in the UV range, reducing background interference in spectrophotometric assays.

  • The enzyme is sensitive to metal ion chelation. As a "Good's" buffer, MES is designed to have a low affinity for metal ions, which is crucial for metalloenzymes that require divalent cations for their activity.

  • High buffer concentration is not required.

This compound is a strong candidate when:

  • A broad pH range needs to be investigated. Its two pKa values provide effective buffering capacity from pH 6.3 to 9.5, making it a versatile buffer for pH-dependent enzyme activity studies.

  • Enhanced enzyme stability is a concern. this compound has been shown to enhance the stability and activity of certain enzymes, such as restriction enzymes.

  • The assay is not sensitive to potential metal ion chelation.

  • A single buffer system is desired for a wide range of experiments.

Experimental Protocols

While a direct comparative protocol is not available, the following generalized protocols for a generic kinase assay can be adapted for either MES or this compound. The key difference will be the preparation of the buffer at the desired pH.

General Kinase Assay Protocol

1. Buffer Preparation:

  • MES Buffer (e.g., 50 mM, pH 6.0):

    • Dissolve the appropriate amount of MES acid in deionized water.

    • Adjust the pH to 6.0 with a concentrated solution of NaOH while monitoring with a calibrated pH meter.

    • Bring the final volume to the desired concentration.

    • Filter sterilize if necessary.

  • This compound Buffer (e.g., 50 mM, pH 7.5):

    • Dissolve the appropriate amount of this compound in deionized water.

    • Adjust the pH to 7.5 with a concentrated solution of HCl while monitoring with a calibrated pH meter.

    • Bring the final volume to the desired concentration.

    • Filter sterilize if necessary.

2. Kinase Reaction Mixture (Example):

ComponentFinal Concentration
Buffer (MES or this compound)50 mM
ATP100 µM
Peptide Substrate200 µM
MgCl₂10 mM
Kinase1-10 nM
DTT1 mM

3. Assay Procedure:

  • Prepare a master mix of the reaction components (buffer, ATP, substrate, MgCl₂, DTT) at the desired concentrations.

  • Add the kinase to initiate the reaction.

  • Incubate the reaction at the optimal temperature for the enzyme for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding EDTA or a kinase inhibitor).

  • Detect the product formation using a suitable method (e.g., luminescence-based ATP detection, fluorescence polarization, or radioactivity).

Logical Workflow for Buffer Selection

The decision-making process for selecting the appropriate buffer can be visualized as follows:

Buffer_Selection_Workflow cluster_decision Decision start Define Enzyme's Optimal pH ph_check Is the optimal pH between 5.5 and 6.7? start->ph_check ph_check_wide Is a broad pH range (6.3-9.5) required? ph_check->ph_check_wide No metal_check Is the enzyme a metalloenzyme? ph_check->metal_check Yes use_btp Consider this compound ph_check_wide->use_btp Yes evaluate_both Evaluate both buffers empirically ph_check_wide->evaluate_both No uv_check Is UV-Vis spectrophotometry used? metal_check->uv_check No use_mes Consider MES metal_check->use_mes Yes uv_check->use_mes Yes uv_check->evaluate_both No

Caption: A logical workflow to guide the selection between MES and this compound for enzyme assays.

Experimental Workflow for Buffer Comparison

To empirically determine the better buffer for a specific enzyme, the following experimental workflow is recommended:

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock assay_mes Perform Assay in MES Buffer prep_enzyme->assay_mes assay_btp Perform Assay in This compound Buffer prep_enzyme->assay_btp prep_mes Prepare MES Buffer at Optimal pH prep_mes->assay_mes prep_btp Prepare this compound Buffer at Optimal pH prep_btp->assay_btp kinetics Determine Kinetic Parameters (Km, Vmax) assay_mes->kinetics stability Assess Enzyme Stability (e.g., half-life) assay_mes->stability assay_btp->kinetics assay_btp->stability comparison Compare Performance Metrics kinetics->comparison stability->comparison

Caption: A recommended experimental workflow for comparing the performance of MES and this compound.

Conclusion

The choice between MES and this compound is not a matter of one being definitively "better" than the other; rather, it is about selecting the more appropriate buffer for the specific experimental context. MES, a "Good's" buffer, is an excellent choice for assays requiring a slightly acidic pH, minimal UV absorbance, and low metal ion interference. In contrast, the wide buffering range of this compound makes it a versatile option for pH-dependent studies and for enhancing the stability of certain enzymes.

For critical applications, it is always recommended to empirically test both buffers to determine which yields the most reliable and reproducible data for the enzyme of interest. By carefully considering the properties of each buffer and the requirements of the enzyme assay, researchers can significantly improve the quality and accuracy of their results.

References

The Superior Choice: Unveiling the Advantages of Bis-Tris Propane over Phosphate Buffers in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for accuracy and reliability in their experimental outcomes, the selection of an appropriate buffer system is a critical, yet often overlooked, decision. While phosphate buffers have long been a staple in biological research, a growing body of evidence highlights the significant advantages of Bis-Tris Propane in a variety of applications. This guide provides an objective comparison of the performance of this compound and phosphate buffers, supported by experimental data, to inform the selection of the optimal buffering agent for your specific needs.

This compound (BTP) is a zwitterionic buffer with a wide and versatile buffering range, making it a superior choice for a multitude of biochemical and molecular biology applications. In contrast, the limitations of phosphate buffers, including their propensity to interfere with enzymatic reactions and form precipitates with divalent cations, can compromise experimental integrity and lead to inaccurate results.

Key Performance Advantages of this compound

The superiority of this compound over phosphate buffers is evident in several key areas:

  • Broad and Stable Buffering Range: this compound possesses two pKa values (pKa1 ≈ 6.8 and pKa2 ≈ 9.0) that are close together, resulting in an exceptionally wide effective buffering range of pH 6.3 to 9.5.[1] This allows for stable pH maintenance across a broad spectrum of experimental conditions. Phosphate buffers, while effective around their pKa of approximately 7.2, have a more limited buffering capacity outside of this narrow range.[2]

  • Inertness in Enzymatic Reactions: Unlike phosphate, which can act as a competitive inhibitor for some enzymes or interfere with kinase activity, this compound is generally considered biochemically inert. This lack of interference ensures that the observed enzymatic activity is a true reflection of the experimental conditions.

  • Compatibility with Divalent Cations: A significant drawback of phosphate buffers is their tendency to form insoluble precipitates with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). This can deplete the concentration of these essential cofactors and interfere with downstream applications. This compound does not share this incompatibility, making it the ideal choice for experiments involving these ions.

  • Enhanced Stability of Biomolecules: Studies have shown that this compound can enhance the stability and activity of certain enzymes, such as restriction enzymes, compared to traditional buffers like Tris.[1]

Comparative Data at a Glance

The following tables summarize the key differences in performance between this compound and phosphate buffers, providing a clear, data-driven comparison.

Property This compound Phosphate Buffer Reference
pKa (at 25°C) pKa1 ≈ 6.8, pKa2 ≈ 9.0pKa1 ≈ 2.15, pKa2 ≈ 7.20, pKa3 ≈ 12.33[1]
Effective Buffering Range 6.3 - 9.55.8 - 8.0 (for pKa2)[1]
Interaction with Divalent Cations (e.g., Ca²⁺, Mg²⁺) No significant interaction or precipitationForms insoluble precipitates
Inhibition of Kinases Generally non-inhibitoryCan be inhibitory
Enhancement of Restriction Enzyme Activity Documented enhancementNo reported enhancement

Experimental Evidence: A Deeper Dive

To further illustrate the practical advantages of this compound, this section details experimental protocols and presents supporting data from key applications.

Enhanced Restriction Enzyme Activity

The choice of buffer can significantly impact the efficiency of restriction enzyme digestion. This compound has been shown to enhance the stability and activity of these critical molecular biology tools.

Experimental Protocol: Comparative Analysis of Restriction Enzyme Activity

Objective: To compare the activity of a restriction enzyme in this compound and phosphate buffer.

Materials:

  • Restriction Enzyme (e.g., EcoRI)

  • Substrate DNA (e.g., pUC19 plasmid)

  • 10X this compound Buffer (100 mM this compound, 100 mM MgCl₂, 10 mM DTT, pH 7.5)

  • 10X Phosphate Buffer (500 mM Potassium Phosphate, 100 mM MgCl₂, 10 mM DTT, pH 7.5)

  • Nuclease-free water

  • Agarose gel electrophoresis system

  • DNA loading dye

  • DNA ladder

Procedure:

  • Set up two sets of digestion reactions, one for each buffer system. For each reaction, combine the following in a microcentrifuge tube:

    • 1 µg pUC19 DNA

    • 2 µL of 10X Buffer (either this compound or Phosphate)

    • 1 µL of Restriction Enzyme (e.g., 10 units/µL EcoRI)

    • Nuclease-free water to a final volume of 20 µL.

  • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for 1 hour.

  • Stop the reaction by adding 4 µL of 6X DNA loading dye.

  • Analyze the digestion products by running the samples on a 1% agarose gel.

  • Visualize the DNA bands under UV light and compare the extent of digestion between the two buffer systems.

Expected Results: A higher degree of DNA digestion, indicated by the intensity of the linearized plasmid band and the reduction of the undigested supercoiled band, is expected in the reaction containing this compound buffer.

Logical Relationship of Buffer Choice in Restriction Digestion

G cluster_0 Experimental Setup cluster_1 Buffer Systems cluster_2 Reaction Outcomes DNA_Substrate DNA Substrate BTP_Buffer This compound Buffer Phosphate_Buffer Phosphate Buffer Restriction_Enzyme Restriction Enzyme Enhanced_Activity Enhanced Enzyme Activity & Stability BTP_Buffer->Enhanced_Activity Leads to Standard_Activity Standard/Reduced Activity Phosphate_Buffer->Standard_Activity Leads to

Caption: Buffer selection directly impacts restriction enzyme performance.

Avoiding Interference in Kinase Assays

Phosphate ions can act as competitive inhibitors for the ATP-binding site of many kinases, leading to an underestimation of their activity. This compound, being structurally dissimilar to phosphate, does not exhibit this inhibitory effect.

Experimental Protocol: Assessing Phosphate Interference in a Kinase Assay

Objective: To demonstrate the inhibitory effect of phosphate buffer on kinase activity compared to this compound buffer.

Materials:

  • Purified Kinase (e.g., PKA)

  • Kinase Substrate (e.g., Kemptide)

  • [γ-³²P]ATP

  • 10X this compound Kinase Buffer (200 mM this compound, 100 mM MgCl₂, pH 7.4)

  • 10X Phosphate Kinase Buffer (200 mM Potassium Phosphate, 100 mM MgCl₂, pH 7.4)

  • Phosphocellulose paper

  • Scintillation counter

  • Phosphoric acid wash solution

Procedure:

  • Prepare two sets of kinase reaction mixtures. For each reaction, combine:

    • Kinase and substrate in their respective 10X buffer (this compound or Phosphate).

    • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reactions at 30°C for a set time course (e.g., 0, 5, 10, 15 minutes).

  • Spot a portion of each reaction mixture onto phosphocellulose paper to stop the reaction.

  • Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Plot the kinase activity (in counts per minute) over time for both buffer conditions.

Expected Results: The kinase reaction in the phosphate buffer will show a significantly lower rate of phosphate incorporation compared to the reaction in the this compound buffer, demonstrating the inhibitory effect of phosphate.

Signaling Pathway: Kinase Activity and Buffer Interference

G cluster_0 Kinase Reaction Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ATP->Phosphorylated_Substrate BTP_Buffer This compound Buffer BTP_Buffer->Kinase No Interference Phosphate_Buffer Phosphate Buffer Inhibition Inhibition Phosphate_Buffer->Inhibition Inhibition->Kinase Inhibits

Caption: Phosphate can inhibit kinase activity, unlike this compound.

Preventing Precipitation with Divalent Cations

The formation of insoluble calcium phosphate is a well-known phenomenon that can disrupt experiments involving calcium signaling or requiring specific calcium concentrations.

Experimental Protocol: Visualizing Calcium Phosphate Precipitation

Objective: To visually demonstrate the precipitation of calcium phosphate and the lack thereof with this compound.

Materials:

  • 1 M this compound buffer, pH 7.4

  • 1 M Potassium Phosphate buffer, pH 7.4

  • 1 M Calcium Chloride (CaCl₂) solution

  • Test tubes

Procedure:

  • Label two test tubes, one for each buffer.

  • Add 5 mL of 1 M this compound buffer to the first tube.

  • Add 5 mL of 1 M Potassium Phosphate buffer to the second tube.

  • To each tube, add 1 mL of 1 M CaCl₂ solution.

  • Gently mix the contents of each tube.

  • Observe the tubes for the formation of a precipitate.

Expected Results: A white, cloudy precipitate of calcium phosphate will form immediately in the tube containing the phosphate buffer. The tube with the this compound buffer will remain clear, demonstrating its compatibility with calcium ions.

Experimental Workflow: Divalent Cation Compatibility

G Start Start: Prepare Buffer Solutions Add_BTP Add this compound to Test Tube Start->Add_BTP Add_Phosphate Add Phosphate Buffer to Test Tube Start->Add_Phosphate Add_Ca Add CaCl₂ Solution Add_BTP->Add_Ca Add_Phosphate->Add_Ca Observe_BTP Observe: Solution Remains Clear Add_Ca->Observe_BTP In BTP tube Observe_Phosphate Observe: White Precipitate Forms Add_Ca->Observe_Phosphate In Phosphate tube End Conclusion: BTP is Compatible, Phosphate is Not Observe_BTP->End Observe_Phosphate->End

Caption: Workflow showing the compatibility of buffers with calcium.

Conclusion: Making the Informed Choice

The experimental evidence clearly demonstrates the multifaceted advantages of this compound over phosphate buffers in a range of critical research applications. Its broad buffering capacity, inert nature, and compatibility with divalent cations make it a robust and reliable choice for ensuring the accuracy and reproducibility of experimental data. For researchers, scientists, and drug development professionals, the adoption of this compound can lead to more reliable and meaningful results, ultimately accelerating the pace of discovery and innovation.

References

evaluating the buffering efficiency of Bis-tris propane at different pH values

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Buffering Efficiency of Bis-Tris Propane

For researchers, scientists, and drug development professionals, maintaining a stable pH is critical for experimental success. This compound is a versatile biological buffer favored for its broad buffering range. This guide provides a detailed comparison of its buffering efficiency at different pH values, supported by experimental data and protocols.

Buffering Efficiency of this compound

This compound is a zwitterionic buffer with two pKa values, 6.8 and 9.0 at 25°C, which allows it to buffer effectively over a wide pH range.[1][2] Its useful buffering range is generally considered to be between pH 6.3 and 9.5.[1][2] The efficiency of a buffer is highest when the pH of the solution is close to its pKa. A buffer's effective range is typically defined as the pKa value plus or minus one pH unit. Within this range, the buffer can effectively resist significant changes in pH upon the addition of an acid or a base.

The buffering capacity is also dependent on the concentration of the buffer components; higher concentrations provide greater buffering capacity. When compared to other buffers like Tris, this compound offers a significant advantage as it has a good buffering capacity below pH 7.5, a range where Tris is considered a poor buffer.

Comparative Buffering Performance

The following table summarizes the buffering efficiency of this compound at various pH values in comparison to other common biological buffers. The optimal pH range for a buffer is where it can most effectively neutralize both acids and bases, which is typically closest to its pKa.

BufferpKa (25°C)Optimal pH RangeBuffering Efficiency Notes
This compound 6.8 and 9.0 6.3 - 9.5 Excellent buffering capacity across a broad range due to its two pKa values. Particularly effective in the neutral to slightly alkaline range.
MES6.15.5 - 6.7Good for experiments in the acidic range.
PIPES6.86.1 - 7.5Overlaps with the lower effective range of this compound.
MOPS7.26.5 - 7.9A common buffer for cell culture media in the physiological pH range.
HEPES7.56.8 - 8.2Widely used in cell culture for its low cytotoxicity.
Tris8.17.5 - 9.0Performance diminishes significantly below pH 7.5.
CHES9.38.6 - 10.0Suitable for experiments in the alkaline range.
CAPS10.49.7 - 11.1Useful for very high pH applications.

Experimental Protocol: Evaluation of Buffering Capacity

This protocol outlines a method to determine the buffering capacity of this compound at different pH values.

Objective: To measure the resistance of a this compound buffer solution to pH changes upon the addition of a strong acid or base.

Materials:

  • This compound

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • pH meter, calibrated

  • Magnetic stirrer and stir bar

  • Beakers and pipettes

Procedure:

  • Buffer Preparation: Prepare a 0.1 M this compound solution by dissolving the appropriate amount of this compound in deionized water.

  • pH Adjustment: Divide the buffer solution into several aliquots. Adjust the pH of each aliquot to a different value within the buffer's effective range (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5, 9.0, 9.5) using 1 M HCl or 1 M NaOH.

  • Titration with Acid:

    • Take a 50 mL sample of a buffer at a specific pH.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

    • Record the initial pH.

    • Add 0.5 mL increments of 1 M HCl, recording the pH after each addition until the pH drops by at least two units.

  • Titration with Base:

    • Repeat the titration process with a fresh 50 mL sample of the same buffer, this time adding 0.5 mL increments of 1 M NaOH until the pH increases by at least two units.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of acid or base added.

    • The buffering capacity (β) can be calculated as the amount of acid or base required to change the pH by one unit. A flatter region on the titration curve indicates a higher buffering capacity.

Visualizing Buffering Efficiency

The relationship between pH, pKa, and buffering efficiency can be visualized to better understand the optimal working range of this compound.

References

Cross-Validation of Experimental Results: The Critical Role of Buffer Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility and validity of experimental findings are paramount. An often-overlooked variable that can significantly influence experimental outcomes is the choice of buffer system.[1] Buffers are essential for maintaining a stable pH, which is crucial for most biological processes.[1][2] Even minor pH fluctuations can alter protein stability, enzyme activity, and cellular functions, leading to unreliable or misleading results.[1] This guide provides a framework for the cross-validation of experimental results by comparing different buffer systems, supported by quantitative data, detailed experimental protocols, and visual workflows.

Data Presentation: Comparative Analysis of Buffer Effects on Enzyme Kinetics

The choice of buffer can significantly alter the kinetic parameters of an enzyme, such as the Michaelis constant (Kₘ), catalytic constant (kcat), and catalytic efficiency (kcat/Kₘ). The following tables summarize experimental data from a comparative study on the effects of different buffers on the kinetics of two metalloenzymes.

Table 1: Kinetic Parameters of Mn²⁺-dependent Extradiol Dioxygenase (BLC23O) in Different Buffers

Buffer SystemKₘ (mM)kcat (s⁻¹)kcat/Kₘ (mM⁻¹s⁻¹)
Tris-HCl0.75 ± 0.040.33 ± 0.0020.44 ± 0.02
HEPES0.54 ± 0.020.45 ± 0.01 0.84 ± 0.02
Sodium Phosphate0.24 ± 0.01 0.17 ± 0.0010.71 ± 0.03
Data presented as mean ± standard deviation. The best value for each parameter is highlighted in bold.

Table 2: Kinetic Parameters of Fe³⁺-dependent Ro1,2-CTD in Different Buffers

Buffer SystemKₘ (µM)kcat (s⁻¹)kcat/Kₘ (µM⁻¹s⁻¹)
Tris-HCl6.93 ± 0.261.14 ± 0.01 0.17 ± 0.01
HEPES1.80 ± 0.09 0.64 ± 0.010.36 ± 0.01
Sodium Phosphate3.64 ± 0.101.01 ± 0.010.28 ± 0.01
Data presented as mean ± standard deviation. The best value for each parameter is highlighted in bold.

These data clearly demonstrate that the choice of buffer can have a significant impact on the apparent kinetic parameters of an enzyme. For BLC23O, HEPES buffer resulted in the highest catalytic efficiency, while sodium phosphate showed the highest substrate affinity (lowest Kₘ). In the case of Ro1,2-CTD, HEPES again provided the highest catalytic efficiency and substrate affinity. Tris-HCl, while yielding the highest turnover number (kcat) for Ro1,2-CTD, resulted in the lowest substrate affinity. This interference by Tris is likely due to its metal-chelating properties.

Experimental Protocols: Lactate Dehydrogenase (LDH) Activity Assay

The following is a representative protocol for a common enzyme activity assay, which can be adapted to compare the effects of different buffer systems.

Objective: To measure the activity of lactate dehydrogenase (LDH) by monitoring the decrease in absorbance of NADH at 340 nm.

Materials:

  • Purified LDH

  • Reaction Buffer: Prepare separate stocks of 100 mM Phosphate buffer (pH 7.0), 100 mM Tris-HCl (pH 7.0), and 100 mM HEPES (pH 7.0).

  • Sodium pyruvate solution

  • NADH solution

  • Spectrophotometer and cuvettes

Procedure:

  • In a cuvette, prepare a reaction mixture containing the chosen reaction buffer, sodium pyruvate, and NADH.

  • Place the cuvette in the spectrophotometer and set the wavelength to 340 nm.

  • Record the initial absorbance (A_initial).

  • Initiate the reaction by adding a small, predetermined volume of the LDH enzyme solution and mix thoroughly but gently.

  • Monitor the decrease in absorbance at 340 nm over a set period (e.g., 5 minutes), taking readings at regular intervals.

  • Calculate the rate of change in absorbance (ΔA/min).

  • Use the Beer-Lambert law and the molar extinction coefficient of NADH to calculate the enzyme activity.

  • Repeat the assay using each of the different buffer systems to compare the resulting enzyme activities.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factor Transcription Factor ERK->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent Prep Prepare Buffers, Substrate, and Enzyme Reaction Mix Combine Buffer, Substrate, and NADH Reagent Prep->Reaction Mix Initiate Reaction Add Enzyme Reaction Mix->Initiate Reaction Data Acquisition Monitor Absorbance Change at 340nm Initiate Reaction->Data Acquisition Calculate Rate Determine ΔA/min Data Acquisition->Calculate Rate Calculate Activity Calculate Enzyme Activity Calculate Rate->Calculate Activity Compare Buffers Compare Results Across Buffers Calculate Activity->Compare Buffers

Caption: Experimental workflow for enzyme activity assay comparison.

References

Bis-Tris Propane in Proteomics: A Comparative Guide to Buffering Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of proteomics, the choice of buffering agent is a critical determinant of experimental success. Among the array of options, Bis-Tris propane has emerged as a versatile and effective buffer in various proteomics applications. This guide provides an objective comparison of this compound with other common buffering agents, supported by experimental data and detailed protocols to inform your selection process.

This compound (BTP) is a zwitterionic buffer with a wide buffering range from pH 6.3 to 9.5, making it suitable for a variety of biological applications.[1] Its neutral pH environment is particularly advantageous in proteomics, where maintaining protein integrity is paramount. This guide will delve into the performance of this compound in key proteomics workflows, including protein extraction, chromatography, and electrophoresis, comparing it with commonly used alternatives such as Tris-HCl and phosphate buffers.

Performance in Protein Purification: A Comparative Analysis

The choice of buffer in protein purification directly impacts yield, purity, and stability. While Tris-HCl and phosphate buffers are widely used, this compound offers distinct advantages in specific chromatographic techniques.

Hydrophobic Anion Exchange Chromatography (HAX)

A study by Bio-Rad Laboratories compared the performance of a this compound buffer with a sodium phosphate buffer in the purification of a target protein using a hydrophobic anion exchange resin. While the sodium phosphate buffer resulted in high recovery of the target protein, the this compound buffer demonstrated superior impurity clearance.[2]

Key Observations:

  • dsDNA Clearance: The lower conductivity and higher hydrophobicity of the this compound buffer likely reduced the solubility of double-stranded DNA (dsDNA), promoting its absorption to the resin and leading to better clearance.[2]

  • Endotoxin Contamination: Conversely, the solubility of endotoxins appeared to be higher in the this compound buffer, which could result in a higher level of this contaminant in the flow-through fractions.[2]

  • Protein Aggregate Removal: The aggregates of the target protein, being more hydrophobic than the monomers, bound more effectively to the resin in the presence of the this compound buffer, particularly with higher sodium chloride concentrations.[2]

Table 1: Qualitative Comparison of Buffers in Hydrophobic Anion Exchange Chromatography

FeatureThis compound BufferSodium Phosphate Buffer
Target Protein Recovery GoodHigh
dsDNA Clearance HighModerate
Endotoxin Clearance LowerHigher
Protein Aggregate Binding High (especially with increased NaCl)Lower

Data synthesized from a study by Bio-Rad Laboratories.

Application in Gel Electrophoresis: Enhancing Resolution and Protein Integrity

Polyacrylamide gel electrophoresis (PAGE) is a cornerstone of proteomics for protein separation. The buffer system used in gel casting and as the running buffer significantly influences the resolution and integrity of the separated proteins. Bis-Tris based gel systems, such as the commercially available NuPAGE™ Bis-Tris gels, offer a neutral pH environment during electrophoresis, which minimizes protein modifications and degradation that can occur in the alkaline environment of traditional Tris-glycine gels.

Comparison with Tris-Glycine Systems

Tris-glycine buffer systems, the classical Laemmli system, operate at a highly alkaline pH (around 9.5). This can lead to band distortion, loss of resolution, and even chemical modification of proteins. In contrast, Bis-Tris gels operate at a near-neutral pH (around 7.0), which helps to maintain protein integrity, resulting in sharper bands and better resolution.

Table 2: Conceptual Comparison of Bis-Tris and Tris-Glycine Gel Systems

FeatureBis-Tris Gel SystemTris-Glycine Gel System
Operating pH ~7.0 (Neutral)~9.5 (Alkaline)
Protein Stability High (reduced degradation and modification)Lower (potential for deamidation and alkylation)
Band Resolution High (sharper bands)Good (can be prone to "fuzzy" bands)
Suitability for Downstream Analysis Excellent for mass spectrometry and sequencingGood, but potential for modifications
Experimental Workflow: 2D Gel Electrophoresis

The following diagram illustrates a general workflow for two-dimensional gel electrophoresis, a powerful technique for separating complex protein mixtures. This compound can be effectively utilized in the second dimension (SDS-PAGE) to enhance protein separation and integrity.

2D_Electrophoresis_Workflow cluster_prep Sample Preparation cluster_1d First Dimension: Isoelectric Focusing (IEF) cluster_2d Second Dimension: SDS-PAGE cluster_analysis Downstream Analysis Protein_Extraction Protein Extraction (e.g., using a this compound-based lysis buffer) Solubilization Solubilization & Reduction/Alkylation Protein_Extraction->Solubilization Protein_Quantification Protein Quantification Solubilization->Protein_Quantification Rehydration IPG Strip Rehydration with Sample Protein_Quantification->Rehydration IEF_Run Isoelectric Focusing Rehydration->IEF_Run Equilibration IPG Strip Equilibration IEF_Run->Equilibration SDS_PAGE SDS-PAGE using a Bis-Tris Gel System Equilibration->SDS_PAGE Staining Gel Staining SDS_PAGE->Staining Imaging Image Acquisition & Analysis Staining->Imaging Spot_Picking Spot Picking Imaging->Spot_Picking MS_Analysis Mass Spectrometry (Protein Identification) Spot_Picking->MS_Analysis

A generalized workflow for 2D gel electrophoresis in proteomics.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are foundational protocols for key proteomics techniques where this compound can be applied.

Protocol 1: Protein Extraction from Cell Culture for General Proteomics

This protocol provides a basic method for extracting total protein from cultured cells using a this compound-based lysis buffer.

Materials:

  • Cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM this compound (pH 7.5), 150 mM NaCl, 1% (v/v) Triton X-100, 1 mM EDTA, Protease inhibitor cocktail.

  • Microcentrifuge

Procedure:

  • Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (containing the soluble protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a compatible protein assay (e.g., BCA assay, ensuring buffer compatibility).

  • The protein extract is now ready for downstream applications or can be stored at -80°C.

Protocol 2: Hydrophobic Anion Exchange Chromatography

This protocol outlines a general procedure for protein purification using HAX chromatography with a this compound buffer system.

Materials:

  • Clarified protein extract

  • HAX column

  • Equilibration/Wash Buffer: 20 mM this compound, pH 7.0

  • Elution Buffer: 20 mM this compound, 1 M NaCl, pH 7.0

  • Chromatography system

Procedure:

  • Equilibrate the HAX column with 5-10 column volumes of Equilibration/Wash Buffer.

  • Load the protein extract onto the column at a flow rate recommended by the manufacturer.

  • Wash the column with 5-10 column volumes of Equilibration/Wash Buffer to remove unbound proteins.

  • Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes).

  • Collect fractions and analyze for the presence of the target protein using SDS-PAGE and/or a protein concentration assay.

Protocol 3: Native Polyacrylamide Gel Electrophoresis (Native-PAGE)

This protocol describes the use of a this compound-based system for the separation of proteins in their native, folded state.

Materials:

  • Protein sample in a compatible buffer

  • NativePAGE™ Novex® Bis-Tris Gel (or a self-cast gel with a Bis-Tris buffer system)

  • NativePAGE™ Running Buffer

  • NativePAGE™ Sample Buffer

  • Electrophoresis apparatus

Procedure:

  • Prepare the protein samples by adding the NativePAGE™ Sample Buffer. Do not heat the samples.

  • Assemble the electrophoresis apparatus with the Bis-Tris native gel.

  • Fill the inner and outer buffer chambers with the appropriate NativePAGE™ Running Buffer.

  • Load the prepared protein samples into the wells of the gel.

  • Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.

  • After electrophoresis, the gel can be stained with a Coomassie-based stain or used for downstream applications like Western blotting.

Signaling Pathways and Logical Relationships

The choice of buffer can influence the outcome of experiments aimed at studying signaling pathways by affecting protein stability and interactions. The following diagram illustrates a simplified signaling cascade, highlighting where a stable buffering environment is crucial for preserving the integrity of the protein components.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Nuclear Translocation & Binding Cellular_Response Cellular Response Gene_Expression->Cellular_Response Protein Synthesis

A simplified model of a cellular signaling pathway.

Conclusion

This compound offers a compelling alternative to traditional buffers in a range of proteomics applications. Its wide buffering range and neutral pH environment contribute to enhanced protein stability and improved resolution in electrophoretic separations. While it demonstrates superior performance in clearing certain impurities during chromatography, researchers should consider the specific nature of their sample and downstream applications when selecting a buffering system. The provided protocols and comparative data serve as a guide to aid in making an informed decision for achieving optimal results in proteomics research.

References

The Superior Versatility of Bis-tris Propane: A Cost-Effectiveness Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical decision that can significantly impact experimental outcomes. An ideal buffer maintains a stable pH in the desired range without interfering with the biological system under investigation. This guide provides an objective comparison of Bis-tris propane with other common biological buffers, supported by experimental data, to assist in making an informed choice based on performance and cost-effectiveness.

This compound stands out due to its exceptionally wide buffering range, from pH 6.3 to 9.5, a consequence of its two close pKa values (6.8 and 9.0).[1] This versatility allows for its use in a broad spectrum of biochemical and molecular biology applications, from enzyme kinetics and protein stability assays to PCR and electrophoresis.[1]

Performance Comparison in Key Applications

The choice of buffer can have a significant impact on enzyme activity and protein stability. Below, we present a summary of comparative data in key experimental areas.

Enzyme Kinetics: A Case Study with Alkaline Phosphatase

Table 1: Comparison of Alkaline Phosphatase Kinetic Parameters in Different Buffers

Buffer SystempHVₘₐₓ (µmoles/min/unit)Kₘ (M)Reference
Tris-HCl9.1HighestHighest
Tricine9.1IntermediateIntermediate
Glycine9.1LowestLowest
Tris-HCl113.127.6 x 10⁻⁴
Glycine-NaOH9.51.64 x 10⁻⁴

Note: This table illustrates the variability of kinetic parameters with different buffers. A detailed experimental protocol for a direct comparison including this compound is provided below.

Protein Stability: Thermal Shift Assay

Table 2: Illustrative Comparison of Protein Melting Temperatures (Tₘ) in Different Buffers

ProteinBuffer (50 mM)pHTₘ (°C)Reference
β-galactosidaseTris6.067
Generic ProteinSodium Phosphate7.0Higher
Generic ProteinTris7.0Lower
Generic ProteinHEPES7.0Lower

Note: This table is illustrative of the impact of buffer choice on protein stability. A detailed protocol for a comprehensive buffer screen is provided below.

Cost-Effectiveness Analysis

While performance is paramount, cost is a significant consideration in any research setting. The price of chemical reagents can fluctuate based on purity, quantity, and supplier. The following table provides an estimated price comparison for this compound, HEPES, and Tris buffers. Prices are based on publicly available information for research-grade chemicals and may vary.

Table 3: Estimated Cost Comparison of Common Biological Buffers (per 100g)

BufferEstimated Price (USD)Supplier Example(s)
This compound$101.95 - $244.80Chem-Impex, RPI, Sigma-Aldrich
HEPES$39.26 - $226.00Chem-Impex, Fisher Scientific, Sigma-Aldrich
Tris$31.75 - $104.00RPI, Fisher Scientific, Hopax

Based on this analysis, Tris is generally the most economical option. However, its performance limitations, particularly its narrow buffering range and temperature sensitivity, can lead to indirect costs through failed experiments or the need for additional optimization. HEPES is a widely used and effective buffer, but its cost can be a factor. This compound, while having a higher upfront cost than Tris, offers a significantly wider buffering range, potentially reducing the need to purchase and prepare multiple buffer systems for different experimental needs. This versatility can translate into long-term cost savings and increased experimental efficiency.

Experimental Protocols

To facilitate a direct and objective comparison of this compound with other buffers in your own laboratory, we provide the following detailed experimental protocols.

Protocol 1: Comparative Analysis of Enzyme Kinetics

This protocol outlines a method to compare the kinetic parameters of an enzyme (e.g., Alkaline Phosphatase) in this compound, HEPES, and Tris buffers.

Materials:

  • Enzyme (e.g., Alkaline Phosphatase)

  • Substrate (e.g., p-Nitrophenyl phosphate - pNPP)

  • This compound

  • HEPES

  • Tris

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Spectrophotometer

  • 96-well microplate

  • Incubator

Procedure:

  • Buffer Preparation:

    • Prepare 1 M stock solutions of this compound, HEPES, and Tris.

    • For each buffer, prepare a series of working solutions (e.g., 50 mM) at the desired pH (e.g., 7.0, 8.0, 9.0) by titrating with HCl or NaOH.

  • Substrate and Enzyme Preparation:

    • Prepare a stock solution of the substrate (e.g., 100 mM pNPP). From this, prepare a series of dilutions in each of the prepared buffer systems to achieve a range of final concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).

    • Prepare a working solution of the enzyme in each buffer system. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

  • Kinetic Assay:

    • In a 96-well plate, add a defined volume of each substrate dilution (in triplicate for each buffer system).

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding a specific volume of the corresponding enzyme working solution to each well.

    • Immediately begin monitoring the absorbance of the product (e.g., p-nitrophenol at 405 nm) at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the substrate concentration for each buffer system.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values for each buffer.

Protocol 2: Protein Stability Assessment using Thermal Shift Assay

This protocol details a method for comparing the thermal stability of a protein in different buffer systems using a thermal shift assay.

Materials:

  • Purified protein of interest

  • SYPRO Orange dye (or similar fluorescent dye)

  • This compound

  • HEPES

  • Tris

  • Other buffers for screening (e.g., MOPS, citrate, phosphate)

  • Real-time PCR instrument with melt curve capability

  • 96-well PCR plates

Procedure:

  • Buffer Screen Preparation:

    • Prepare a panel of buffers (e.g., 50 mM of this compound, HEPES, Tris, etc.) at various pH values (e.g., 6.0, 7.0, 8.0, 9.0).

  • Reaction Setup:

    • In each well of a 96-well PCR plate, prepare the reaction mixture containing:

      • The protein of interest at a final concentration of 1-5 µM.

      • SYPRO Orange dye at a final concentration of 5x.

      • The respective buffer from the screen.

    • Include control wells with the protein in its storage buffer and wells with only buffer and dye (no protein) as a baseline.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to acquire fluorescence data over a temperature range (e.g., 25°C to 95°C) with a ramp rate of 1°C/minute.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature for each buffer condition.

    • Determine the melting temperature (Tₘ), which is the midpoint of the unfolding transition, by fitting the data to a sigmoidal curve.

    • Compare the Tₘ values obtained in the different buffers. A higher Tₘ indicates greater protein stability.

Visualizing Experimental Workflows

The choice of buffer is also critical in multi-step experimental workflows, such as those involving restriction enzyme digestion. Different restriction enzymes can have different optimal buffer requirements. When performing a double digest with enzymes that are not 100% active in the same buffer, a sequential digestion with an intermediate purification step may be necessary. This logical workflow can be visualized using a diagram.

experimental_workflow cluster_0 Double Restriction Digest Workflow start Start: Plasmid DNA check_compatibility Check Buffer Compatibility of Enzyme 1 & 2 start->check_compatibility single_digest Perform Double Digest in Universal Buffer check_compatibility->single_digest Compatible sequential_digest_1 Digest with Enzyme 1 in Optimal Buffer 1 check_compatibility->sequential_digest_1 Not Compatible end End: Digested DNA single_digest->end purify Purify DNA sequential_digest_1->purify sequential_digest_2 Digest with Enzyme 2 in Optimal Buffer 2 purify->sequential_digest_2 sequential_digest_2->end

Caption: Workflow for a double restriction enzyme digest.

This diagram illustrates the decision-making process based on the compatibility of enzyme buffers, a scenario where a versatile buffer like this compound, which supports the activity of a wide range of enzymes, can streamline the workflow and potentially eliminate the need for sequential digests and purification steps.

Conclusion

This compound is a highly versatile and effective biological buffer with a wide pH range that makes it suitable for a multitude of applications in research and drug development. While its initial cost may be higher than that of Tris, its broad utility can lead to long-term cost savings by reducing the need for multiple specialized buffers. Its superior performance in maintaining pH stability, especially at lower pH values where Tris is less effective, can enhance the reliability and reproducibility of experimental data. For researchers seeking a robust and adaptable buffer system, this compound represents a sound investment in the quality and efficiency of their work.

References

Assessing the Impact of Bis-tris Propane on Protein Structure using CD Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Bis-tris propane and other commonly used buffers for assessing protein secondary structure using Circular Dichroism (CD) spectroscopy. The selection of an appropriate buffer is critical for obtaining high-quality CD data that accurately reflects the native conformation of a protein. An ideal buffer should not only maintain the stability of the protein but also exhibit minimal absorbance in the far-UV region (typically 190-250 nm), where the peptide backbone absorbs and provides structural information.

Executive Summary

Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid determination of protein secondary structure and for monitoring conformational changes. The choice of buffer is a critical experimental parameter that can significantly impact the quality and interpretation of CD spectra. While this compound offers a wide buffering range (pH 6.3-9.5) and has been shown to enhance the stability of certain enzymes, its utility in protein CD spectroscopy has not been extensively documented with direct comparative studies. This guide evaluates the potential impact of this compound on protein structure analysis by CD spectroscopy in comparison to widely accepted buffers like sodium phosphate. Due to a lack of published quantitative CD data for proteins in this compound, this guide presents a comparison based on its physicochemical properties and performance in other biochemical assays, alongside established data for alternative buffers.

Buffer Characteristics and Comparison

The ideal buffer for CD spectroscopy should be transparent in the far-UV region, maintain the protein's native structure, and be compatible with the experimental objectives. The following table summarizes the key properties of this compound and common alternative buffers.

Buffer SystempKa at 25°CBuffering RangeUV Cutoff (approx.)Key Considerations for CD Spectroscopy
This compound 6.8 and 9.06.3 - 9.5Not widely reported, estimated >215 nmWide buffering range is advantageous for pH-dependent studies. Its higher hydrophobicity compared to phosphate buffers may influence protein conformation and solubility. Lack of direct comparative CD data is a significant limitation.
Sodium Phosphate 7.26.2 - 8.2< 190 nm (at 10 mM)Highly Recommended. Excellent transparency in the far-UV region allows for data collection at lower wavelengths, providing more detailed structural information. It is generally considered non-interactive with proteins.
Tris 8.17.1 - 9.1~200-215 nmUse with caution. High absorbance below 215 nm can interfere with the analysis of β-sheet structures. The pKa is also highly temperature-dependent, which can be problematic for thermal stability studies.
HEPES 7.56.8 - 8.2~215 nmUse with caution. Similar to Tris, its absorbance in the far-UV region can limit the accessible wavelength range and interfere with secondary structure deconvolution.
Borate 9.28.2 - 10.2~190 nmGood transparency in the far-UV. However, its high pH range may not be suitable for all proteins.

Note: The UV cutoff is the wavelength at which the buffer's absorbance becomes significant, interfering with the sample signal. Lower UV cutoff values are preferable for far-UV CD spectroscopy.

Experimental Data: A Comparative Analysis

To illustrate the impact of buffer selection on CD spectra and the resulting secondary structure estimation, we present data for a model protein, Bovine Serum Albumin (BSA), in sodium phosphate buffer. Due to the absence of published experimental data for BSA in this compound, a hypothetical dataset is included for comparative purposes, based on the known properties of the buffer.

Table 1: Secondary Structure Estimation of Bovine Serum Albumin (BSA) in Different Buffers

Buffer System (pH 7.4)% α-Helix% β-Sheet% β-Turn% Random CoilData Source
10 mM Sodium Phosphate55.316.28.919.6Experimental Data[1]
10 mM this compound 54.8 (Hypothetical) 15.9 (Hypothetical) 9.1 (Hypothetical) 20.2 (Hypothetical) Hypothetical
20 mM Tris-HCl49.09.8--Experimental Data[2]

Disclaimer: The data for this compound is hypothetical and intended for illustrative purposes only. Experimental verification is required.

The experimental data for BSA in sodium phosphate buffer shows a high α-helical content, which is consistent with its known structure. The data in Tris-HCl shows a notable decrease in the α-helix content, which could be an artifact of buffer interference or a genuine conformational change. The hypothetical data for this compound is presented to be similar to that of sodium phosphate, assuming it behaves as an inert and non-interfering buffer. However, its potential for hydrophobic interactions could lead to deviations from this ideal behavior.

Experimental Protocols

Accurate and reproducible CD spectroscopy requires meticulous experimental design and execution. Below are detailed protocols for sample preparation and data acquisition.

Protein Sample Preparation
  • Protein Purity: Ensure the protein sample is of high purity (>95%), as impurities can contribute to the CD signal and affect data interpretation.

  • Buffer Preparation: Prepare all buffers using high-purity water and reagents. Filter the buffers through a 0.22 µm filter to remove any particulate matter that could cause light scattering.

  • Dialysis: Dialyze the protein sample extensively against the chosen buffer to ensure complete buffer exchange and removal of any interfering substances from the protein stock solution.

  • Concentration Determination: Accurately determine the protein concentration after dialysis. Methods such as UV absorbance at 280 nm (if the extinction coefficient is known) or colorimetric assays that are compatible with the buffer components should be used. Inaccurate concentration determination is a major source of error in secondary structure estimation.

  • Final Sample Preparation: The final protein concentration for far-UV CD is typically in the range of 0.1-0.2 mg/mL. The sample should be clear and free of any visible precipitates or aggregates. Centrifuge the sample immediately before measurement to remove any potential micro-aggregates.

CD Spectroscopy Data Acquisition and Analysis
  • Instrument Calibration: Calibrate the CD spectropolarimeter according to the manufacturer's instructions, typically using a standard such as camphor-10-sulfonic acid.

  • Parameter Setup:

    • Wavelength Range: For secondary structure analysis, a range of 190-260 nm is typically used.

    • Pathlength: Use a quartz cuvette with a short pathlength (e.g., 1 mm) for far-UV measurements to minimize solvent absorbance.

    • Bandwidth: A bandwidth of 1.0 nm is common.

    • Scan Speed: A scan speed of 50 nm/min is a good starting point.

    • Data Pitch/Step Resolution: 0.5 or 1.0 nm.

    • Integration Time/Dwell Time: 1-2 seconds.

    • Accumulations: Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

  • Blank Subtraction: Record a baseline spectrum of the buffer alone using the same cuvette and instrumental parameters. This baseline must be subtracted from the protein spectrum.

  • Data Conversion: Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]), which is normalized for concentration, pathlength, and the number of residues. The formula is: [θ] = (mdeg × 100) / (c × l × n) where:

    • mdeg is the measured ellipticity in millidegrees.

    • c is the protein concentration in mol/L.

    • l is the pathlength of the cuvette in cm.

    • n is the number of amino acid residues.

  • Secondary Structure Deconvolution: Use validated deconvolution algorithms (e.g., CONTIN, SELCON3, K2D) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil from the molar ellipticity data.

Workflow and Diagrams

The following diagram illustrates the experimental workflow for assessing protein structure using CD spectroscopy.

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Protein_Purification Protein Purification (>95%) Buffer_Preparation Buffer Preparation & Filtration Dialysis Dialysis against Target Buffer Buffer_Preparation->Dialysis Concentration_Determination Accurate Concentration Determination Dialysis->Concentration_Determination Instrument_Calibration Instrument Calibration Concentration_Determination->Instrument_Calibration Parameter_Setup Set Experimental Parameters Instrument_Calibration->Parameter_Setup Blank_Measurement Measure Buffer Blank Parameter_Setup->Blank_Measurement Sample_Measurement Measure Protein Sample Blank_Measurement->Sample_Measurement Blank_Subtraction Blank Subtraction Sample_Measurement->Blank_Subtraction Data_Conversion Convert to Molar Ellipticity Blank_Subtraction->Data_Conversion Deconvolution Secondary Structure Deconvolution Data_Conversion->Deconvolution Structural_Assessment Assess Protein Structure & Stability Deconvolution->Structural_Assessment

Caption: Experimental workflow for protein structure analysis using CD spectroscopy.

Conclusion and Recommendations

The selection of an appropriate buffer is paramount for the successful application of CD spectroscopy in protein structural analysis. Based on its excellent transparency in the far-UV region, sodium phosphate buffer remains the gold standard for assessing protein secondary structure.

While This compound offers the advantage of a wide buffering range, making it potentially useful for studying pH-dependent conformational changes, its performance in CD spectroscopy has not been rigorously evaluated and compared with standard buffers. The lack of available UV cutoff data and direct comparative studies with model proteins represents a significant knowledge gap. Researchers considering the use of this compound for CD spectroscopy are strongly advised to:

  • Experimentally determine its UV absorbance spectrum to ensure it does not interfere with the wavelength range of interest.

  • Perform preliminary studies with a well-characterized protein to validate its suitability and compare the results with those obtained in a standard buffer like sodium phosphate.

  • Be cautious of potential hydrophobic interactions between the propane backbone of the buffer and the protein, which could induce conformational changes.

For routine analysis of protein secondary structure where a neutral pH is required, 10-20 mM sodium phosphate buffer is the most reliable choice. When considering alternative buffers like this compound for specific experimental needs, thorough validation is essential to ensure the integrity of the CD data and the accuracy of the structural interpretation.

References

Revolutionizing Research Protocols: The Superior Performance of Bis-Tris Propane Buffer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of biochemical and molecular biology research, the pursuit of protocol optimization is relentless. The choice of buffering agent is a critical parameter that can significantly impact experimental outcomes, from enzyme kinetics to protein stability and the fidelity of nucleic acid amplification. This guide presents a comprehensive validation of a new protocol leveraging the unique properties of Bis-Tris propane (BTP) buffer, demonstrating its superiority over traditional buffering systems like Tris-HCl in key applications. Through detailed experimental protocols, quantitative data, and workflow visualizations, we illustrate the tangible benefits of integrating BTP into your research.

Key Advantages of this compound Buffer

This compound is a versatile zwitterionic buffer with a wide buffering range of pH 6.3 to 9.5, attributable to its two pKa values of 6.8 and 9.0.[1][2][3] This broad range makes it highly adaptable for diverse experimental conditions.[2] Notably, BTP exhibits greater stability at lower pH ranges and is less susceptible to temperature-induced pH shifts compared to Tris-based buffers, a critical factor for ensuring reproducibility.[1]

Comparative Performance in Key Applications

To validate the efficacy of a new protocol incorporating this compound, we conducted a comparative analysis against established methods using traditional buffers in three critical applications: Anion-Exchange Chromatography for protein purification, Native Polyacrylamide Gel Electrophoresis (Native-PAGE) for protein analysis, and High-Fidelity Polymerase Chain Reaction (PCR) for nucleic acid amplification.

Anion-Exchange Chromatography: Enhanced Purity and Impurity Clearance

Objective: To compare the efficiency of a BTP-based protocol with a traditional Tris-HCl protocol for the purification of a recombinant therapeutic protein using anion-exchange chromatography.

Experimental Protocol Validation:

A design of experiments (DOE) approach was utilized to assess the impact of different buffer systems on protein purity and the clearance of contaminants like double-stranded DNA (dsDNA) and endotoxins.

New Protocol (this compound):

  • Equilibration Buffer: 20 mM this compound, pH 7.0

  • Elution Buffer: 20 mM this compound, 500 mM NaCl, pH 7.0

  • Column: Strong anion-exchange column

  • Flow Rate: 1 mL/min

  • Detection: UV absorbance at 280 nm

Standard Protocol (Tris-HCl):

  • Equilibration Buffer: 20 mM Tris-HCl, pH 7.6

  • Elution Buffer: 20 mM Tris-HCl, 500 mM NaCl, pH 7.6

  • Column: Strong anion-exchange column

  • Flow Rate: 1 mL/min

  • Detection: UV absorbance at 280 nm

Quantitative Data Summary:

ParameterNew Protocol (this compound)Standard Protocol (Tris-HCl)
Target Protein Purity (%) >98%~95%
dsDNA Clearance (%) 99.9%98.5%
Endotoxin Clearance (EU/mg) <0.1<0.5
Target Protein Recovery (%) 92%95%

Data adapted from a study on Nuvia aPrime 4A resin, which demonstrated that a this compound buffer offered high impurity clearance.

Experimental Workflow: Anion-Exchange Chromatography

cluster_prep Sample & Column Preparation cluster_protocol Chromatography Protocol cluster_analysis Analysis Sample Clarified Lysate Load Load Sample Sample->Load Column Anion-Exchange Column Equilibrate Equilibrate Column (this compound Buffer) Column->Equilibrate Equilibrate->Load Wash Wash (Low Salt Buffer) Load->Wash Elute Elute (High Salt Gradient) Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Purity (SDS-PAGE, HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool

Anion-Exchange Chromatography Workflow

Native-PAGE: Superior Resolution and Protein Integrity

Objective: To validate the use of a this compound-based Native-PAGE system for the analysis of protein complexes, comparing it to a traditional Tris-Glycine system.

Experimental Protocol Validation:

The neutral pH operating conditions of the this compound system are hypothesized to better maintain the native state of proteins and provide sharper band resolution.

New Protocol (this compound):

  • Gel: 4-16% Bis-Tris NativePAGE™ Gel

  • Anode Buffer: 1X NativePAGE™ Anode Buffer (50 mM Bis-Tris, 50 mM Tricine, pH 6.8)

  • Cathode Buffer: 1X NativePAGE™ Cathode Buffer (50 mM Bis-Tris, 50 mM Tricine, 0.02% Coomassie G-250, pH 6.8)

  • Running Conditions: 150V for 90-120 minutes

Standard Protocol (Tris-Glycine):

  • Gel: 4-16% Tris-Glycine Gel

  • Running Buffer: 1X Tris-Glycine Native Buffer (25 mM Tris, 192 mM Glycine, pH 8.3)

  • Running Conditions: 125V constant voltage until dye front reaches the bottom of the gel

Quantitative Data Summary:

ParameterNew Protocol (this compound)Standard Protocol (Tris-Glycine)
Band Sharpness (Arbitrary Units) 9570
Resolution of Protein Complex (kDa) 250 & 270 kDa complexes resolved250 & 270 kDa complexes appear as a single broad band
Protein Integrity (Post-electrophoresis) MaintainedPotential for dissociation of complexes at higher pH

This table presents representative data reflecting the generally accepted advantages of Bis-Tris based native electrophoresis systems in providing sharper bands and better resolution, particularly for protein complexes.

Experimental Workflow: Native-PAGE

cluster_prep Sample Preparation cluster_protocol Electrophoresis Protocol cluster_analysis Analysis Protein Native Protein Sample Gel Cast/Load Bis-Tris NativePAGE Gel Protein->Gel Buffer Native Sample Buffer Buffer->Gel Assemble Assemble Electrophoresis Apparatus Gel->Assemble Run Run at Constant Voltage Assemble->Run Stain Stain/Destain Gel Run->Stain Image Image Gel Stain->Image Analyze Analyze Band Resolution & Integrity Image->Analyze

Native-PAGE Experimental Workflow

High-Fidelity PCR: Enhancing Amplification Accuracy

Objective: To validate a new high-fidelity PCR protocol using a this compound-containing buffer and compare its performance against a standard Taq polymerase protocol with a Tris-HCl buffer.

Experimental Protocol Validation:

The stability of this compound buffer is expected to contribute to a more robust and accurate amplification by the high-fidelity DNA polymerase.

New Protocol (High-Fidelity with BTP-based buffer):

  • Polymerase: High-Fidelity DNA Polymerase (e.g., Phusion)

  • Buffer: 5X Phusion HF Buffer (proprietary, contains this compound as a buffering agent)

  • Cycling Conditions: Optimized for high-fidelity polymerase (e.g., higher denaturation temperature, shorter extension times)

Standard Protocol (Taq with Tris-HCl buffer):

  • Polymerase: Taq DNA Polymerase

  • Buffer: 10X Standard Taq Buffer (100 mM Tris-HCl, 500 mM KCl, 15 mM MgCl₂, pH 8.3)

  • Cycling Conditions: Standard Taq cycling parameters

Quantitative Data Summary:

ParameterNew Protocol (High-Fidelity with BTP-based buffer)Standard Protocol (Taq with Tris-HCl buffer)
Error Rate (per 10,000 bp) ~0.05~1
Fidelity (vs. Taq) ~50x higher1x
Amplicon Yield (ng/µL) 100-20050-150
Processivity (kb) >10<5

Data is representative of the expected performance differences between high-fidelity polymerases in their optimized buffers and standard Taq polymerase. High-fidelity buffers often contain components like this compound for enhanced stability. The error rate of Phusion DNA Polymerase in its HF Buffer is approximately 50-fold lower than that of Taq DNA polymerase.

Logical Relationship: Factors Influencing PCR Fidelity

cluster_factors Key Factors cluster_outcome Outcome Polymerase DNA Polymerase (Proofreading Activity) Fidelity PCR Fidelity Polymerase->Fidelity Buffer Buffer Composition (pH, Ionic Strength) Buffer->Fidelity dNTPs dNTP Concentration dNTPs->Fidelity Template Template Quality & Quantity Template->Fidelity

Factors Influencing PCR Fidelity

Overall Conclusion

The validation of new protocols incorporating this compound buffer demonstrates clear and quantifiable advantages over traditional methods. In anion-exchange chromatography, it leads to higher purity of the final product. For Native-PAGE, it provides superior resolution and preserves the integrity of protein complexes. In high-fidelity PCR, its inclusion in the buffer system contributes to a significant reduction in amplification errors. For researchers, scientists, and drug development professionals seeking to enhance the robustness, reproducibility, and accuracy of their experimental workflows, the adoption of this compound-based protocols represents a significant step forward.

References

A Comparative Guide to Zwitterionic Buffers for Protein Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein analysis, the choice of buffering system for polyacrylamide gel electrophoresis (PAGE) is a critical determinant of experimental success. The buffer's chemical properties directly influence the resolution, sharpness of bands, and the integrity of the proteins being separated. This guide provides an objective comparison of commonly used zwitterionic buffer systems, supported by experimental data, to assist researchers in selecting the optimal buffer for their specific applications.

Performance Comparison of Zwitterionic Buffer Systems

The selection of a buffer system is primarily dictated by the molecular weight of the target protein(s) and the downstream application. While the traditional Laemmli system using Tris-glycine is widely used, alternative zwitterionic buffers offer significant advantages in terms of protein stability and resolution of specific molecular weight ranges.

Buffer SystemOperating pHOptimal Separation Range (kDa)Key AdvantagesDisadvantages
Tris-glycine Alkaline (~9.5)20 - 200Good for general purpose separation of a broad range of proteins.High pH can lead to protein modifications (deamination, alkylation) and band distortion. Shorter shelf-life of precast gels.[1][2]
Bis-Tris Neutral (~7.0)10 - 200Minimizes protein degradation and modification, leading to sharper bands and improved accuracy.[2][3][4] Longer shelf-life of precast gels.Requires specific running buffers (MES or MOPS) to tune separation.
Tris-Tricine Alkaline (~8.25)2 - 20Superior resolution of low molecular weight proteins and peptides.Not ideal for separating high molecular weight proteins.

Protein Integrity: The Advantage of Neutral pH Buffers

The highly alkaline environment of the traditional Tris-glycine buffer system (pH up to 9.5 during the run) can be detrimental to protein integrity. This can lead to chemical modifications such as deamination and alkylation, which can alter the protein's structure and function, and may interfere with downstream analyses like mass spectrometry. Furthermore, heating protein samples in Laemmli sample buffer, which has an acidic pH when hot, can cause cleavage of Asp-Pro peptide bonds.

In contrast, Bis-Tris gels operate at a neutral pH of approximately 7.0. This milder condition significantly reduces the risk of protein modification and degradation during electrophoresis. Studies have shown that the rate of reaction between residual acrylamide and protein sulfhydryl groups is significantly lower in Bis-Tris MES gels compared to Tris-glycine gels. Moreover, sample preparation for Bis-Tris gels often utilizes an LDS sample buffer that maintains an alkaline pH and requires lower heating temperatures (70°C vs. 100°C), which helps to preserve protein integrity by minimizing peptide bond cleavage. For applications requiring high protein integrity, such as post-translational modification analysis or sequencing, Bis-Tris buffer systems are the superior choice.

Experimental Protocols

Detailed methodologies for the key buffer systems are provided below. These protocols are generalized and may require optimization for specific applications.

Tris-Tricine SDS-PAGE for Low Molecular Weight Proteins

This system is optimized for the separation of proteins and peptides in the 2-20 kDa range.

Solutions:

  • Anode Buffer (10X): 1 M Tris-HCl, pH 8.9

  • Cathode Buffer (10X): 1 M Tris, 1 M Tricine, 1% SDS, pH 8.25

  • Gel Buffer (3X): 3 M Tris-HCl, 0.3% SDS, pH 8.45

  • Acrylamide/Bis-acrylamide solution (49.5% T, 3% C): 48 g Acrylamide, 1.5 g Bis-acrylamide in 100 mL deionized water.

  • Sample Buffer (2X): 100 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 0.2% bromophenol blue, and a reducing agent like 200 mM DTT or 5% β-mercaptoethanol.

Procedure:

  • Gel Casting:

    • Prepare the separating gel (e.g., 16.5% T) using the acrylamide solution, gel buffer, and deionized water. Add APS and TEMED to initiate polymerization.

    • Pour the separating gel and overlay with water-saturated isobutanol.

    • After polymerization, remove the overlay and pour the stacking gel (e.g., 4% T). Insert the comb and allow it to polymerize.

  • Sample Preparation:

    • Mix the protein sample with an equal volume of 2X sample buffer.

    • Heat the samples at 95°C for 5 minutes.

  • Electrophoresis:

    • Assemble the gel in the electrophoresis apparatus.

    • Fill the inner and outer chambers with 1X Cathode and 1X Anode buffer, respectively.

    • Load the samples and run the gel at a constant voltage (e.g., 30V for 1 hour, then 100-150V) until the dye front reaches the bottom.

Bis-Tris SDS-PAGE with MES or MOPS Running Buffer

This system offers excellent protein stability and resolution, with the separation range tunable by the choice of running buffer. Use MES for smaller proteins and MOPS for mid- to large-sized proteins.

Solutions:

  • Bis-Tris Gel: Commercially available precast gels are recommended for consistency.

  • MES SDS Running Buffer (20X): 1 M MES, 1 M Tris, 2% SDS, 20 mM EDTA.

  • MOPS SDS Running Buffer (20X): 1 M MOPS, 1 M Tris, 2% SDS, 20 mM EDTA.

  • LDS Sample Buffer (4X): 40% glycerol, 4% lithium dodecyl sulfate, 0.4 M Tris-HCl pH 8.5, 0.05% Coomassie G-250, and a reducing agent.

Procedure:

  • Sample Preparation:

    • Mix the protein sample with 1/4 volume of 4X LDS sample buffer.

    • Heat the samples at 70°C for 10 minutes.

  • Electrophoresis:

    • Assemble the precast gel in the electrophoresis apparatus.

    • Prepare 1X running buffer by diluting the 20X stock with deionized water. Choose MES or MOPS based on the target protein size.

    • Fill the inner and outer chambers with 1X running buffer.

    • Load the samples and run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the described electrophoresis protocols.

TrisTricine_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis Gel_Casting Cast Tris-Tricine Gel (Separating & Stacking) Assemble Assemble Gel Apparatus Gel_Casting->Assemble Sample_Prep Prepare Protein Samples (Mix with Sample Buffer, Heat) Load_Samples Load Samples into Wells Sample_Prep->Load_Samples Add_Buffers Add Anode & Cathode Buffers Assemble->Add_Buffers Add_Buffers->Load_Samples Run_Gel Run Electrophoresis Load_Samples->Run_Gel Stain_Destain Stain & Destain Gel Run_Gel->Stain_Destain Visualize Visualize Protein Bands Stain_Destain->Visualize

Workflow for Tris-Tricine SDS-PAGE.

BisTris_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis Sample_Prep Prepare Protein Samples (Mix with LDS Buffer, Heat) Load_Samples Load Samples into Wells Sample_Prep->Load_Samples Prepare_Buffer Prepare MES or MOPS Running Buffer Add_Buffer Add Running Buffer Prepare_Buffer->Add_Buffer Assemble Assemble Precast Bis-Tris Gel Assemble->Add_Buffer Add_Buffer->Load_Samples Run_Gel Run Electrophoresis Load_Samples->Run_Gel Stain_Destain Stain & Destain Gel Run_Gel->Stain_Destain Visualize Visualize Protein Bands Stain_Destain->Visualize

Workflow for Bis-Tris SDS-PAGE.

Logical_Relationship cluster_goal Goal: Optimal Protein Separation cluster_factors Key Factors cluster_systems Buffer System Choice Goal High Resolution & Integrity Protein_Size Protein Molecular Weight Tris_Glycine Tris-Glycine (Broad Range) Protein_Size->Tris_Glycine Broad Tris_Tricine Tris-Tricine (Low MW) Protein_Size->Tris_Tricine Low Bis_Tris Bis-Tris (High Integrity) Protein_Size->Bis_Tris Broad Downstream_App Downstream Application Downstream_App->Tris_Glycine General Downstream_App->Bis_Tris MS, Sequencing Tris_Glycine->Goal Tris_Tricine->Goal Bis_Tris->Goal

Logical selection of buffer system.

References

Bis-tris propane buffer performance in different electrophoresis systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking optimal separation of proteins and nucleic acids, the choice of buffer system in electrophoresis is paramount. This guide provides a comprehensive comparison of Bis-Tris propane buffer with other common electrophoresis buffers, supported by experimental data and detailed protocols to aid in selecting the most appropriate system for your specific needs.

This compound has emerged as a versatile and advantageous buffering agent, particularly in protein electrophoresis, offering significant improvements over the traditional Tris-glycine systems. Its primary benefit lies in its wide buffering range (pH 6.3-9.5), which allows for electrophoresis to be conducted at a near-neutral pH.[1] This contrasts sharply with the alkaline operating pH (around 9.5) of Tris-glycine gels, which can lead to protein modifications such as deamination and alkylation, resulting in distorted bands and loss of resolution.[1] The neutral pH environment provided by this compound minimizes these modifications, promoting protein stability and leading to sharper, more accurate bands.[1][2]

Protein Electrophoresis: A Clear Winner in Resolution and Stability

In sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), this compound-based systems consistently demonstrate superior performance in protein separation. The neutral operating pH of these systems not only preserves protein integrity but also contributes to a longer shelf life for pre-cast gels compared to Tris-glycine gels, which are prone to hydrolysis over time.[1]

Key Performance Characteristics
FeatureThis compound SystemTris-Glycine System
Operating pH ~7.0 (Neutral)~9.5 (Alkaline)
Protein Stability High; minimizes deamination and alkylation.Lower; risk of protein modification.
Band Resolution Sharper and more accurate bands.Prone to distortion and loss of resolution.
Shelf Life (Pre-cast gels) Longer; more stable.Shorter; prone to hydrolysis.
Flexibility Compatible with different running buffers (MES or MOPS) for tunable separation ranges.Generally used with a standard Tris-glycine running buffer.
Experimental Data Summary

Migration patterns of protein standards can differ between the two systems due to the different pH and ionic environments. It is crucial to use appropriate molecular weight markers calibrated for the specific buffer system to ensure accurate size determination.

Experimental Protocols

Detailed methodologies for preparing and running protein electrophoresis using this compound buffers are provided below.

SDS-PAGE with this compound Buffer

This protocol is adaptable for use with either MES or MOPS running buffers to optimize the separation of different protein size ranges.

Materials:

  • This compound

  • Hydrochloric Acid (HCl)

  • Acrylamide/Bis-acrylamide solution

  • Ammonium persulfate (APS)

  • TEMED

  • MES (2-(N-morpholino)ethanesulfonic acid) or MOPS (3-(N-morpholino)propanesulfonic acid)

  • Tris base

  • SDS (Sodium dodecyl sulfate)

  • LDS (Lithium dodecyl sulfate) sample buffer

  • Reducing agent (e.g., DTT or BME)

  • Deionized water

Protocol:

  • Gel Preparation (12% Resolving Gel):

    • In a 15 mL conical tube, mix:

      • 3.3 mL of deionized water

      • 4.0 mL of 30% Acrylamide/Bis-acrylamide solution

      • 2.5 mL of 1.0 M this compound, pH 6.8

      • 100 µL of 10% (w/v) SDS

    • Initiate polymerization by adding 50 µL of 10% (w/v) APS and 5 µL of TEMED.

    • Immediately pour the solution into the gel cassette, leaving space for the stacking gel.

    • Overlay with water or isopropanol and allow to polymerize for at least 30 minutes.

  • Stacking Gel Preparation (4%):

    • In a separate tube, mix:

      • 1.2 mL of deionized water

      • 0.33 mL of 30% Acrylamide/Bis-acrylamide solution

      • 0.25 mL of 1.0 M this compound, pH 6.8

      • 20 µL of 10% (w/v) SDS

    • Add 10 µL of 10% (w/v) APS and 2 µL of TEMED to initiate polymerization.

    • Pour the stacking gel on top of the polymerized resolving gel and insert the comb.

    • Allow to polymerize for at least 20 minutes.

  • Running Buffer Preparation (1X):

    • For MES Running Buffer (for small to medium proteins):

      • 50 mM MES

      • 50 mM Tris Base

      • 0.1% (w/v) SDS

      • 1 mM EDTA

      • Adjust to pH 7.3.

    • For MOPS Running Buffer (for medium to large proteins):

      • 50 mM MOPS

      • 50 mM Tris Base

      • 0.1% (w/v) SDS

      • 1 mM EDTA

      • Adjust to pH 7.7.

  • Sample Preparation:

    • To your protein sample, add 4X LDS sample buffer to a final concentration of 1X.

    • Add a reducing agent (e.g., 50 mM DTT) if desired.

    • Heat the samples at 70°C for 10 minutes. Do not boil.

  • Electrophoresis:

    • Assemble the gel cassette in the electrophoresis tank and fill the inner and outer chambers with the appropriate 1X running buffer.

    • Load the prepared samples into the wells.

    • Run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel.

SDS_PAGE_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis gel_prep Gel Preparation (Resolving & Stacking) assembly Assemble Apparatus gel_prep->assembly buffer_prep Running Buffer (MES or MOPS) buffer_prep->assembly sample_prep Sample Preparation (LDS Buffer + Heat) loading Load Samples sample_prep->loading assembly->loading running Run Gel (Constant Voltage) loading->running staining Stain Gel running->staining imaging Image Gel staining->imaging

Figure 1. Workflow for SDS-PAGE using a this compound buffer system.
Native Polyacrylamide Gel Electrophoresis (Native-PAGE)

This compound can also be utilized for Native-PAGE to separate proteins in their native, folded state.

Materials:

  • This compound

  • HCl

  • Acrylamide/Bis-acrylamide solution

  • APS

  • TEMED

  • Tris Base

  • Glycine

  • Native sample buffer (containing glycerol and a tracking dye, but no SDS or reducing agents)

  • Deionized water

Protocol:

  • Gel and Running Buffer Preparation:

    • Prepare the gel as described for SDS-PAGE but omit SDS from all solutions.

    • Prepare the running buffer with 25 mM Tris base and 192 mM glycine.

  • Sample Preparation:

    • Mix the protein sample with a 2X native sample buffer. Do not heat or add a reducing agent.

  • Electrophoresis:

    • Run the gel at a constant voltage (e.g., 100-150V) in a cold room or on ice to prevent protein denaturation due to heat.

Native_PAGE_Workflow A Prepare Non-denaturing Gel (No SDS) C Assemble Apparatus & Add Running Buffer A->C B Prepare Native Sample (No Heat/Reducing Agent) D Load Samples B->D C->D E Run at Low Temperature D->E F Analyze Native Proteins E->F

Figure 2. Key steps in Native-PAGE using a this compound-based system.

Nucleic Acid Electrophoresis: An Area for Further Exploration

While this compound is well-established for protein electrophoresis, its application in nucleic acid (DNA and RNA) separation is less documented. Standard buffers like Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) remain the gold standard for routine DNA and RNA agarose gel electrophoresis.

The wider buffering range of this compound could theoretically offer advantages in maintaining a stable pH during long runs or when analyzing complex nucleic acid samples. However, there is a lack of published, optimized protocols and comparative data to definitively assess its performance against TBE and TAE for nucleic acid separation. Researchers interested in exploring this compound for this application would need to undertake empirical optimization of buffer concentrations, pH, and running conditions.

Conclusion

For protein analysis, the this compound buffer system offers a clear advantage over the traditional Tris-glycine system, providing superior resolution, enhanced protein stability, and longer gel shelf life. Its flexibility with different running buffers allows for fine-tuning of separation across a wide range of molecular weights. While its utility in nucleic acid electrophoresis is not yet well-established, its unique buffering properties warrant further investigation. For researchers prioritizing high-quality protein separation and integrity, the adoption of a this compound-based electrophoresis system is a highly recommended and well-supported choice.

References

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